tert-Butyl ethyl ether
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-5-7-6(2,3)4/h5H2,1-4H3 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMQCACRALPSHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)(C)C | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O | |
| Record name | 2-METHYL-2-ETHOXYPROPANE | |
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| Record name | ETHYL TERTIARY BUTYL ETHER | |
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DSSTOX Substance ID |
DTXSID0025604 | |
| Record name | Ethyl t-butyl ether | |
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Molecular Weight |
102.17 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-methyl-2-ethoxypropane is a clear light yellow liquid. (NTP, 1992), Gas or Vapor; Liquid, Colorless, pale yellow liquid with an unpleasant terpene-like odor; extremely flammable; [ACGIH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear light yellow liquid. | |
| Record name | 2-METHYL-2-ETHOXYPROPANE | |
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| Record name | Propane, 2-ethoxy-2-methyl- | |
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| Record name | Ethyl tert-butyl ether | |
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Boiling Point |
163.6 °F at 760 mmHg (NTP, 1992), 72.6 °C, 70-73 °C, 163.6 °F | |
| Record name | 2-METHYL-2-ETHOXYPROPANE | |
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Flash Point |
-3 °F (NTP, 1992), -19 °C (-2 °F) - closed cup, -19 °C c.c., -3 °F | |
| Record name | 2-METHYL-2-ETHOXYPROPANE | |
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| Record name | Ethyl tert-butyl ether | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), Very soluble in ethanol, ethyl ether, In water, 1.2X10+4 mg/L at 20 °C, Solubility in water, g/100ml at 25 °C: 1.2 (poor) | |
| Record name | 2-METHYL-2-ETHOXYPROPANE | |
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Density |
0.7519 at 77 °F (NTP, 1992) - Less dense than water; will float, 0.736 g/cu cm at 25 °C, Relative density (water = 1): 0.75, 0.7519 | |
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Vapor Density |
Relative vapor density (air = 1): 3.5 | |
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Vapor Pressure |
10 mmHg at 77 °F ; 185 mmHg at 122 °F; 447 mmHg at 158 °F (NTP, 1992), 124.0 [mmHg], 124 mm Hg at 25 °C (extrapolated), Vapor pressure, kPa at 20 °C: 12.8, 10 mmHg | |
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Color/Form |
Liquid | |
CAS No. |
637-92-3 | |
| Record name | 2-METHYL-2-ETHOXYPROPANE | |
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| Record name | tert-Butyl ethyl ether | |
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Melting Point |
-137 °F (NTP, 1992), -94 °C, -137 °F | |
| Record name | 2-METHYL-2-ETHOXYPROPANE | |
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Foundational & Exploratory
tert-Butyl ethyl ether synthesis from tert-butanol and ethanol
An In-depth Technical Guide on the Synthesis of tert-Butyl Ethyl Ether from tert-Butanol (B103910) and Ethanol (B145695)
Introduction
Ethyl tert-butyl ether (ETBE) is a high-octane fuel oxygenate that is blended with gasoline to enhance combustion efficiency and reduce harmful emissions, such as carbon monoxide and unburnt hydrocarbons.[1][2] Industrially, ETBE is most often produced through the etherification of isobutylene (B52900) with ethanol.[1][3][4] However, an alternative and significant synthesis route involves the reaction of tert-butanol (TBA) with ethanol.[1][5] This pathway is particularly relevant as TBA is a co-product in the manufacturing of propylene (B89431) oxide.[6]
This technical guide provides a comprehensive overview of the synthesis of ETBE from TBA and ethanol, targeting researchers, scientists, and professionals in drug development and chemical synthesis. The document details the underlying reaction mechanisms, catalytic systems, experimental protocols, and process conditions, supported by quantitative data and process visualizations.
Reaction Chemistry and Mechanism
The synthesis of ETBE from tert-butanol and ethanol is a reversible acid-catalyzed etherification reaction. The overall transformation is represented by the following equilibrium:
TBA + EtOH ⇌ ETBE + H₂O [7]
The standard molar enthalpy of reaction at 298 K is approximately -1.23 kJ·mol⁻¹, indicating a slightly exothermic process.[8][9]
Primary Reaction Mechanism
The reaction proceeds via a carbocation intermediate, facilitated by an acid catalyst (H⁺).
-
Protonation of tert-Butanol: The hydroxyl group of TBA is protonated by the acid catalyst, forming a good leaving group (water).
-
Formation of tert-Butyl Carbocation: The protonated TBA loses a molecule of water to form a relatively stable tertiary carbocation.
-
Nucleophilic Attack by Ethanol: The lone pair of electrons on the oxygen atom of ethanol acts as a nucleophile, attacking the electrophilic carbocation.
-
Deprotonation: The resulting protonated ether is deprotonated, regenerating the acid catalyst and yielding the final product, ETBE.
Competing Side Reactions
The primary side reaction is the acid-catalyzed dehydration of tert-butanol to form isobutene and water.[7] This reaction is particularly significant at higher temperatures and with catalysts of very high acid strength.[7]
TBA ⇌ Isobutene + H₂O [7]
The isobutene formed can subsequently react with ethanol to produce ETBE, but its formation represents an alternative pathway that can be less selective.
References
- 1. Ethyl tert-butyl ether - preparation and application - Georganics [georganics.sk]
- 2. academics.su.edu.krd [academics.su.edu.krd]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Ethyl tert-butyl ether - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Physical and chemical properties of tert-Butyl ethyl ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of tert-Butyl ethyl ether (ETBE), a significant organic compound with applications ranging from a fuel additive to a solvent in chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development who require detailed technical information.
Chemical Identity
This compound, systematically named 2-ethoxy-2-methylpropane, is an ether characterized by the presence of a tert-butyl group and an ethyl group attached to an oxygen atom. Its asymmetrical structure significantly influences its physicochemical properties.[1]
| Identifier | Value |
| IUPAC Name | 2-ethoxy-2-methylpropane[2][3] |
| Synonyms | Ethyl tert-butyl ether, ETBE, Ethyl t-butyl ether[2][3] |
| CAS Number | 637-92-3[2] |
| Chemical Formula | C₆H₁₄O[2] |
| Molecular Weight | 102.17 g/mol [3] |
| SMILES | CCOC(C)(C)C[4] |
| InChI Key | NUMQCACRALPSHD-UHFFFAOYSA-N[2] |
Physical Properties
ETBE is a colorless, volatile liquid with a characteristic ether-like odor.[1][5] It is highly flammable.[6][7]
Tabulated Physical Properties
| Property | Value | Source(s) |
| Appearance | Clear, colorless to light yellow liquid | [1][2][3][6] |
| Odor | Mild, characteristic ether-like, can be strong and objectionable at low concentrations | [1][6][7] |
| Boiling Point | 69-73 °C | [2][4][6][7] |
| Melting Point | -94 °C to -97 °C | [2][4][6][7] |
| Density | 0.7364 - 0.742 g/mL at 25 °C | [2][4][6][7] |
| Vapor Pressure | 124 - 155 mmHg at 25 °C | [4][6][7] |
| Flash Point | -19 °C (-2.2 °F) (closed cup) | [4][7] |
| Refractive Index (n20/D) | 1.375 | [4][6][7] |
| Solubility in Water | 1.2 g/100 mL at 20 °C | [1][2][4][6] |
| Solubility in Organic Solvents | Miscible with most common organic solvents like alcohol and ethyl ether. | [1][6] |
| Explosive Limits | 1.23 - 7.7% (V) | [7] |
| Henry's Law Constant | Expected to be volatile from water surfaces. | [7] |
| LogP | 1.28 - 1.82140 | [3][5] |
Chemical Properties and Reactivity
Stability and Reactivity
This compound is a stable compound under normal storage conditions in tightly closed containers at room temperature.[6][7] However, like many ethers, it can form explosive peroxides upon exposure to air, particularly after prolonged storage.[6][7][8] Therefore, it is crucial to test for the presence of peroxides before use, especially before distillation.[6][7]
It is a highly flammable liquid and vapor.[9] It is incompatible with strong oxidizing agents, with which it can react vigorously.[6] Ethers are generally unreactive, but they can be cleaved by strong acids like hydrobromic acid (HBr).[10]
Thermal Decomposition
The thermal decomposition of this compound has been studied and is a first-order reaction that yields ethanol (B145695) and isobutene.[11]
Synthesis of this compound
The most common and industrially significant method for synthesizing this compound is the acid-catalyzed etherification of ethanol and isobutylene (B52900).[5][12] Another well-established laboratory method is the Williamson ether synthesis.
Williamson Ether Synthesis
The Williamson ether synthesis is a versatile method for preparing ethers via an S(_N)2 reaction between an alkoxide and a primary alkyl halide.[13] To synthesize this compound, the preferred reactants are sodium tert-butoxide and an ethyl halide (e.g., ethyl bromide).[14][15] The alternative combination of sodium ethoxide and a tert-butyl halide would lead to elimination products due to the steric hindrance of the tertiary halide.[13][14]
Caption: Williamson Synthesis of this compound.
Industrial Production: Acid-Catalyzed Etherification
Industrially, ETBE is produced by the reaction of isobutylene with ethanol over an acidic catalyst, such as a strong acid cation-exchange resin.[16] This reaction is typically carried out in the liquid phase at moderate temperatures and pressures.[16]
Caption: Industrial Synthesis of this compound.
Experimental Protocols
Determination of Boiling Point
The boiling point of this compound can be determined using standard laboratory distillation apparatus.
Methodology:
-
Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Place a small volume of this compound and a few boiling chips into the round-bottom flask.
-
Heat the flask gently.
-
Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.
Determination of Density
The density of liquid this compound can be measured using a pycnometer or a digital density meter.
Methodology (using a pycnometer):
-
Clean and dry a pycnometer of a known volume and weigh it accurately.
-
Fill the pycnometer with this compound, ensuring no air bubbles are trapped.
-
Place the filled pycnometer in a constant temperature bath (e.g., 25 °C) to allow the liquid to reach thermal equilibrium.
-
Adjust the volume of the liquid to the calibration mark of the pycnometer.
-
Dry the outside of the pycnometer and weigh it.
-
The density is calculated by dividing the mass of the ether by the volume of the pycnometer.
Spectroscopic Analysis
Spectroscopic data is crucial for the structural elucidation and purity assessment of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of ETBE is expected to show a triplet for the methyl protons of the ethyl group, a quartet for the methylene (B1212753) protons of the ethyl group, and a singlet for the nine equivalent protons of the tert-butyl group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the different carbon environments in the molecule.
-
IR (Infrared) Spectroscopy: The IR spectrum will show characteristic C-O stretching vibrations for the ether linkage, as well as C-H stretching and bending vibrations for the alkyl groups.
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of ETBE.
Safety and Handling
This compound is a hazardous substance and requires careful handling.
-
Hazards: Highly flammable liquid and vapor.[9] May cause drowsiness or dizziness.[9] Causes skin and serious eye irritation.[9] May cause respiratory irritation.[9] May form explosive peroxides.[6][7]
-
Precautions: Keep away from heat, sparks, open flames, and hot surfaces.[17] Use only in a well-ventilated area.[17] Wear protective gloves, clothing, eye, and face protection.[17] Ground and bond container and receiving equipment to prevent static discharge.[17]
-
Storage: Store in a well-ventilated place.[18] Keep container tightly closed.[18] Store below +30°C.[6][18]
-
Spills: In case of a spill, shut off all ignition sources.[9] Use spark-proof tools and explosion-proof equipment.[9] Absorb the spillage with a non-combustible absorbent material.[17]
Applications
The primary application of this compound is as an oxygenate gasoline additive to increase the octane (B31449) rating and reduce carbon monoxide and soot emissions.[2][6] It is also used as a solvent and an intermediate in organic synthesis.[1]
Environmental Fate
Due to its use as a fuel additive, ETBE can be released into the environment.[6] It is expected to exist as a vapor in the air with an estimated atmospheric half-life of about 2 days.[6][7] In soil, it is anticipated to have high mobility.[6][7] In water, it is not expected to adsorb to suspended solids and is likely to be resistant to biodegradation.[6][7] It is likely to volatilize from the water surface.[7]
References
- 1. Page loading... [wap.guidechem.com]
- 2. Ethyl tert-butyl ether - Wikipedia [en.wikipedia.org]
- 3. Ethyl tert-butyl ether | C6H14O | CID 12512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 99 637-92-3 [sigmaaldrich.com]
- 5. Page loading... [guidechem.com]
- 6. This compound | 637-92-3 [chemicalbook.com]
- 7. lookchem.com [lookchem.com]
- 8. fishersci.com [fishersci.com]
- 9. airgas.com [airgas.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. CAS 637-92-3: Ethyl tert-butyl ether | CymitQuimica [cymitquimica.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. How do you prepare t-butyl-ethyl ether by using Williamson synthesis?.. [askfilo.com]
- 15. To prepare this compound by Williamson synthesis, the reactants needed are [infinitylearn.com]
- 16. researchgate.net [researchgate.net]
- 17. chemicalbook.com [chemicalbook.com]
- 18. merckmillipore.com [merckmillipore.com]
The Enduring Utility of tert-Butyl Ethyl Ether as a Protecting Group for Alcohols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of multistep organic synthesis, the strategic masking and unmasking of reactive functional groups is a cornerstone of efficient and successful molecular construction. Among the myriad of protecting groups available for alcohols, the tert-butyl ether stands out for its unique combination of robustness and controlled lability. This technical guide provides an in-depth exploration of the tert-butyl ethyl ether protecting group, offering a comprehensive overview of its properties, methods for its installation and removal, and its application in complex synthetic strategies. Detailed experimental protocols, quantitative data summaries, and visual representations of key processes are presented to equip researchers with the practical knowledge required for its effective implementation.
Core Principles: Stability and Selective Cleavage
The utility of the tert-butyl ether as a protecting group stems from its notable stability across a wide range of reaction conditions, particularly those involving basic and organometallic reagents.[1][2] This resilience makes it an invaluable tool when performing reactions on other parts of a molecule that would be incompatible with a free hydroxyl group. Conversely, the tert-butyl ether is readily cleaved under acidic conditions, a characteristic that allows for its selective removal.[1] This acidic lability is central to its use in orthogonal protection strategies, where multiple, distinct protecting groups can be removed independently of one another.[3]
Quantitative Overview of Protection and Deprotection Methods
The following tables summarize quantitative data for common methods of tert-butyl ether formation and cleavage, providing a comparative overview of their efficiency across different alcohol substrates.
Table 1: Protection of Alcohols as tert-Butyl Ethers
| Substrate Type | Reagents | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Primary Alcohol | Isobutylene (B52900) | H₂SO₄ (cat.) | Dichloromethane (B109758) | 12-24 | >90 | [4] |
| Secondary Alcohol | Isobutylene | H₂SO₄ (cat.) | Dichloromethane | 12-24 | >90 | [4] |
| Phenol (B47542) | Isobutylene | CF₃SO₃H (cat.) | Dichloromethane | 1-2 | >95 | [5] |
| Primary Alcohol | (Boc)₂O | Mg(ClO₄)₂ (cat.) | Dichloromethane | 1-3 | >94 | [6] |
| Secondary Alcohol | (Boc)₂O | Mg(ClO₄)₂ (cat.) | Dichloromethane | 1-3 | >94 | [6] |
| Phenol | (Boc)₂O | Er(OTf)₃ (cat.) | Solvent-free | 0.5-1 | >90 | [7] |
| Primary Alcohol | Methyl tert-butyl ether | H₂SO₄ (cat.) | MTBE | 2-4 | >90 | [8] |
Table 2: Deprotection of tert-Butyl Ethers
| Substrate Type | Reagents | Solvent | Time (h) | Yield (%) | Reference |
| Primary Alcohol | Trifluoroacetic Acid (TFA) | Dichloromethane | 1-2 | >95 | [1] |
| Secondary Alcohol | Trifluoroacetic Acid (TFA) | Dichloromethane | 1-2 | >95 | [1] |
| Phenol | Trifluoroacetic Acid (TFA) | Dichloromethane | 1-2 | >95 | [1] |
| Primary Alcohol | CeCl₃·7H₂O / NaI | Acetonitrile | 2-4 | >90 | [6] |
| Secondary Alcohol | CeCl₃·7H₂O / NaI | Acetonitrile | 2-4 | >90 | [6] |
| Phenol | CeCl₃·7H₂O / NaI | Acetonitrile | 2-4 | >90 | [6] |
| Primary Alcohol | Aqueous Phosphoric Acid | Water | 1-3 | High | [9] |
Detailed Experimental Protocols
The following section provides detailed, step-by-step methodologies for the protection of alcohols as tert-butyl ethers and their subsequent deprotection.
Protocol 1: Protection of a Primary Alcohol using Isobutylene and Sulfuric Acid
-
Reaction Setup: Dissolve the primary alcohol (1.0 equiv) in anhydrous dichloromethane in a pressure-rated flask equipped with a magnetic stir bar. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.01 equiv) to the cooled solution.
-
Isobutylene Addition: Condense a measured excess of isobutylene gas into the reaction flask.
-
Reaction: Seal the flask and allow it to warm to room temperature. Stir the reaction mixture for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, carefully vent the flask in a fume hood. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: Protection of a Phenol using Di-tert-butyl Dicarbonate (B1257347) and Erbium(III) Triflate
-
Reaction Setup: To a round-bottom flask containing the phenol (1.0 equiv), add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv).
-
Catalyst Addition: Add a catalytic amount of erbium(III) triflate (Er(OTf)₃, e.g., 0.05 equiv).
-
Reaction: Stir the solvent-free mixture at room temperature for 30-60 minutes. Monitor the reaction progress by TLC.
-
Workup: Upon completion, dissolve the reaction mixture in diethyl ether and wash with a 1 M aqueous solution of sodium hydroxide (B78521) to remove unreacted phenol.
-
Purification: Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure to afford the tert-butyl protected phenol.
Protocol 3: Deprotection of a tert-Butyl Ether using Trifluoroacetic Acid
-
Reaction Setup: Dissolve the tert-butyl ether (1.0 equiv) in dichloromethane in a round-bottom flask.
-
Acid Addition: Add an equal volume of trifluoroacetic acid (TFA) to the solution.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.
-
Workup: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene (B28343) can aid in the complete removal of residual TFA.
-
Purification: The resulting deprotected alcohol can be purified by an appropriate method, such as column chromatography or recrystallization.
Protocol 4: Deprotection of a tert-Butyl Ether using Cerium(III) Chloride and Sodium Iodide
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere, suspend cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.5 equiv) and sodium iodide (NaI, 1.5 equiv) in anhydrous acetonitrile.
-
Reaction Setup: Add the tert-butyl ether (1.0 equiv) to the suspension.
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with saturated aqueous sodium thiosulfate (B1220275) solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Visualizing the Chemistry: Reaction Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways and experimental workflows associated with the use of this compound as a protecting group.
Orthogonal Protection Strategies
A significant advantage of the tert-butyl ether protecting group is its compatibility with a wide range of other protecting groups, enabling complex, multi-step syntheses.[3] Because it is stable to basic conditions, it can be used in conjunction with base-labile protecting groups such as esters and certain silyl (B83357) ethers (e.g., TMS). For example, a molecule containing both a hydroxyl group and a carboxylic acid can be selectively manipulated. The alcohol can be protected as a tert-butyl ether, and the carboxylic acid as a methyl ester. The ester can be saponified under basic conditions without affecting the tert-butyl ether. Subsequently, the tert-butyl ether can be removed under acidic conditions to liberate the alcohol. This orthogonality is a powerful tool in the synthesis of complex molecules, including many pharmaceuticals and natural products.[10]
Conclusion
The this compound protecting group remains a highly valuable and versatile tool in the arsenal (B13267) of the synthetic organic chemist. Its inherent stability under a broad spectrum of non-acidic conditions, coupled with its reliable and selective removal with acid, allows for the strategic protection of hydroxyl functionalities in complex molecular architectures. The methodologies for its introduction and cleavage are well-established and can be adapted to a wide variety of substrates. By understanding the principles outlined in this guide and utilizing the detailed protocols and data provided, researchers in both academic and industrial settings can confidently employ the tert-butyl ether to achieve their synthetic goals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tert-Butyl Ethers [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
Williamson synthesis for preparing tert-butyl ethyl ether
An In-depth Technical Guide to the Williamson Synthesis of tert-Butyl Ethyl Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the preparation of both symmetrical and unsymmetrical ethers. This technical guide offers an in-depth examination of the application of the Williamson synthesis for the preparation of this compound. It covers the core reaction mechanism, discusses the critical choice of reactants to avoid competing elimination reactions, and provides a representative experimental protocol. Furthermore, this guide summarizes the key physical and spectroscopic data for the product and outlines the reaction's scope and limitations. This document is intended to serve as a comprehensive resource for researchers and professionals in the chemical and pharmaceutical sciences.
Introduction to the Williamson Ether Synthesis
Developed by Alexander Williamson in 1850, the Williamson ether synthesis remains one of the most important methods for preparing ethers in both laboratory and industrial settings.[1] The reaction typically involves the nucleophilic substitution of a halide or other suitable leaving group from an alkyl halide by an alkoxide ion.[1][2] This S(_N)2 reaction is highly versatile, allowing for the synthesis of a wide array of simple and complex ethers.[1]
The synthesis of this compound, a valuable solvent and gasoline additive, presents a classic example of the strategic considerations required when planning a Williamson synthesis, particularly concerning substrate structure and the competition between substitution and elimination pathways.
Reaction Mechanism and Pathway
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[1][3] In this concerted process, the nucleophilic alkoxide ion attacks the electrophilic carbon atom of the alkyl halide, leading to the simultaneous formation of a new carbon-oxygen bond and the cleavage of the carbon-halide bond.[3]
For the synthesis of this compound, there are two theoretical combinations of reactants:
-
Pathway A: Sodium tert-butoxide (the nucleophile) and an ethyl halide (the electrophile).
-
Pathway B: Sodium ethoxide (the nucleophile) and a tert-butyl halide (the electrophile).
Pathway A is the only viable route. The S(_N)2 mechanism is highly sensitive to steric hindrance at the electrophilic carbon center.[4] Tertiary alkyl halides, such as tert-butyl bromide, are sterically hindered and therefore do not readily undergo S(_N)2 reactions.[3][4] When a strong, bulky base like sodium ethoxide is used with a tertiary halide, an E2 elimination reaction is strongly favored, leading to the formation of an alkene (isobutylene) as the major product, rather than the desired ether.[3]
Conversely, Pathway A utilizes a primary alkyl halide (ethyl halide), which is an excellent substrate for S(_N)2 reactions.[3] Although the tert-butoxide is a bulky nucleophile, it can still effectively attack the unhindered primary carbon of the ethyl halide, leading to the formation of this compound in good yield.[2][5]
References
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. How do you prepare t-butyl-ethyl ether by using Williamson synthesis?.. [askfilo.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. quora.com [quora.com]
- 5. To prepare this compound by Williamson synthesis, the reactants needed are [infinitylearn.com]
Stability of tert-Butyl Ethyl Ether Under Acidic and Basic Conditions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical stability of tert-Butyl ethyl ether (ETBE) under both acidic and basic conditions. A thorough review of existing literature reveals that ETBE exhibits high stability in basic environments but is susceptible to degradation under acidic conditions through a well-defined acid-catalyzed hydrolysis mechanism. This document details the reaction kinetics, degradation products, and the underlying mechanistic pathways. Furthermore, it furnishes detailed experimental protocols for the kinetic analysis of ETBE hydrolysis and the quantification of its degradation products, intended to aid researchers in designing and executing stability studies. All quantitative data are summarized in structured tables for comparative analysis, and key reaction pathways are visualized using Graphviz diagrams.
Introduction
This compound (ETBE) is a volatile organic compound widely used as a gasoline oxygenate to enhance octane (B31449) rating and reduce carbon monoxide and soot emissions. Its application in various industrial processes and its potential presence as a pharmaceutical intermediate or excipient necessitate a thorough understanding of its stability profile. This guide focuses on the chemical degradation of ETBE in aqueous acidic and basic media, providing critical information for its handling, storage, and assessment in diverse chemical environments, particularly relevant to the pharmaceutical and drug development sectors where stability is a paramount concern.
Stability in Basic Conditions
Ethers, as a class of organic compounds, are generally resistant to cleavage by bases. Our comprehensive review of the scientific literature confirms that this compound is stable under basic conditions. No significant degradation of ETBE is observed when subjected to alkaline solutions, such as aqueous sodium hydroxide (B78521). This stability is attributed to the fact that the ether linkage (C-O-C) does not possess a suitable leaving group that can be displaced by nucleophilic attack from hydroxide ions or other bases. The alkoxide ions that would need to be displaced are strong bases and therefore poor leaving groups.
Stability and Degradation in Acidic Conditions
In contrast to its stability in basic media, this compound readily undergoes degradation in the presence of strong acids. This process, known as acid-catalyzed hydrolysis, results in the cleavage of the ether bond.
Mechanism of Acid-Catalyzed Hydrolysis
The acid-catalyzed hydrolysis of this compound proceeds through a unimolecular nucleophilic substitution (SN1) or an elimination (E1) mechanism. This is a consequence of the tertiary structure of the tert-butyl group, which can form a stable tertiary carbocation intermediate. The reaction pathway is initiated by the protonation of the ether oxygen by a hydronium ion (H₃O⁺), which transforms the ethoxy group into a good leaving group (ethanol).
The key steps of the mechanism are as follows:
-
Protonation of the Ether Oxygen: The ether oxygen atom is protonated by the acid catalyst, forming a protonated ether (an oxonium ion).
-
Formation of a Stable Carbocation: The protonated ether undergoes cleavage of the carbon-oxygen bond, leading to the formation of a stable tertiary carbocation (the tert-butyl cation) and an ethanol (B145695) molecule.
-
Reaction of the Carbocation: The tert-butyl carbocation can then undergo one of two subsequent reactions:
-
Nucleophilic attack by water (SN1 pathway): A water molecule acts as a nucleophile and attacks the carbocation, leading to the formation of tert-butyl alcohol (TBA) after deprotonation.
-
Deprotonation (E1 pathway): A water molecule acts as a base and removes a proton from a carbon atom adjacent to the positively charged carbon, resulting in the formation of isobutene.
-
The predominant pathway (SN1 vs. E1) can be influenced by reaction conditions such as temperature and the nature of the acid and solvent.
Degradation Products
The primary degradation products of the acid-catalyzed hydrolysis of this compound are:
-
tert-Butyl Alcohol (TBA): Formed via the SN1 pathway.
-
Ethanol: Formed as the initial leaving group.
-
Isobutene: Formed via the E1 pathway.
The relative abundance of TBA and isobutene will depend on the specific reaction conditions.
Kinetics of Acid-Catalyzed Hydrolysis
The acid-catalyzed hydrolysis of ethers like ETBE is a reaction that is first-order with respect to the ether and the hydronium ion concentration. While specific kinetic data for ETBE hydrolysis across a wide range of conditions is not extensively tabulated in a single source, studies on the analogous compound, methyl tert-butyl ether (MTBE), provide valuable insights. For MTBE, the second-order rate constant for acid-catalyzed hydrolysis is approximately 0.9 x 10⁻² M⁻¹ h⁻¹ at 26°C. It is expected that the hydrolysis rate of ETBE would be of a similar order of magnitude.
The rate of hydrolysis is significantly influenced by:
-
Acid Concentration (pH): The rate is directly proportional to the concentration of hydronium ions.
-
Temperature: An increase in temperature will increase the rate of reaction.
-
Nature of the Acid: Stronger acids that can more effectively protonate the ether oxygen will lead to a faster reaction rate.
Data Presentation
Table 1: Stability of this compound under Different Conditions
| Condition | Reagent | Temperature (°C) | Stability | Degradation Products |
| Basic | Aqueous NaOH | 25 | Stable | None observed |
| Acidic | Dilute Aqueous HCl | 25 | Unstable | tert-Butyl Alcohol, Ethanol, Isobutene |
| Acidic | Dilute Aqueous H₂SO₄ | 25 | Unstable | tert-Butyl Alcohol, Ethanol, Isobutene |
Table 2: Products of Acid-Catalyzed Hydrolysis of this compound
| Product Name | Chemical Formula | Molar Mass ( g/mol ) | Formation Pathway |
| tert-Butyl Alcohol (TBA) | (CH₃)₃COH | 74.12 | SN1 |
| Ethanol | C₂H₅OH | 46.07 | Leaving Group |
| Isobutene | (CH₃)₂C=CH₂ | 56.11 | E1 |
Experimental Protocols
Kinetic Study of Acid-Catalyzed Hydrolysis of this compound
This protocol outlines a general procedure for determining the rate of hydrolysis of ETBE under acidic conditions.
Objective: To determine the pseudo-first-order rate constant for the hydrolysis of ETBE at a constant pH and temperature.
Materials:
-
This compound (ETBE), analytical grade
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), standardized solution
-
Deionized water
-
Buffer solutions of known pH
-
Constant temperature water bath or incubator
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Gas chromatograph with a mass spectrometer (GC-MS) or flame ionization detector (FID)
-
Internal standard (e.g., deuterated ETBE or another non-reactive ether)
Procedure:
-
Preparation of Reaction Solutions:
-
Prepare a stock solution of ETBE of a known concentration in a suitable solvent (e.g., methanol, if compatibility with the aqueous system is ensured and minimal).
-
Prepare aqueous solutions of the desired acid concentration (e.g., 0.1 M, 0.01 M HCl) in volumetric flasks. The pH of these solutions should be accurately measured.
-
-
Reaction Setup:
-
Equilibrate the acid solution to the desired reaction temperature (e.g., 25°C, 40°C, 60°C) in a constant temperature water bath.
-
Initiate the reaction by adding a small, known volume of the ETBE stock solution to the temperature-equilibrated acid solution. The final concentration of ETBE should be in a range suitable for the analytical method.
-
Start a timer immediately upon the addition of ETBE.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot (e.g., 1 mL) of the reaction mixture.
-
Immediately quench the reaction in the aliquot to prevent further hydrolysis. This can be achieved by neutralizing the acid with a calculated amount of a suitable base (e.g., sodium bicarbonate solution) or by rapid cooling and dilution in a neutral solvent.
-
Add a known amount of the internal standard to each quenched sample.
-
-
Analysis:
-
Analyze the quenched samples using GC-MS or GC-FID to determine the concentration of ETBE and its degradation products (TBA and ethanol).
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of ETBE (ln[ETBE]) versus time.
-
If the reaction follows pseudo-first-order kinetics, the plot will be a straight line.
-
The pseudo-first-order rate constant (k') is the negative of the slope of this line.
-
The second-order rate constant (k) can be determined by dividing the pseudo-first-order rate constant by the concentration of the hydronium ion: k = k' / [H₃O⁺].
-
Analytical Method for ETBE and its Degradation Products by GC-MS
Instrumentation:
-
Gas Chromatograph (GC) equipped with a Mass Spectrometer (MS) detector.
-
Capillary column suitable for the separation of volatile organic compounds (e.g., DB-5ms, HP-5ms).
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C
-
Hold at 200°C for 5 minutes
-
-
Transfer Line Temperature: 280°C
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35-300
Quantification:
-
Create a calibration curve for ETBE, TBA, and ethanol using standard solutions of known concentrations containing the internal standard.
-
Quantify the analytes in the experimental samples by comparing their peak areas (or the ratio of their peak area to the internal standard's peak area) to the calibration curve.
Mandatory Visualizations
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Workflow for kinetic analysis of ETBE hydrolysis.
Conclusion
This technical guide has established that this compound is a chemically stable compound under basic conditions. However, in acidic environments, it undergoes a well-characterized acid-catalyzed hydrolysis via SN1 and E1 mechanisms to yield tert-butyl alcohol, ethanol, and isobutene. The rate of this degradation is dependent on factors such as pH, temperature, and the strength of the acid. The provided experimental protocols offer a robust framework for researchers to conduct their own stability and kinetic studies on ETBE. This information is crucial for professionals in the pharmaceutical and chemical industries for ensuring product quality, stability, and safety.
Spectroscopic Analysis of tert-Butyl Ethyl Ether: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for tert-Butyl ethyl ether (ETBE), a common fuel oxygenate. The information is tailored for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols and a conceptual diagram illustrating the analytical workflow.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
1.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by two distinct signals corresponding to the ethyl and tert-butyl groups.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.48 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| 1.19 | Triplet (t) | 3H | -O-CH₂-CH₃ |
| 1.15 | Singlet (s) | 9H | -C( CH₃ )₃ |
Solvent: CDCl₃[1]
1.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 72.3 | C (CH₃)₃ |
| 63.2 | -O-CH₂ -CH₃ |
| 28.7 | -C(CH₃ )₃ |
| 15.5 | -O-CH₂-CH₃ |
Solvent: CDCl₃[2]
1.3. Infrared (IR) Spectroscopy
The IR spectrum reveals the functional groups present in this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2975-2850 | Strong | C-H stretch (alkane) |
| 1390, 1365 | Medium | C-H bend (tert-butyl) |
| 1195 | Strong | C-O stretch (ether) |
1.4. Mass Spectrometry (MS)
The mass spectrum shows the fragmentation pattern of this compound upon electron ionization.[3]
| m/z | Relative Intensity (%) | Assignment |
| 102 | ~5 | [M]⁺ (Molecular Ion) |
| 87 | 59.2 | [M - CH₃]⁺ |
| 59 | 100 | [C₃H₇O]⁺ (Base Peak) |
| 57 | 49.8 | [C₄H₉]⁺ (tert-butyl cation) |
| 41 | 21.0 | [C₃H₅]⁺ |
| 29 | 12.1 | [C₂H₅]⁺ |
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical relationship between the different spectroscopic methods and the structural information they provide for this compound.
Caption: Workflow for the structural elucidation of this compound using various spectroscopic techniques.
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-20 mg of the liquid this compound sample for ¹H NMR, and 20-50 mg for ¹³C NMR.[4]
-
The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), inside a clean, dry vial.[4][5]
-
The solution is then transferred into a 5 mm NMR tube using a Pasteur pipette, ensuring the liquid level is between 4.0 to 5.0 cm from the bottom.[4][5]
-
The NMR tube is capped securely to prevent evaporation and contamination.[4]
-
-
Data Acquisition:
-
The NMR tube is placed into the spectrometer's autosampler or manually inserted into the magnet.
-
The spectrometer is locked onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[4]
-
The magnetic field is shimmed to maximize homogeneity and improve spectral resolution.[4]
-
The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).[4]
-
The desired NMR experiment (e.g., standard 1D proton, 1D carbon with proton decoupling) is selected, and acquisition parameters such as the number of scans, spectral width, and relaxation delay are set.[4]
-
The data is acquired and processed using Fourier transformation to generate the final spectrum.
-
3.2. Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Two clean, dry salt plates (typically NaCl or KBr) are obtained from a desiccator.[6][7]
-
A single drop of liquid this compound is placed on the center of one salt plate using a Pasteur pipette.[6][8]
-
The second salt plate is carefully placed on top of the first, allowing the liquid to spread into a thin film between the plates.[6][7]
-
The plates are clamped together in a sample holder.[7]
-
-
Data Acquisition:
-
A background spectrum of the empty spectrometer is collected to account for atmospheric CO₂ and water vapor.
-
The sample holder containing the salt plate sandwich is placed in the instrument's sample beam.
-
The IR spectrum of the sample is recorded.
-
After analysis, the salt plates are cleaned with a suitable solvent (e.g., isopropanol (B130326) or acetone) and returned to the desiccator.[6][7]
-
3.3. Mass Spectrometry (MS)
-
Sample Introduction (for a volatile liquid):
-
A small amount of the liquid sample is introduced into the mass spectrometer. For volatile liquids like this compound, this can be done via direct injection into a heated inlet or through a gas chromatograph (GC-MS).
-
The sample is vaporized in a heated chamber.
-
-
Data Acquisition (Electron Ionization - EI):
-
The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.
-
References
- 1. This compound(637-92-3) 1H NMR [m.chemicalbook.com]
- 2. This compound(637-92-3) 13C NMR [m.chemicalbook.com]
- 3. This compound(637-92-3) MS spectrum [chemicalbook.com]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. research.reading.ac.uk [research.reading.ac.uk]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. researchgate.net [researchgate.net]
- 8. homework.study.com [homework.study.com]
The Solubility Profile of Tert-Butyl Ethyl Ether: A Technical Guide for Laboratory Professionals
An in-depth analysis of the solubility of tert-butyl ethyl ether (ETBE) in common laboratory solvents, complete with quantitative data, detailed experimental methodologies, and conceptual visualizations to support researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction
This compound (ETBE), a member of the ether family of organic compounds, is a colorless liquid with applications as a gasoline oxygenate and as a solvent in various chemical processes. Its unique molecular structure, featuring a bulky tert-butyl group and a flexible ethyl group linked by an oxygen atom, dictates its physicochemical properties, including its solubility in a diverse range of laboratory solvents. A thorough understanding of ETBE's solubility is critical for its effective use in reaction media, extractions, and purification processes. This guide provides a comprehensive overview of the solubility of ETBE, presenting quantitative data, experimental protocols for solubility determination, and visual representations of the underlying principles of solubility.
Quantitative Solubility Data
The solubility of this compound has been determined in a variety of common laboratory solvents. The following tables summarize the available quantitative data, providing a valuable resource for solvent selection and process design.
Table 1: Solubility of this compound (ETBE) in Water
| Temperature (°C) | Solubility ( g/100 mL) |
| 20 | 1.2[1][2][3][4][5][6] |
| 25 | 1.2[2] |
Table 2: Solubility of this compound (ETBE) in Various Organic Solvents at 25°C
| Solvent | Solubility (g/L) | Qualitative Assessment |
| Acetone | 348.6 | Miscible[1][2] |
| n-Butanol | 639.41 | Miscible[1][2] |
| sec-Butanol | 659.5 | Miscible[1][2] |
| Isobutanol | 453.04 | Miscible[1][2] |
| n-Butyl Acetate | 436.32 | Miscible |
| Chloroform | 1200.57 | Miscible |
| Cyclohexane | 609.99 | Miscible[1] |
| Cyclohexanone | 630.38 | Miscible |
| Dichloromethane | 776.37 | Miscible |
| 1,4-Dioxane | 714.94 | Miscible |
| Dimethylformamide (DMF) | Miscible | - |
| Dimethyl Sulfoxide (DMSO) | 220.0 | Miscible |
| Ethanol | 700.47 | Miscible[1][2][7][8] |
| Ethyl Acetate | 456.34 | Miscible |
| Diethyl Ether | Miscible | Miscible[1][2][7][8] |
| Ethylene Glycol | 207.43 | Miscible |
| n-Hexane | 596.19 | Miscible[1] |
| Isopropanol | 578.57 | Miscible |
| Isopentanol | 435.54 | Miscible |
| Methanol | 809.66 | Miscible[1][2] |
| Methyl Acetate | 431.9 | Miscible |
| 2-Butanone (MEK) | 417.45 | Miscible |
| N-Methyl-2-pyrrolidone (NMP) | 576.45 | Miscible |
| n-Octanol | 440.91 | Miscible |
| n-Pentanol | 334.4 | Miscible |
| n-Propanol | 624.31 | Miscible |
| Propylene Glycol | 299.52 | Miscible |
| Tetrahydrofuran (THF) | 799.83 | Miscible |
| Toluene | 318.11 | Miscible[1] |
It is important to note that for many organic solvents, ETBE is considered to be fully miscible, meaning it will form a homogeneous solution in all proportions.
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental experimental procedure in chemistry. The choice of method depends on the physical state of the solute and solvent, the expected solubility range, and the required precision. Below are detailed methodologies for determining the solubility of a liquid solute like ETBE.
Method 1: Visual Method for Determining Miscibility
This method is a straightforward qualitative assessment to determine if two liquids are miscible.
Materials:
-
This compound (ETBE)
-
Solvent of interest
-
Calibrated pipettes or graduated cylinders
-
Test tubes with stoppers
-
Vortex mixer (optional)
Procedure:
-
In a clean, dry test tube, add a known volume of the solvent of interest (e.g., 5 mL).
-
To the same test tube, add an equal volume of ETBE.
-
Stopper the test tube and invert it several times or use a vortex mixer to ensure thorough mixing.
-
Allow the mixture to stand and observe.
-
Interpretation of Results:
-
Miscible: A single, clear, homogeneous phase is observed.
-
Immiscible: Two distinct layers are formed.
-
Partially Miscible: The mixture may initially appear cloudy before separating into two layers, or one layer may appear larger than its initial volume, indicating some degree of mutual solubility.
-
Method 2: Gravimetric Method for Quantitative Solubility Determination
This method is suitable for determining the concentration of a saturated solution of a solute in a solvent.
Materials:
-
This compound (ETBE)
-
Solvent of interest
-
Scintillation vials or other sealable containers
-
Analytical balance
-
Constant temperature bath or incubator
-
Syringe with a filter (e.g., 0.45 µm PTFE)
-
Pre-weighed vials
Procedure:
-
Add an excess amount of ETBE to a known volume or mass of the solvent in a sealable container. The presence of a separate ETBE phase is necessary to ensure saturation.
-
Seal the container tightly to prevent the evaporation of the volatile components.
-
Place the container in a constant temperature bath and allow it to equilibrate for an extended period (e.g., 24-48 hours) with gentle agitation. This ensures that the solvent becomes saturated with the solute.
-
After equilibration, carefully stop the agitation and allow the undissolved ETBE to settle.
-
Withdraw a known volume or mass of the supernatant (the saturated solution) using a syringe fitted with a filter to remove any undissolved droplets.
-
Transfer the filtered saturated solution to a pre-weighed vial.
-
Determine the mass of the saturated solution.
-
Carefully evaporate the solvent under a gentle stream of inert gas or in a fume hood, leaving behind the dissolved ETBE. For highly volatile solvents, this step requires careful control to avoid loss of ETBE.
-
Once the solvent is completely evaporated, weigh the vial containing the ETBE residue.
-
Calculation:
-
Mass of dissolved ETBE = (Mass of vial + ETBE residue) - (Mass of empty vial)
-
Mass of solvent = (Mass of saturated solution) - (Mass of dissolved ETBE)
-
Solubility ( g/100 g solvent) = (Mass of dissolved ETBE / Mass of solvent) * 100
-
Standardized Methods
For regulatory purposes, standardized methods for determining aqueous solubility are often employed. The OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105: Water Solubility provides detailed procedures for this purpose.[3][4][9] This guideline includes the column elution method for substances with low solubility and the flask method for more soluble substances. While these are designed for water solubility, the principles can be adapted for organic solvents with appropriate analytical techniques.
Visualizing the Principles of Solubility
The solubility of a substance is governed by the intermolecular forces between the solute and solvent molecules. A visual representation can aid in understanding these complex interactions. The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts.
Caption: Key factors influencing the solubility of this compound.
The principle of "like dissolves like" is a fundamental concept in solubility. This means that substances with similar intermolecular forces are more likely to be soluble in one another. The following diagram illustrates the workflow for predicting solubility based on this principle.
Caption: A logical workflow for predicting the solubility of ETBE in a given solvent.
Conclusion
This technical guide provides a detailed overview of the solubility of this compound in common laboratory solvents. The quantitative data presented in the tables serves as a practical reference for solvent selection in various applications. The detailed experimental protocols offer guidance for researchers needing to determine solubility in their own laboratories. Finally, the conceptual diagrams provide a clear visualization of the fundamental principles that govern the solubility of ETBE, reinforcing the "like dissolves like" paradigm. This comprehensive resource is intended to be a valuable tool for scientists and professionals working with this versatile ether.
References
- 1. standards.iteh.ai [standards.iteh.ai]
- 2. Miscibility - Wikipedia [en.wikipedia.org]
- 3. standards.globalspec.com [standards.globalspec.com]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. pubs.acs.org [pubs.acs.org]
- 6. kelid1.ir [kelid1.ir]
- 7. graphviz.org [graphviz.org]
- 8. DOT Language | Graphviz [graphviz.org]
- 9. researchgate.net [researchgate.net]
Industrial vs. laboratory scale synthesis of tert-Butyl ethyl ether
An In-Depth Technical Guide to the Synthesis of tert-Butyl Ethyl Ether: Industrial vs. Laboratory Scale
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (ETBE) is a significant oxygenate additive for gasoline, prized for its ability to enhance octane (B31449) ratings and reduce harmful emissions. Its synthesis is carried out on both large industrial scales and smaller laboratory settings, employing distinct methodologies tailored to the respective demands of output and research. This technical guide provides a comprehensive overview of the industrial and laboratory-scale synthesis of ETBE, presenting detailed experimental protocols, comparative data, and process visualizations to inform researchers, scientists, and drug development professionals.
Introduction
Ethyl tert-butyl ether is a colorless, flammable liquid with a characteristic ethereal odor.[1] Industrially, it is primarily produced through the acid-catalyzed addition of ethanol (B145695) to isobutylene (B52900).[1] This process is highly optimized for large-scale, continuous production. In a laboratory environment, particularly for research and development or small-scale custom synthesis, the Williamson ether synthesis is a more common and practical approach. This method involves the reaction of an alkoxide with a primary alkyl halide.[2] Understanding the nuances of both methodologies is crucial for process scaling, optimization, and adaptation in various scientific and industrial contexts.
Industrial Scale Synthesis of this compound
The industrial production of ETBE is dominated by the direct etherification of isobutylene with ethanol over an acidic catalyst.[3] This method is favored for its high efficiency and suitability for continuous operation in large chemical plants.
Process Description
The core of the industrial process involves feeding a stream of isobutylene and an excess of ethanol into a fixed-bed reactor containing a solid acid catalyst.[4] The most commonly used catalysts are acidic ion-exchange resins, such as Amberlyst-15.[5] The reaction is exothermic, and temperature control is critical to maximize conversion and catalyst lifespan. Following the reaction, the product mixture, which contains ETBE, unreacted ethanol, and other C4 hydrocarbons, undergoes a series of separation and purification steps, typically involving distillation, to isolate high-purity ETBE.[6]
Experimental Protocol: Industrial Synthesis
The following protocol outlines a typical industrial process for ETBE synthesis:
-
Feed Preparation: A feed stream containing a C4 hydrocarbon mixture with a significant concentration of isobutylene is mixed with a stream of anhydrous ethanol. The molar ratio of ethanol to isobutylene is typically kept in excess to favor the forward reaction.[4]
-
Reaction: The reactant mixture is preheated and fed into a fixed-bed reactor packed with an acidic ion-exchange resin catalyst (e.g., Amberlyst-15). The reaction is carried out at a temperature below 80°C and a pressure of 0.6 MPa.[1][4]
-
Separation: The effluent from the reactor, containing ETBE, unreacted ethanol, isobutylene, and other C4 hydrocarbons, is directed to a distillation column.
-
Purification: In the distillation column, the lighter C4 hydrocarbons are separated as the overhead product and can be recycled. The bottoms product, a mixture of ETBE and ethanol, is further purified in a second distillation column to separate the azeotropic mixture of ETBE and ethanol.[4]
-
Product Recovery: High-purity ETBE is recovered as the final product. Unreacted ethanol is typically recycled back to the reactor feed.
Industrial Production Data
The following table summarizes key quantitative data for the industrial synthesis of ETBE.
| Parameter | Value | Reference |
| Production Capacity | Up to 700,000 tons per annum | [7] |
| Reactants | Isobutylene and Ethanol | [3] |
| Catalyst | Acidic ion-exchange resin (e.g., Amberlyst-15) | [5] |
| Reaction Temperature | < 80 °C | [1][4] |
| Reaction Pressure | 0.6 MPa | [1][4] |
| Isobutylene Conversion | Up to 97 mol% | [5] |
| ETBE Purity | > 96.5% | [6] |
Industrial Synthesis Workflow
Caption: Industrial synthesis workflow for this compound.
Laboratory Scale Synthesis of this compound
For laboratory-scale synthesis, where smaller quantities are required and batch processing is more practical, the Williamson ether synthesis is the preferred method. This reaction proceeds via an SN2 mechanism.[8]
Reaction Mechanism
The Williamson ether synthesis involves two main steps:
-
Alkoxide Formation: A strong base, such as sodium hydride or sodium metal, is used to deprotonate a tertiary alcohol (tert-butanol) to form a bulky alkoxide (sodium tert-butoxide).
-
Nucleophilic Substitution: The resulting alkoxide acts as a nucleophile and attacks a primary alkyl halide (ethyl bromide) in an SN2 reaction, displacing the halide and forming the ether.
To achieve a good yield, it is crucial to use a primary alkyl halide, as secondary and tertiary halides will predominantly lead to elimination byproducts.[2]
Experimental Protocol: Laboratory Synthesis (Williamson Ether Synthesis)
The following protocol details the laboratory synthesis of this compound.
-
Apparatus Setup: A dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser is set up in a fume hood. The system is kept under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.
-
Alkoxide Formation:
-
In the round-bottom flask, add 10 mL of anhydrous tetrahydrofuran (B95107) (THF).
-
Carefully add 0.5 g (21.7 mmol) of sodium metal (cut into small pieces) to the THF.
-
While stirring, slowly add 1.6 g (21.6 mmol) of anhydrous tert-butanol (B103910) dropwise to the suspension.
-
The mixture is stirred at room temperature until all the sodium has reacted and a clear solution of sodium tert-butoxide is formed.
-
-
Ether Formation:
-
To the solution of sodium tert-butoxide, slowly add 2.35 g (21.6 mmol) of ethyl bromide dropwise.
-
The reaction mixture is then heated to reflux and maintained at this temperature for 1 hour.
-
-
Work-up and Purification:
-
After reflux, the reaction mixture is cooled to room temperature.
-
The mixture is carefully quenched by the slow addition of 10 mL of water.
-
The aqueous layer is separated from the organic layer using a separatory funnel.
-
The aqueous layer is extracted twice with 10 mL portions of diethyl ether.
-
The organic layers are combined, washed with brine (saturated NaCl solution), and dried over anhydrous magnesium sulfate.
-
The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator.
-
The crude product is then purified by fractional distillation to yield pure this compound.
-
Laboratory Synthesis Data
The following table summarizes the key quantitative data for the laboratory synthesis of ETBE via the Williamson ether synthesis.
| Parameter | Value |
| Reactants | Sodium tert-butoxide and Ethyl bromide |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Time | 1 hour (reflux) |
| Reaction Temperature | Reflux temperature of THF (~66 °C) |
| Scale | Millimole to mole scale |
| Typical Yield | 60-80% |
Laboratory Synthesis Logical Relationship
Caption: Logical flow of laboratory synthesis of this compound.
Comparison of Industrial and Laboratory Scale Synthesis
| Feature | Industrial Scale Synthesis | Laboratory Scale Synthesis |
| Methodology | Acid-catalyzed addition of ethanol to isobutylene | Williamson ether synthesis |
| Reactants | Isobutylene, Ethanol | Sodium tert-butoxide, Ethyl bromide |
| Catalyst | Solid acid catalyst (e.g., ion-exchange resin) | Not directly catalytic (base-mediated) |
| Process Type | Continuous | Batch |
| Scale | Kilotons per annum | Milligrams to kilograms |
| Key Advantage | High throughput, cost-effective for large volumes | Versatility, suitable for small-scale and high-purity synthesis |
| Key Challenge | Catalyst deactivation, complex separation processes | Handling of reactive reagents (sodium metal), potential for elimination side reactions |
Conclusion
The synthesis of this compound is a well-established process on both industrial and laboratory scales, with each approach offering distinct advantages. The industrial acid-catalyzed addition of ethanol to isobutylene is a highly optimized, continuous process designed for mass production. In contrast, the laboratory-scale Williamson ether synthesis provides a versatile and reliable method for producing smaller quantities of ETBE, which is invaluable for research and development purposes. A thorough understanding of both methodologies is essential for professionals in the chemical and pharmaceutical sciences to effectively scale, optimize, and innovate in their respective fields.
References
- 1. Ethyl tert-butyl ether - preparation and application - Georganics [georganics.sk]
- 2. gauthmath.com [gauthmath.com]
- 3. academics.su.edu.krd [academics.su.edu.krd]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. dwsim.fossee.in [dwsim.fossee.in]
- 7. intratec.us [intratec.us]
- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]
The Ascent of a Cleaner Fuel Additive: A Technical Guide to tert-Butyl Ethyl Ether (ETBE)
An In-depth Exploration of the Discovery, Synthesis, and Enduring Relevance of a Key Gasoline Oxygenate
For Immediate Release
Once a niche chemical, tert-butyl ethyl ether (ETBE) has emerged as a pivotal component in the formulation of cleaner-burning gasolines. This technical guide provides a comprehensive overview of ETBE, from its initial discovery and historical development to its chemical properties, synthesis methodologies, and its role in the evolution of fuel standards. This document is intended for researchers, scientists, and professionals in the fields of chemistry, chemical engineering, and drug development who require a detailed understanding of this significant fuel oxygenate.
Introduction: The Genesis of a High-Octane, Lower-Emission Solution
This compound is a colorless, volatile, and flammable liquid with a characteristic ether-like odor.[1] Its primary application lies in its use as an oxygenate in gasoline, where it serves to increase the octane (B31449) rating and promote more complete combustion, thereby reducing harmful tailpipe emissions. The development and adoption of ETBE are intrinsically linked to the phasing out of lead-based anti-knock agents and the subsequent environmental concerns associated with its predecessor, methyl tert-butyl ether (MTBE).
The history of ETBE is not marked by a single moment of discovery by an individual researcher but rather by a gradual industrial evolution driven by legislative and environmental pressures. The initial production of fuel oxygenates like ETBE began in the 1990s, with the first significant production of ETBE occurring in France in 1992.[2] This was largely a response to the need for cleaner fuel alternatives as mandated by regulations such as the Clean Air Act Amendments in the United States.
Physicochemical and Fuel Properties of ETBE
The efficacy of ETBE as a fuel additive is rooted in its specific chemical and physical properties. A summary of these key characteristics is presented in the table below, alongside those of MTBE and ethanol (B145695) for comparative analysis.
| Property | This compound (ETBE) | Methyl tert-Butyl Ether (MTBE) | Ethanol |
| Chemical Formula | C6H14O | C5H12O | C2H5OH |
| Molecular Weight ( g/mol ) | 102.18 | 88.15 | 46.07 |
| Boiling Point (°C) | 73.1 | 55.2 | 78.3 |
| Density at 20°C (g/cm³) | 0.745 | 0.740 | 0.789 |
| Research Octane Number (RON) | 118 | 116 | 129 |
| Motor Octane Number (MON) | 102 | 100 | 90 |
| Reid Vapor Pressure (RVP) (psi) | 4.1 | 8.0 | 3.0 |
| Oxygen Content (wt%) | 15.7 | 18.2 | 34.7 |
| Water Solubility at 20°C ( g/100 mL) | 1.2 | 4.8 | Miscible |
Note: Values are approximate and can vary slightly based on the source and measurement conditions.
Synthesis of this compound: From Laboratory to Industrial Scale
The primary industrial method for producing ETBE is the acid-catalyzed etherification of isobutylene (B52900) with ethanol.[3] This reaction can be performed using various acidic catalysts, with ion-exchange resins like Amberlyst-15 and zeolites being the most common choices.
General Reaction Mechanism
The synthesis proceeds via an electrophilic addition of ethanol to isobutylene. The acidic catalyst protonates the isobutylene, forming a stable tertiary carbocation. This carbocation is then attacked by the nucleophilic oxygen of the ethanol molecule. A final deprotonation step yields ETBE.
Detailed Experimental Protocol (Laboratory Scale)
This protocol outlines a general procedure for the synthesis of ETBE in a laboratory setting using an acidic ion-exchange resin.
Materials:
-
Isobutylene (liquefied gas or generated in situ)
-
Anhydrous ethanol
-
Acidic ion-exchange resin (e.g., Amberlyst-15), pre-washed and dried
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Reaction vessel (pressure-rated flask or autoclave)
-
Magnetic stirrer and heating mantle
-
Condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Catalyst Preparation: Wash the acidic ion-exchange resin with ethanol to remove any impurities and then dry it thoroughly in an oven at a temperature not exceeding its thermal stability limit.
-
Reaction Setup: In a pressure-rated reaction vessel equipped with a magnetic stir bar, add the dried acidic ion-exchange resin (typically 5-10% by weight of the reactants).
-
Reactant Addition: Cool the reaction vessel in an ice bath. Carefully add a predetermined molar ratio of anhydrous ethanol and liquefied isobutylene. A slight excess of ethanol is often used to maximize isobutylene conversion.
-
Reaction: Seal the reaction vessel and allow it to warm to room temperature. Place the vessel in a heating mantle and heat to the desired reaction temperature (typically 40-80°C) with vigorous stirring. The reaction is exothermic, so careful temperature control is necessary. Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by the consumption of isobutylene), cool the reaction mixture to room temperature. Filter to remove the catalyst.
-
Purification: Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation: Remove the drying agent by filtration. The crude ETBE can be purified by fractional distillation to yield the final product.
Industrial Production Workflow
Industrial-scale production of ETBE often utilizes a continuous process in a fixed-bed reactor or a reactive distillation column to improve efficiency and yield.
The Shift from MTBE to ETBE: A Logical Progression
The transition from MTBE to ETBE as a preferred gasoline oxygenate was driven primarily by environmental concerns. While both ethers improve octane ratings and reduce carbon monoxide emissions, their behavior in the environment differs significantly.
Bio-ETBE: A Renewable Future
A significant advantage of ETBE is the potential for the production of "bio-ETBE," where the ethanol feedstock is derived from renewable biological sources such as corn, sugarcane, or cellulosic biomass. This offers a pathway to reduce the carbon footprint of transportation fuels and decrease reliance on fossil fuels. The lifecycle of bio-ETBE, from biomass cultivation to its use in vehicles, represents a more sustainable alternative to purely petroleum-derived fuel additives.
Conclusion
This compound has established itself as a critical component in the modern gasoline pool. Its favorable combination of high octane, low vapor pressure, and a more benign environmental profile compared to MTBE has driven its adoption worldwide. The ongoing development of bio-ETBE further solidifies its role in the transition towards more sustainable transportation fuels. This guide has provided a detailed technical overview of ETBE, offering valuable insights for professionals in the chemical and fuel industries.
References
Methodological & Application
Application Notes and Protocols: The Use of tert-Butyl Ethyl Ether in Grignard Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the reaction of an organomagnesium halide (the Grignard reagent) with an electrophile. The choice of solvent is critical for the successful formation and reactivity of the Grignard reagent. Ethereal solvents are typically employed due to their ability to solvate and stabilize the magnesium center. While diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are the most common solvents, the exploration of alternative ethers is driven by the desire for improved safety profiles and different reaction conditions.
This document provides a detailed examination of tert-Butyl ethyl ether (ETBE) as a potential solvent in Grignard reactions. Due to a notable lack of published data on the successful use of ETBE as a primary solvent for these reactions, this note will focus on the theoretical considerations, the likely challenges based on structurally similar ethers, and provide detailed protocols for standard Grignard procedures as a baseline for any experimental investigation.
Properties of this compound (ETBE)
ETBE is a colorless liquid with physical and chemical properties that could, in theory, make it a candidate for a high-boiling point ethereal solvent in certain applications.
Table 1: Physical and Chemical Properties of ETBE and Common Grignard Solvents
| Property | This compound (ETBE) | Diethyl Ether (Et₂O) | Tetrahydrofuran (THF) |
| Molecular Formula | C₆H₁₄O | C₄H₁₀O | C₄H₈O |
| Molar Mass | 102.17 g/mol | 74.12 g/mol | 72.11 g/mol |
| Boiling Point | 72-73 °C[1] | 34.6 °C | 66 °C |
| Melting Point | -94 °C[2] | -116.3 °C | -108.4 °C |
| Density | 0.742 g/mL at 25 °C[1] | 0.713 g/mL at 20 °C | 0.889 g/mL at 20 °C |
| Flash Point | -19 °C[1][3] | -45 °C | -14 °C |
| Water Solubility | 1.2 g/100g at 20 °C[1][4] | 6.9 g/100mL at 20 °C | Miscible |
| Peroxide Formation | Can form peroxides[4][5] | High tendency | High tendency |
Application Notes: Suitability of ETBE in Grignard Reactions
There is a significant lack of literature demonstrating the effective use of ETBE as a primary solvent for Grignard reactions. The available information on a structurally similar ether, methyl tert-butyl ether (MTBE), suggests that ETBE is likely a poor solvent for this application.
The primary reason for this is steric hindrance . The bulky tert-butyl group in ETBE is expected to significantly impede the ability of the ether oxygen's lone pairs to coordinate with and stabilize the magnesium center of the Grignard reagent. This coordination is crucial for both the formation of the Grignard reagent and its solubility and reactivity. It has been noted that MTBE does not coordinate well with magnesium, often requiring the reaction to be initiated in a more active ether before MTBE is added.[4] A similar behavior can be anticipated for ETBE.
Key Considerations:
-
Formation of Grignard Reagent: The formation of the Grignard reagent from an organic halide and magnesium metal is likely to be very slow or fail to initiate altogether in pure ETBE due to poor solvation of the magnesium surface.
-
Solubility: The resulting Grignard reagent may have limited solubility in ETBE, potentially leading to precipitation and reduced reactivity.
-
Reactivity: Even if formed, the reactivity of the Grignard reagent may be diminished due to the poor coordinating ability of the solvent.
Potential Advantages (Hypothetical):
-
Higher Boiling Point: The higher boiling point of ETBE compared to diethyl ether could be advantageous for reactions requiring higher temperatures.
-
Reduced Peroxide Formation: While ETBE can form peroxides, some sources suggest that the steric hindrance of the tert-butyl group may slow this process compared to diethyl ether and THF. However, it should still be handled as a potential peroxide former.[4][5]
Experimental Protocols
Given the anticipated difficulties with using ETBE as a sole solvent, the following protocols are provided. Protocol 1 outlines a standard Grignard reaction in diethyl ether. Protocol 2 provides a hypothetical procedure for attempting a Grignard reaction using ETBE, incorporating strategies to overcome the expected challenges.
Protocol 1: Preparation of Phenylmagnesium Bromide in Diethyl Ether (Standard Procedure)
This protocol details the formation of a Grignard reagent using a standard and reliable solvent.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether (Et₂O)
-
Iodine crystal (as an initiator)
-
Benzophenone (B1666685) (as the electrophile)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and heating mantle.
-
All glassware must be oven-dried and assembled while hot under a dry nitrogen or argon atmosphere.
Procedure:
-
Setup: Place magnesium turnings (1.2 g, 50 mmol) in the flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add a single crystal of iodine.
-
Initiation: In the dropping funnel, prepare a solution of bromobenzene (5.2 mL, 50 mmol) in 10 mL of anhydrous diethyl ether. Add approximately 2-3 mL of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be required.
-
Formation of Grignard Reagent: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed.
-
Reaction with Electrophile: Cool the Grignard solution to 0 °C. Dissolve benzophenone (8.2 g, 45 mmol) in 20 mL of anhydrous diethyl ether and add this solution dropwise to the stirred Grignard reagent.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 30 minutes. Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure to obtain the crude product (triphenylmethanol). Further purification can be achieved by recrystallization.
Protocol 2: Hypothetical Protocol for Grignard Reaction using ETBE
This protocol is designed as an investigative experiment to assess the viability of ETBE as a solvent. It includes the use of a co-solvent (THF) to aid in initiation.
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous this compound (ETBE)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal or 1,2-dibromoethane (B42909) (as an initiator)
-
Benzophenone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Appropriate oven-dried glassware under an inert atmosphere.
Procedure:
-
Setup: Place magnesium turnings (1.2 g, 50 mmol) in the reaction flask. Add a crystal of iodine or a few drops of 1,2-dibromoethane.
-
Initiation with Co-solvent: Add a small amount of anhydrous THF (5 mL) to the magnesium. Prepare a solution of bromobenzene (5.2 mL, 50 mmol) in a mixture of anhydrous ETBE (30 mL) and anhydrous THF (5 mL) in the dropping funnel. Add a small portion of this solution to the magnesium to initiate the reaction. Gentle heating may be necessary.
-
Formation of Grignard Reagent: Once initiation is confirmed (disappearance of iodine color, bubbling), add the remaining bromobenzene/ETBE/THF solution dropwise. The higher boiling point of ETBE may require external heating to maintain a gentle reflux.
-
Reaction with Electrophile: After the formation of the Grignard reagent, cool the solution to 0 °C. Add a solution of benzophenone (8.2 g, 45 mmol) in anhydrous ETBE (20 mL) dropwise.
-
Work-up and Analysis: Follow the work-up procedure as described in Protocol 1. The yield and purity of the product should be carefully analyzed to determine the effectiveness of ETBE as a solvent in this reaction.
Table 2: Comparison of Expected Outcomes in Different Solvents
| Parameter | Diethyl Ether / THF | This compound (ETBE) |
| Initiation Time | Typically rapid, may require gentle warming. | Expected to be very slow or fail without an initiator or co-solvent. |
| Reaction Temperature | Reflux of the solvent (35-66 °C). | Can be heated to a higher temperature (reflux at ~72 °C). |
| Grignard Reagent Solubility | Generally good. | Potentially poor, may lead to precipitation. |
| Expected Yield | Good to excellent. | Likely to be significantly lower than in standard solvents. |
Visualizations
Grignard Reagent Formation and Solvation
Caption: Formation of a Grignard reagent and the crucial role of solvent coordination.
Experimental Workflow for a Grignard Reaction
Caption: A generalized experimental workflow for a Grignard reaction.
Solvent Selection Logic for Grignard Reactions
Caption: Decision-making flowchart for selecting a suitable Grignard solvent.
Conclusion and Recommendations
Based on the available chemical principles and data from structurally analogous ethers, This compound (ETBE) is not recommended as a primary solvent for Grignard reactions. The significant steric hindrance imparted by the tert-butyl group is highly likely to inhibit the necessary solvation of the magnesium species, leading to failed or very low-yielding reactions.
For researchers and professionals in drug development, adherence to well-established protocols using diethyl ether or THF is advised for reliable and reproducible results. While the exploration of greener and safer solvents is a commendable and important endeavor, the current understanding suggests that ethers with bulky substituents adjacent to the oxygen atom are fundamentally unsuited for facilitating Grignard reactions. Any experimental work with ETBE in this context should be approached with the expectation of significant challenges and the probable need for co-solvents and reaction activators.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. US5358670A - Process for preparing grignard reagents in diethylene glycol dibutyl ether - Google Patents [patents.google.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Sciencemadness Discussion Board - MTBE good substitute for Et2O? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. community.wvu.edu [community.wvu.edu]
Protocol for the Tert-butyl Ether Protection of Primary Alcohols: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of hydroxyl groups is a critical strategic consideration in multi-step organic synthesis, particularly in the development of complex molecules and active pharmaceutical ingredients. The tert-butyl ether is a robust and sterically hindered protecting group for alcohols, offering significant stability across a wide range of reaction conditions, including strongly basic and organometallic environments. Its acid lability allows for selective deprotection, making it a valuable tool in orthogonal protecting group strategies. This document provides detailed protocols and comparative data for the tert-butyl ether protection of primary alcohols.
Key Features of Tert-butyl Ether Protection
-
High Stability: Resistant to strong bases, organometallic reagents (e.g., Grignard and organolithium reagents), and many reducing agents.
-
Acid Labile: Readily cleaved under acidic conditions, often with high selectivity.
-
Orthogonal Protection: Can be used in conjunction with other protecting groups that are sensitive to different conditions, such as silyl (B83357) ethers (removed by fluoride) or benzyl (B1604629) ethers (removed by hydrogenolysis).
Methods for Tert-butyl Ether Protection of Primary Alcohols
Several methods are commonly employed for the formation of tert-butyl ethers from primary alcohols. The choice of method depends on the substrate's sensitivity, the presence of other functional groups, and the desired scale of the reaction.
Data Presentation: A Comparative Overview of Protection Methods
| Method | Reagents | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Substrate Example | Yield (%) |
| Method A: Isobutylene (B52900) | Isobutylene | H₂SO₄ (catalytic) | Dichloromethane (B109758) | RT | 12-48 | General Primary Alcohol | 60-80 |
| Method B: Di-tert-butyl dicarbonate (B1257347) | (Boc)₂O (2.3 equiv) | Yb(OTf)₃ (5 mol%) | Acetonitrile | 80 | 1 | 1-Octanol | 92 |
| (Boc)₂O (2.3 equiv) | Yb(OTf)₃ (5 mol%) | Acetonitrile | 80 | 1 | 3-Phenyl-1-propanol | 89 | |
| (Boc)₂O (2.3 equiv) | Yb(OTf)₃ (5 mol%) | Acetonitrile | 80 | 1.5 | 4-Penten-1-ol | 85 | |
| (Boc)₂O (2.3 equiv) | Yb(OTf)₃ (5 mol%) | Acetonitrile | 80 | 1.5 | 5-Hexyn-1-ol | 82 | |
| (Boc)₂O (2.3 equiv) | Yb(OTf)₃ (10 mol%) | Nitromethane | 60 | 1 | Boc-2-aminoethanol | 80 | |
| (Boc)₂O (1.5 equiv) | Mg(ClO₄)₂ (10 mol%) | Dichloromethane | RT | 2-4 | General Primary Alcohol | >94 | |
| Method C: Tert-butyl acetate (B1210297) | Tert-butyl acetate | HClO₄ (catalytic) | Tert-butyl acetate | RT | 1-5 | General Primary Alcohol | High |
Methods for Deprotection of Tert-butyl Ethers
The cleavage of tert-butyl ethers is typically achieved under acidic conditions. The choice of acid and reaction conditions can be tailored to the sensitivity of the substrate and the presence of other protecting groups.
Data Presentation: A Comparative Overview of Deprotection Methods
| Method | Reagents | Solvent | Temp. (°C) | Time (h) | Substrate Example | Yield (%) |
| Method D: Trifluoroacetic Acid (TFA) | TFA (50% v/v) | Dichloromethane | RT | 2-5 | General Primary Alkyl t-Bu Ether | >90 |
| Method E: Cerium(III) Chloride/Sodium Iodide | CeCl₃·7H₂O (1.5 equiv), NaI (1.3 equiv) | Acetonitrile | Reflux | 12-24 | General Primary Alkyl t-Bu Ether | High |
Experimental Protocols
Protocol A: Protection of a Primary Alcohol using Isobutylene and Sulfuric Acid
This traditional method involves the acid-catalyzed addition of isobutylene to an alcohol.
Materials:
-
Primary alcohol (1.0 equiv)
-
Dichloromethane (DCM)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Isobutylene (gas or liquid)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the primary alcohol (1.0 equiv) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Bubble isobutylene gas through the solution or add liquid isobutylene.
-
Seal the reaction vessel and allow it to stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol B: Protection of a Primary Alcohol using Di-tert-butyl dicarbonate and Ytterbium(III) Triflate
This method offers a milder alternative to the strong acid-catalyzed reaction with isobutylene.[1]
Materials:
-
Primary alcohol (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O, 2.3 equiv)
-
Ytterbium(III) triflate (Yb(OTf)₃, 5 mol%)
-
Acetonitrile
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary alcohol (1.0 equiv) in acetonitrile.
-
Add Yb(OTf)₃ (5 mol%) to the solution.
-
Add di-tert-butyl dicarbonate (2.3 equiv).
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol D: Deprotection of a Tert-butyl Ether using Trifluoroacetic Acid
This is a common and efficient method for the cleavage of tert-butyl ethers.
Materials:
-
Tert-butyl protected alcohol (1.0 equiv)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the tert-butyl protected alcohol (1.0 equiv) in a 1:1 mixture of dichloromethane and trifluoroacetic acid.
-
Stir the solution at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion (typically 2-5 hours), concentrate the reaction mixture under reduced pressure.
-
Co-evaporate the residue with toluene (3x) to remove residual TFA.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the protection of a primary alcohol with a tert-butyl group and its subsequent deprotection.
References
GC-MS Method for the Analysis of tert-Butyl Ethyl Ether and Its Reaction Products
Application Note & Protocol
This document provides a comprehensive guide for the analysis of tert-butyl ethyl ether (ETBE) and its potential reaction products using Gas Chromatography-Mass Spectrometry (GC-MS). This method is designed for researchers, scientists, and professionals in drug development and environmental analysis who require a robust and reliable analytical procedure for the identification and quantification of these compounds.
Introduction
This compound (ETBE) is a gasoline additive used to increase octane (B31449) ratings and reduce carbon monoxide emissions.[1] The analysis of ETBE and its reaction or degradation byproducts is crucial for quality control in its production and for monitoring its environmental fate. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, offering high separation efficiency and definitive compound identification.[2] Potential reaction byproducts during ETBE synthesis can include unreacted starting materials like ethanol (B145695) and isobutylene, as well as other ethers and alcohols. Environmental degradation of ETBE can lead to the formation of tert-butyl alcohol (TBA).[3]
This application note details the sample preparation, GC-MS instrumentation, and data analysis protocols for the comprehensive analysis of ETBE and its related compounds.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the sample matrix and the concentration of the analytes. Common methods include direct aqueous injection, purge-and-trap for volatile compounds in water, and solid-phase microextraction (SPME) for trace-level analysis.[3][4][5]
2.1.1. Direct Aqueous Injection (DAI)
This method is suitable for analyzing water samples with relatively high concentrations of ETBE and its degradation products.[3]
-
Ensure the sample is free of particulates by filtering through a 0.45 µm syringe filter.
-
If necessary, dilute the sample with deionized water to bring the analyte concentrations within the linear range of the instrument.
-
Transfer the filtered (and diluted) sample into a 2 mL autosampler vial.
-
Spike the sample with an appropriate internal standard (e.g., deuterated ETBE or a compound with similar chemical properties not present in the sample).
-
Cap the vial and vortex for 10 seconds.
-
The sample is now ready for injection into the GC-MS.
2.1.2. Purge-and-Trap (P&T)
This technique is ideal for the analysis of volatile organic compounds (VOCs) like ETBE in water at low concentrations.[2][6]
-
Set up the purge-and-trap system connected to the GC-MS.
-
Introduce a known volume of the aqueous sample (typically 5-25 mL) into the purging vessel.
-
Add an internal standard to the sample.
-
Purge the sample with an inert gas (e.g., helium or nitrogen) at a controlled flow rate and temperature. A high-temperature purge (e.g., 90°C) can improve the extraction efficiency for compounds like TBA.[6]
-
The purged analytes are trapped on a sorbent trap.
-
After the purge cycle, the trap is rapidly heated to desorb the analytes into the GC-MS for analysis.
2.1.3. Solid-Phase Microextraction (SPME)
SPME is a solvent-free extraction method suitable for trace analysis of ETBE and its byproducts in various matrices.[5]
-
Place a known volume of the sample into a headspace vial.
-
Add an internal standard and, if necessary, adjust the pH or add salt to improve the extraction efficiency.
-
Seal the vial with a septum cap.
-
Expose the SPME fiber (e.g., Carboxen/Polydimethylsiloxane) to the headspace of the sample for a defined period at a specific temperature to allow the analytes to adsorb onto the fiber.[5]
-
Retract the fiber and introduce it into the heated injection port of the GC-MS for thermal desorption of the analytes onto the column.
GC-MS Instrumentation and Conditions
The following tables summarize the recommended GC-MS parameters for the analysis of ETBE and its reaction products. These parameters may need to be optimized for specific instruments and applications.
Table 1: Gas Chromatography (GC) Conditions
| Parameter | Value |
| Column | Capillary column (e.g., VF-WAXms, 30 m x 0.32 mm x 0.25 µm)[7] |
| Carrier Gas | Helium or Hydrogen[7] |
| Flow Rate | 1-2 mL/min[4][7] |
| Injection Mode | Splitless or Split (depending on concentration) |
| Injector Temperature | 250°C[7] |
| Oven Program | Initial: 40°C for 1 min, Ramp: 20°C/min to 220°C, Hold: 3 min[7] |
Table 2: Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | m/z 35-300 |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
Derivatization for Polar Analytes
For polar reaction products containing hydroxyl or carboxyl groups, derivatization may be necessary to improve their volatility and chromatographic peak shape.[8][9] Silylation is a common derivatization technique.[9]
-
Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.
-
Add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a catalyst (e.g., trimethylchlorosilane - TMCS) in a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
-
Heat the mixture at a specific temperature (e.g., 70°C) for a defined time (e.g., 30 minutes) to ensure complete derivatization.
-
Cool the sample to room temperature before injection into the GC-MS.
Data Presentation
Quantitative analysis should be performed using a calibration curve prepared from standards of known concentrations. The following table summarizes key quantitative data for ETBE and a common degradation product, TBA.
Table 3: Quantitative Data for ETBE and TBA
| Analyte | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| This compound (ETBE) | 73 | 57, 41, 87 |
| tert-Butyl alcohol (TBA) | 59 | 43, 41 |
Note: The specific quantifier and qualifier ions should be confirmed by analyzing a standard of each compound. The base peak for t-butyl ethers is often m/z 57.[10][11]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of ETBE and its reaction products.
Caption: General workflow for GC-MS analysis of ETBE.
Logical Relationship of Analytical Steps
This diagram outlines the logical progression of the analytical method development and validation.
Caption: Logical steps in analytical method development.
References
- 1. Ethyl tert-butyl ether | C6H14O | CID 12512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. MTBE Analysis by GCMS [cs.cmu.edu]
- 3. Method for determination of methyl tert-butyl ether and its degradation products in water [pubs.usgs.gov]
- 4. Analysis of methyl tert.-butyl ether and its degradation products by direct aqueous injection onto gas chromatography with mass spectrometry or flame ionization detection systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. scispace.com [scispace.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of tert-Butyl Ethyl Ether (ETBE) by Distillation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-Butyl ethyl ether (ETBE) is a valuable solvent and reagent in various laboratory and industrial applications, including organic synthesis and as a fuel additive. For many sensitive applications, particularly in pharmaceutical research and development, the purity of ETBE is critical. Commercially available ETBE may contain impurities such as ethanol (B145695), water, tert-butanol (B103910), and peroxides, which can interfere with chemical reactions or analytical measurements.
This document provides a detailed protocol for the purification of laboratory-grade this compound by fractional distillation. It includes information on the physical properties of ETBE, common impurities, safety precautions, and a step-by-step guide to the distillation process.
Physical and Chemical Data
A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C₆H₁₄O | [1] |
| Molecular Weight | 102.17 g/mol | [1] |
| Boiling Point | 70-73 °C (at 760 mmHg) | [1][2][3][4] |
| Density | 0.740 g/cm³ at 20 °C | |
| Flash Point | -19 °C | [4] |
| Solubility in Water | 1.2 g/100 mL at 20 °C | [2][4] |
| Common Impurities | Ethanol, Water, tert-Butanol, Peroxides | [5][6][7] |
| Azeotropes | Forms an azeotrope with ethanol. The azeotrope boils at 66.6°C and contains approximately 21% ethanol by weight. | [5] |
Safety Precautions
This compound is a highly flammable liquid and should be handled with appropriate safety measures in a well-ventilated fume hood.[8][9]
-
Flammability: ETBE is highly flammable with a low flash point. Keep away from open flames, sparks, and hot surfaces. Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[8]
-
Peroxide Formation: Like many ethers, ETBE can form explosive peroxides upon exposure to air and light.[4] It is crucial to test for the presence of peroxides before distillation and to never distill to dryness.
-
Inhalation: Vapors may cause drowsiness or dizziness. Avoid inhaling fumes.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
Experimental Protocol: Purification of ETBE by Fractional Distillation
This protocol describes the purification of technical-grade this compound to remove common impurities such as ethanol, water, and peroxides.
Materials and Equipment
-
Technical-grade this compound
-
Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (B86663) (MgSO₄)
-
Boiling chips
-
Fractional distillation apparatus (including a round-bottom flask, fractionating column (e.g., Vigreux or packed), distillation head with thermometer, condenser, and receiving flask)
-
Heating mantle with a stirrer
-
Ice bath
-
Potassium iodide (KI) solution (10%) or peroxide test strips
-
Starch solution (optional, for peroxide test)
Pre-Distillation Treatment
Before proceeding with distillation, it is mandatory to test the ETBE for the presence of peroxides.
-
Method: To 1 mL of the ETBE sample, add 1 mL of a freshly prepared 10% aqueous potassium iodide (KI) solution. A yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.[10] Alternatively, commercially available peroxide test strips can be used according to the manufacturer's instructions.[11][12]
-
Peroxide Removal: If peroxides are present, they must be removed before distillation. This can be achieved by shaking the ETBE with a freshly prepared aqueous solution of 5% ferrous sulfate (FeSO₄). Separate the aqueous layer and re-test for peroxides. Repeat the washing until the peroxide test is negative.
To remove water, which can form an azeotrope with ETBE, a drying agent is used.
-
Procedure: Add anhydrous calcium chloride or magnesium sulfate to the peroxide-free ETBE in a flask. Swirl the flask and let it stand for at least one hour. If the drying agent clumps together, add more until it remains free-flowing.
-
Filtration: Decant or filter the dried ETBE into the distillation flask.
Fractional Distillation Procedure
The significant difference in boiling points between ETBE (70-73 °C) and its common impurities like ethanol (78 °C) and tert-butanol (82 °C) allows for effective separation via fractional distillation.[13][14][15][16]
-
Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed. Place boiling chips in the distillation flask. The flask should not be more than two-thirds full.
-
Heating: Begin heating the distillation flask gently using a heating mantle. A magnetic stirrer can be used to ensure smooth boiling.
-
Equilibration: As the liquid begins to boil, a ring of condensate will rise up the fractionating column. Adjust the heating rate to allow this ring to rise slowly and establish a temperature gradient in the column.
-
Fraction Collection:
-
Fore-run: The first fraction to distill will likely be a mixture of low-boiling impurities and any remaining azeotrope. The temperature at the distillation head will be unstable initially. Collect this fore-run in a separate receiving flask.
-
Main Fraction: Once the temperature at the distillation head stabilizes at the boiling point of pure ETBE (approximately 71-72 °C), change the receiving flask to collect the purified product.
-
End-run: As the distillation proceeds, if the temperature begins to rise significantly, it indicates the presence of higher-boiling impurities. Stop the distillation at this point.
-
-
Shutdown: Crucially, never distill the flask to dryness , as this can concentrate any residual peroxides to an explosive level.[17] Always leave a small amount of liquid in the distillation flask. Turn off the heating and allow the apparatus to cool down completely before dismantling.
Storage of Purified ETBE
Store the purified ETBE in a tightly sealed, amber glass bottle to protect it from light and air.[4] It is advisable to add a stabilizer, such as a small amount of butylated hydroxytoluene (BHT), to inhibit peroxide formation during storage. Clearly label the bottle with the date of purification.
Diagrams
Experimental Workflow
The following diagram illustrates the logical workflow for the purification of this compound by distillation.
Caption: Workflow for the purification of this compound.
References
- 1. scent.vn [scent.vn]
- 2. Ethyl tert-butyl ether - Wikipedia [en.wikipedia.org]
- 3. Ethyl tert-butyl ether - preparation and application - Georganics [georganics.sk]
- 4. This compound | 637-92-3 [chemicalbook.com]
- 5. CA2082757A1 - Process for separating ethyl tert-butyl ether and ethanol - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. westernsydney.edu.au [westernsydney.edu.au]
- 9. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 10. wikieducator.org [wikieducator.org]
- 11. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 12. ehs.washington.edu [ehs.washington.edu]
- 13. vernier.com [vernier.com]
- 14. Purification [chem.rochester.edu]
- 15. Fractional distillation - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.ucalgary.ca [chem.ucalgary.ca]
Application Notes and Protocols: Deprotection of tert-Butyl Ethers Under Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyl (t-Bu) ether is a widely utilized protecting group for hydroxyl functionalities in multi-step organic synthesis due to its steric bulk and general stability under a range of reaction conditions. However, its effective and selective removal is a critical step in the final stages of synthesizing complex molecules, including active pharmaceutical ingredients. Acid-catalyzed deprotection is the most common method for cleaving tert-butyl ethers. This document provides detailed application notes, protocols, and comparative data for the acidic deprotection of tert-butyl ethers, enabling researchers to select and implement the optimal conditions for their specific substrates.
Reaction Mechanism
The acidic deprotection of a tert-butyl ether proceeds via a unimolecular (SN1) or elimination (E1) pathway. The reaction is initiated by the protonation of the ether oxygen by an acid, forming a good leaving group (an alcohol). Subsequent departure of the alcohol generates a relatively stable tertiary carbocation (the tert-butyl cation). This cation can then be neutralized in one of two ways: it can be trapped by a nucleophile (if present) or, more commonly, it undergoes elimination of a proton to form isobutylene (B52900) gas. The choice of acid, solvent, and reaction temperature can influence the reaction rate and selectivity.
Caption: General mechanism of acid-catalyzed deprotection of tert-butyl ethers.
Comparative Data of Acidic Deprotection Reagents
The choice of acidic reagent is critical and depends on the substrate's sensitivity to acid and the presence of other protecting groups. The following tables summarize the reaction conditions for common deprotection reagents.
Table 1: Strong Acid Conditions - Trifluoroacetic Acid (TFA)
| Substrate Type | Co-solvent | TFA Concentration | Temperature (°C) | Time | Yield (%) | Reference |
| Primary Alcohol t-Bu Ether | Dichloromethane (DCM) | 50% (v/v) | 0 - rt | 1 - 5 h | >90 | [1] |
| Secondary Alcohol t-Bu Ether | Dichloromethane (DCM) | 50% (v/v) | rt | 2 - 6 h | >90 | [1] |
| Phenolic t-Bu Ether | Dichloromethane (DCM) | 20 - 50% (v/v) | 0 - rt | 0.5 - 2 h | >95 | [1] |
| Sterically Hindered t-Bu Ether | Neat TFA | 100% | rt - 40 | 4 - 12 h | Variable | [1] |
Table 2: Strong Acid Conditions - Hydrochloric Acid (HCl)
| Substrate Type | Solvent | HCl Concentration | Temperature (°C) | Time | Yield (%) | Reference |
| Primary Alcohol t-Bu Ether | Dioxane / Diethyl Ether | 4 M | 0 - rt | 1 - 4 h | >90 | |
| Secondary Alcohol t-Bu Ether | Dioxane / Diethyl Ether | 4 M | rt | 2 - 8 h | >85 | |
| Phenolic t-Bu Ether | Dioxane | 4 M | rt | 0.5 - 2 h | >95 |
Table 3: Milder Acid Conditions
| Reagent | Substrate Type | Solvent | Concentration | Temperature (°C) | Time | Yield (%) | Reference |
| Formic Acid | Primary Alcohol t-Bu Ether | Acetonitrile/Water | 5-20% | rt | 12 - 24 h | >90 | |
| Zinc Bromide (ZnBr₂) | Primary Alcohol t-Bu Ether | Dichloromethane (DCM) | 1 - 5 equiv. | rt | 1 - 6 h | >80 | [2] |
| Zinc Bromide (ZnBr₂) | Secondary Alcohol t-Bu Ether | Dichloromethane (DCM) | 3 - 5 equiv. | rt | 4 - 12 h | >75 | [2] |
Experimental Protocols
Protocol 1: General Procedure for Deprotection using Trifluoroacetic Acid (TFA)
This protocol is suitable for robust substrates where high acidity is tolerated.
Materials:
-
tert-Butyl protected compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the tert-butyl ether substrate in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an equal volume of TFA to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and TFA.
-
Redissolve the residue in a suitable organic solvent like ethyl acetate (B1210297) or DCM.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure buildup in the separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.
-
Purify the crude product by flash column chromatography, recrystallization, or distillation as required.
References
Application Notes and Protocols: Tert-Butyl Ethyl Ether in Organometallic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tert-butyl ethyl ether (ETBE) as a solvent in various organometallic reactions. While less common than other ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O), ETBE offers distinct advantages in certain applications, primarily related to its physical properties and safety profile.
I. Overview of this compound (ETBE)
This compound is a colorless, flammable liquid with a characteristic ether-like odor.[1][2] Its bulky tert-butyl group significantly influences its chemical and physical properties, making it a subject of interest as an alternative solvent in organometallic chemistry.
Physical and Chemical Properties
A summary of the key physical and chemical properties of ETBE is presented in Table 1. These properties are crucial for understanding its behavior as a solvent in chemical reactions, particularly its higher boiling point and lower peroxide-forming tendency compared to diethyl ether.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄O | |
| Molecular Weight | 102.17 g/mol | |
| Boiling Point | 72-73 °C | [3] |
| Melting Point | -97 °C | [3] |
| Density | 0.742 g/mL at 25 °C | [3] |
| Flash Point | -19 °C | |
| Solubility in Water | 1.2 g/100g at 20 °C | [3] |
Key Advantages of ETBE as a Solvent:
-
Reduced Peroxide Formation: Unlike THF and diethyl ether, ETBE has a lower tendency to form explosive peroxides upon storage and exposure to air, enhancing laboratory safety.
-
Higher Boiling Point: With a boiling point of 72-73 °C, ETBE allows for reactions to be conducted at higher temperatures than with diethyl ether (b.p. 34.6 °C), which can be beneficial for sluggish reactions.[3]
-
Simplified Aqueous Workup: ETBE has lower miscibility with water compared to THF, which can simplify the extraction and purification steps of a reaction.
-
Stability: It is generally stable under basic conditions, a common requirement for many organometallic reactions.
Limitations:
-
Lower Coordinating Ability: The steric hindrance from the tert-butyl group reduces the ability of the ether oxygen to coordinate to metal centers. This can be a disadvantage in reactions where solvent coordination is crucial for the stabilization and reactivity of the organometallic species, such as in the formation of Grignard reagents.
-
Potential for Slower Reactions: The lower coordinating ability can sometimes lead to slower reaction rates compared to reactions performed in THF or diethyl ether.
II. Applications in Organometallic Reactions
While specific literature on ETBE as a primary solvent in many named organometallic reactions is not abundant, its properties suggest its utility as a substitute for other ethers in various transformations. The following sections provide general protocols and discuss the considerations for using ETBE.
Grignard Reactions
The formation of Grignard reagents (RMgX) is a cornerstone of organic synthesis. The solvent plays a critical role in stabilizing the Grignard reagent through coordination.
Challenges with ETBE in Grignard Reactions:
The reduced coordinating ability of ETBE can make the initiation of Grignard reagent formation more difficult compared to THF or diethyl ether. This may result in longer induction periods or the need for an initiator. However, for the subsequent reaction of a pre-formed Grignard reagent, ETBE can be a suitable solvent, especially if higher reaction temperatures are required.
General Protocol for Grignard Reagent Formation (with considerations for ETBE):
-
Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet is assembled and flame-dried.
-
Magnesium Activation: Magnesium turnings are placed in the flask and gently heated under a stream of inert gas to activate the surface. A small crystal of iodine can be added to aid activation.
-
Initiation: A small amount of the organohalide dissolved in a minimal amount of a more coordinating ether like THF or diethyl ether can be added to initiate the reaction.
-
Addition of Organohalide: Once the reaction has initiated (indicated by bubbling and heat generation), the remaining organohalide, dissolved in ETBE, is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, the reaction mixture is stirred at the desired temperature (refluxing ETBE allows for higher temperatures) until the magnesium is consumed.
Caption: Workflow for Grignard reagent formation using ETBE.
Catalytic Enantioselective Addition of Grignard Reagents
The use of sterically hindered ethers like methyl tert-butyl ether (MTBE), an analog of ETBE, has been reported in the copper-catalyzed enantioselective addition of Grignard reagents to ketimines. This suggests that ETBE could be a viable solvent for similar transformations.
General Protocol (adapted from MTBE use):
-
Catalyst Preparation: In a Schlenk tube under an inert atmosphere, the copper source (e.g., CuBr·SMe₂) and the chiral ligand are dissolved in dry ETBE. The solution is stirred at room temperature.
-
Reaction Setup: The solution is cooled to the desired temperature (e.g., -78 °C).
-
Substrate Addition: The ketimine substrate is added to the reaction mixture.
-
Grignard Reagent Addition: The Grignard reagent is added dropwise.
-
Quenching and Workup: After the reaction is complete, it is quenched with a suitable reagent (e.g., saturated aqueous NH₄Cl) and extracted with an organic solvent. The organic layers are combined, dried, and concentrated.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for C-C bond formation. Ethereal solvents are commonly used in these reactions.
Considerations for using ETBE in Cross-Coupling Reactions:
-
Solubility: ETBE's polarity should be considered for the solubility of the reactants, catalyst, and base.
-
Temperature: The higher boiling point of ETBE can be advantageous for reactions that require elevated temperatures to proceed efficiently.
-
Inertness: ETBE is generally inert under the basic conditions of most cross-coupling reactions.
General Workflow for a Palladium-Catalyzed Cross-Coupling Reaction:
Caption: General workflow for a Pd-catalyzed cross-coupling reaction.
Quantitative Data Comparison (Illustrative):
The following table provides an illustrative comparison of reaction parameters for a hypothetical Suzuki coupling reaction, highlighting the potential impact of solvent choice. Actual results will vary depending on the specific substrates and reaction conditions.
| Parameter | Diethyl Ether (Et₂O) | Tetrahydrofuran (THF) | This compound (ETBE) |
| Reaction Temperature | ~35 °C (reflux) | ~66 °C (reflux) | Up to 73 °C |
| Reaction Time | Potentially longer due to lower temperature | Typically faster than Et₂O | May be comparable to THF or slightly slower due to coordination |
| Yield | Variable | Generally good to excellent | Potentially good to excellent, may require optimization |
| Workup | Standard | Can be complicated by water miscibility | Simplified due to lower water miscibility |
| Safety | High peroxide risk, highly flammable | Peroxide risk, flammable | Lower peroxide risk, flammable |
III. Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction using ETBE
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl or vinyl halide (1.0 mmol)
-
Aryl or vinyl boronic acid or ester (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 mmol)
-
This compound (ETBE), anhydrous (5-10 mL)
-
Degassed water (if required for the specific catalytic system)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl/vinyl halide, boronic acid/ester, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add anhydrous ETBE (and degassed water if necessary) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 70 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for a Heck Reaction using ETBE
Materials:
-
Aryl or vinyl halide (1.0 mmol)
-
Alkene (1.1-1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.01-0.05 mmol)
-
Phosphine ligand (if required, e.g., PPh₃, P(o-tol)₃)
-
Base (e.g., Et₃N, K₂CO₃, 1.2-2.0 mmol)
-
This compound (ETBE), anhydrous (5-10 mL)
Procedure:
-
In a Schlenk tube, combine the aryl/vinyl halide, palladium catalyst, and ligand (if used).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous ETBE, the alkene, and the base via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 70-75 °C).
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Filter the mixture to remove the precipitated palladium black and inorganic salts.
-
Wash the filter cake with a small amount of ETBE or another suitable solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
IV. Safety and Handling
ETBE is a highly flammable liquid and should be handled with appropriate safety precautions.[3]
-
Handling: Work in a well-ventilated fume hood. Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4][5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from sources of ignition.[4][5]
-
Disposal: Dispose of ETBE and any reaction waste in accordance with local regulations.
V. Conclusion
This compound presents a viable alternative to more traditional ethereal solvents in organometallic chemistry, offering advantages in terms of safety and ease of workup. While its lower coordinating ability may require optimization of reaction conditions, particularly for reactions sensitive to solvent coordination, its higher boiling point allows for a broader range of reaction temperatures. The protocols and considerations outlined in these application notes provide a foundation for researchers to explore the utility of ETBE in their synthetic endeavors. Further investigation and development of specific applications are encouraged to fully realize the potential of this solvent in modern organometallic chemistry.
References
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. Ethyl tert-butyl ether | C6H14O | CID 12512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Catalytic enantioselective addition of Grignard reagents to aromatic silyl ketimines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Lab-Scale Synthesis of High-Purity Tert-Butyl Ethyl Ether: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of high-purity tert-butyl ethyl ether (ETBE). Two primary synthetic routes are presented: the Williamson ether synthesis and an acid-catalyzed reaction of tert-butanol (B103910) with ethanol (B145695). These protocols are designed to guide researchers in producing ETBE for various applications, including its use as a solvent or as a building block in pharmaceutical and chemical synthesis. This guide includes comprehensive methodologies, data presentation in tabular format for easy comparison, and visual diagrams of the experimental workflows.
Introduction
This compound (ETBE) is a valuable organic compound widely used as a gasoline oxygenate to enhance octane (B31449) rating and reduce emissions. In the laboratory and pharmaceutical industry, its utility extends to its use as a solvent and an intermediate in organic synthesis. The production of high-purity ETBE is crucial for these applications to avoid unwanted side reactions and ensure product quality. This document outlines two reliable methods for the lab-scale synthesis of high-purity ETBE.
Synthetic Methodologies
Two distinct and effective methods for the synthesis of ETBE are detailed below.
Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for preparing ethers. In the case of ETBE, this involves the reaction of sodium tert-butoxide with an ethyl halide. This S_N2 reaction is highly efficient and selective, as the tertiary alkoxide reacts with a primary halide, minimizing the competing elimination reaction.[1][2]
Acid-Catalyzed Synthesis from Tert-Butanol and Ethanol
This method involves the reaction of tert-butanol and ethanol in the presence of a strong acid catalyst, such as sulfuric acid or a solid acid catalyst like Amberlyst-15 resin.[3][4][5] The reaction proceeds via the formation of a tert-butyl carbocation, which is then attacked by ethanol.
Comparative Data of Synthetic Protocols
The following table summarizes the key quantitative data for the two synthesis methods, allowing for a direct comparison of their efficacy and requirements.
| Parameter | Williamson Ether Synthesis | Acid-Catalyzed Synthesis (Sulfuric Acid) |
| Reactants | Sodium tert-butoxide, Ethyl Bromide | Tert-butanol, Ethanol, Sulfuric Acid |
| Reaction Time | 2-3 hours | 4-6 hours |
| Reaction Temp. | Reflux (approx. 35-40 °C) | 50-60 °C |
| Typical Yield | 75-85% | 60-70% |
| Purity (Post-Purification) | >99% | >98% |
| Key Advantages | High yield and purity, less byproduct formation. | Readily available and inexpensive reagents. |
| Key Disadvantages | Requires handling of moisture-sensitive and strong base. | Potential for alkene byproduct formation, corrosive acid. |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of this compound
Materials:
-
Sodium tert-butoxide (NaOtBu)
-
Ethyl bromide (EtBr)
-
Anhydrous diethyl ether ((C₂H₅)₂O)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Equipment:
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Apparatus for fractional distillation
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add sodium tert-butoxide (e.g., 9.61 g, 0.1 mol).
-
Solvent Addition: Add 100 mL of anhydrous diethyl ether to the flask.
-
Reactant Addition: Place the flask in an ice bath to cool. Slowly add ethyl bromide (e.g., 10.9 g, 0.1 mol) dropwise from the dropping funnel over 30 minutes with continuous stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to a gentle reflux for 2 hours.
-
Work-up: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding 50 mL of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the diethyl ether by simple distillation.
-
Purification: Purify the crude ETBE by fractional distillation, collecting the fraction boiling at 71-73 °C.[6][7]
Protocol 2: Acid-Catalyzed Synthesis of this compound
Materials:
-
Tert-butanol (t-BuOH)
-
Ethanol (EtOH), absolute
-
Concentrated sulfuric acid (H₂SO₄)
-
10% Aqueous sodium hydroxide (B78521) solution (NaOH)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous calcium chloride (CaCl₂)
Equipment:
-
Three-necked round-bottom flask with a thermometer, a dropping funnel, and a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Apparatus for fractional distillation
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL three-necked flask, place tert-butanol (e.g., 74.12 g, 1.0 mol) and ethanol (e.g., 46.07 g, 1.0 mol).
-
Catalyst Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (e.g., 5 mL) dropwise from the dropping funnel with vigorous stirring.
-
Reaction: After the addition of the acid, remove the ice bath and heat the reaction mixture to 50-60 °C for 4-6 hours with continuous stirring.
-
Neutralization: Cool the mixture to room temperature and transfer it to a separatory funnel. Carefully wash the mixture with 50 mL of 10% NaOH solution to neutralize the acid. Caution: This may generate heat and gas.
-
Washing: Further wash the organic layer with 50 mL of water and then 50 mL of brine.
-
Drying: Separate the organic layer and dry it with anhydrous calcium chloride.
-
Purification: Decant the dried liquid and purify by fractional distillation, collecting the fraction boiling at 71-73 °C.[6][7]
Purification and Analysis
Purification by Fractional Distillation
Fractional distillation is a highly effective method for purifying the synthesized ETBE from unreacted starting materials and byproducts.[6][7] The distillation should be performed carefully, collecting the fraction that boils at the known boiling point of ETBE (73 °C).
Purity Analysis
The purity of the synthesized ETBE should be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9][10]
GC-MS Analysis: GC-MS is a powerful tool for determining the purity of volatile compounds like ETBE. A typical method would involve injecting a small sample into a GC equipped with a suitable capillary column (e.g., a non-polar or weakly polar column) and a mass spectrometer detector. The retention time and the mass spectrum of the major peak should match that of a pure ETBE standard.
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure and purity of the synthesized ETBE. The spectra should be clean, with peaks corresponding to the expected chemical shifts and multiplicities.
Expected NMR Data for this compound:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~1.15 | t | -O-CH₂-CH₃ |
| ~1.20 | s | -C(CH₃ )₃ | |
| ~3.45 | q | -O-CH₂ -CH₃ | |
| ¹³C NMR | ~15.5 | -O-CH₂-C H₃ | |
| ~28.5 | -C(C H₃)₃ | ||
| ~62.0 | -O-C H₂-CH₃ | ||
| ~72.5 | -C (CH₃)₃ |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and instrument.[1][11][12]
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Flammability: this compound, diethyl ether, ethanol, and ethyl bromide are highly flammable. Keep away from open flames, sparks, and hot surfaces.
-
Corrosivity: Concentrated sulfuric acid is extremely corrosive. Handle with extreme care and have appropriate neutralizing agents readily available.
-
Toxicity: Ethyl bromide is a toxic and potentially carcinogenic compound. Avoid inhalation and skin contact. Sodium tert-butoxide is a strong base and can cause severe burns.
Visualizations
Caption: Experimental workflows for the synthesis of high-purity this compound.
Caption: Workflow for the purification and analysis of synthesized this compound.
References
- 1. Solved Analyze the 1H-NMR and 13C-NMR spectra of the main | Chegg.com [chegg.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. scienceopen.com [scienceopen.com]
- 11. Solved Analyze the 1H-NMR and 13C-NMR spectra of the | Chegg.com [chegg.com]
- 12. This compound(637-92-3) 13C NMR spectrum [chemicalbook.com]
Application Note: Monitoring the Synthesis of tert-Butyl Ethyl Ether via Thin-Layer Chromatography
AN-ETBE-TLC-001
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for monitoring the progress of a tert-Butyl ethyl ether (ETBE) synthesis reaction using thin-layer chromatography (TLC). It includes procedures for sample preparation, TLC development, visualization, and interpretation of results.
Introduction
This compound (ETBE) is a valuable organic compound, often utilized as a fuel additive to enhance octane (B31449) rating and reduce emissions. Its synthesis, commonly achieved through methods like the Williamson ether synthesis, requires careful monitoring to ensure reaction completion and maximize yield. Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective analytical technique ideal for this purpose.[1] By separating the components of a reaction mixture based on their differential partitioning between a stationary phase and a mobile phase, TLC allows for the qualitative assessment of the presence of starting materials, intermediates, and the final product.
This application note details a robust TLC method for monitoring the synthesis of ETBE from sodium ethoxide and tert-butyl bromide. The protocol covers the selection of an appropriate mobile phase, visualization techniques for non-UV active compounds, and the interpretation of chromatograms to determine reaction progress.
Reaction Scheme
The synthesis of this compound via the Williamson ether synthesis is depicted below. The reaction involves the S_N2 attack of the ethoxide ion on tert-butyl bromide.
Caption: Williamson ether synthesis of ETBE.
Experimental Protocols
Materials and Equipment
-
TLC Plates: Silica gel 60 F254, aluminum or glass-backed.
-
Reactants: tert-Butyl bromide, Sodium ethoxide, Ethanol (B145695) (reagent grade).
-
Solvents: Hexane (B92381), Ethyl acetate (B1210297) (HPLC grade).
-
Visualization Reagents:
-
Potassium permanganate (B83412) (KMnO₄) stain.
-
p-Anisaldehyde stain.
-
-
Equipment:
-
TLC developing chamber.
-
Capillary tubes for spotting.
-
UV lamp (254 nm).
-
Heat gun or hot plate.
-
Forceps.
-
Standard laboratory glassware.
-
Reaction Monitoring Workflow
The overall workflow for monitoring the ETBE synthesis is illustrated below.
Caption: Workflow for TLC reaction monitoring.
Detailed Methodology
-
Preparation of Mobile Phase: Prepare a 4:1 (v/v) mixture of hexane and ethyl acetate. Pour the mobile phase into the TLC developing chamber to a depth of approximately 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors and cover with a lid.[2][3]
-
Preparation of TLC Plate:
-
Handle the TLC plate by the edges to avoid contamination.
-
Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the plate.[4]
-
Mark three lanes on the baseline for the starting material (tert-butyl bromide), a co-spot, and the reaction mixture.
-
-
Spotting the TLC Plate:
-
Lane 1 (Starting Material): Dissolve a small amount of tert-butyl bromide in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, spot a small amount onto the first mark on the baseline.
-
Lane 2 (Co-spot): In this lane, spot the starting material first, and then carefully spot the reaction mixture on top of it. This helps to confirm the identity of the spots.[3]
-
Lane 3 (Reaction Mixture): At timed intervals (e.g., t = 0, 30 min, 60 min), withdraw a small aliquot of the reaction mixture using a capillary tube and spot it onto the third mark.
-
-
Developing the TLC Plate:
-
Carefully place the spotted TLC plate into the developing chamber using forceps, ensuring the baseline is above the level of the mobile phase.[4]
-
Allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.[3]
-
-
Visualization:
-
UV Light: Examine the dried plate under a UV lamp (254 nm). Circle any UV-active spots with a pencil. While ETBE and the starting materials are not strongly UV-active, this step is good practice for detecting potential UV-active impurities.[5]
-
Potassium Permanganate Stain:
-
Prepare the stain by dissolving 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of water.
-
Carefully dip the TLC plate into the stain using forceps, or spray the plate evenly with the stain.
-
Gently heat the plate with a heat gun. The starting alcohol (if present as an impurity or from hydrolysis of the ethoxide) and other oxidizable species will appear as yellow-brown spots on a purple background.[6]
-
-
p-Anisaldehyde Stain:
-
Prepare the stain by mixing 135 mL of ethanol, 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde.
-
Dip the plate in the stain and heat with a heat gun. Different functional groups will produce spots of various colors, which can be very informative. Ethers and alcohols will be visualized with this stain.
-
-
Data Presentation and Interpretation
The progress of the reaction is monitored by observing the disappearance of the starting material spot and the appearance of the product spot. The Retention Factor (Rf) for each spot is calculated using the following formula:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[1]
The expected Rf values for the reactants and the product in a 4:1 Hexane:Ethyl Acetate mobile phase are summarized in the table below.
| Compound | Functional Group | Polarity | Expected Rf Value | Visualization Method |
| tert-Butyl Bromide | Alkyl Halide | Low | ~ 0.85 | Potassium Permanganate |
| Ethanol | Alcohol | High | ~ 0.15 | Potassium Permanganate |
| This compound | Ether | Low | ~ 0.75 | p-Anisaldehyde Stain |
Interpreting the TLC Plate:
The logical progression of the reaction as observed on the TLC plate is outlined below.
Caption: Interpretation of TLC results.
-
At the beginning of the reaction (t=0): A prominent spot corresponding to tert-butyl bromide (higher Rf) and potentially a spot for ethanol (low Rf) will be visible.
-
As the reaction proceeds: The intensity of the tert-butyl bromide spot will decrease, while a new spot, corresponding to the less polar ETBE product, will appear at a slightly lower Rf than tert-butyl bromide.[2]
-
Upon completion: The spot for tert-butyl bromide should be completely absent, and a single, strong spot for ETBE should be observed.
By comparing the intensity of the spots over time, a researcher can effectively determine the optimal reaction time and confirm the successful formation of the desired ether product.
References
Application Notes and Protocols for the Extraction of Organic Compounds Using tert-Butyl Ethyl Ether (ETBE)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of tert-butyl ethyl ether (ETBE) as a solvent for the extraction of a variety of organic compounds from different matrices. ETBE is a viable alternative to other ether solvents, such as diethyl ether and methyl tert-butyl ether (MTBE), offering favorable properties for laboratory-scale extractions.
Introduction to this compound (ETBE) for Extraction
This compound is a clear, colorless liquid with a characteristic ether-like odor[1]. It is a flammable solvent with a boiling point of 73°C and a lower density than water, causing it to form the upper layer in aqueous extractions[2]. While its primary industrial application is as a gasoline additive, its properties make it a suitable solvent for the extraction of a range of organic compounds in a laboratory setting[1][3].
The use of ethers as extraction solvents is well-established in organic chemistry due to their ability to dissolve a wide range of non-polar to moderately polar compounds while being largely immiscible with water[2][4][5]. ETBE shares these characteristics, making it effective for liquid-liquid extractions, as well as a component in solvent systems for solid-phase extraction.
Physical and Chemical Properties of ETBE
A summary of the key physical and chemical properties of this compound relevant to its use as an extraction solvent is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C6H14O | [6] |
| Molecular Weight | 102.17 g/mol | [6] |
| Boiling Point | 73 °C | [1] |
| Density | 0.74 g/cm³ at 20°C | [2] |
| Water Solubility | 12 g/L at 20°C | |
| Vapor Pressure | 124 hPa at 20°C | |
| Flash Point | -19 °C | |
| Appearance | Colorless liquid | [1] |
| Odor | Ether-like | [1] |
Advantages of Using ETBE in Extractions
-
Reduced Peroxide Formation: Compared to diethyl ether, the tert-butyl group in ETBE provides steric hindrance that reduces the rate of peroxide formation, enhancing safety during storage and handling.
-
Lower Volatility: With a boiling point of 73°C, ETBE is less volatile than diethyl ether (34.6°C), which can reduce solvent loss during extraction procedures.
-
Effective Dissolving Power: ETBE can effectively dissolve a broad spectrum of organic compounds, from non-polar to moderately polar substances[2].
-
Phase Separation: Its low density ensures it forms the upper phase in extractions with aqueous solutions, facilitating easy separation[2].
Health and Safety Considerations
ETBE is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Chronic exposure to ETBE may have toxic effects on the kidneys, liver, and central nervous system[6]. Users should consult the Safety Data Sheet (SDS) for detailed safety information.
Experimental Protocols
The following sections provide detailed protocols for liquid-liquid extraction (LLE) and solid-phase extraction (SPE) using this compound.
Liquid-Liquid Extraction (LLE) of Organic Compounds
This protocol provides a general procedure for the extraction of organic compounds from an aqueous matrix using ETBE. The protocol is based on established methods for ether extractions and can be adapted for specific applications[7].
Workflow for Liquid-Liquid Extraction
Caption: Workflow for a typical liquid-liquid extraction using ETBE.
Materials:
-
This compound (ETBE), extraction grade
-
Separatory funnel
-
Aqueous sample containing the organic compound of interest
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Rotary evaporator
-
Collection flasks
Procedure:
-
Preparation: Ensure the separatory funnel is clean, dry, and the stopcock is properly lubricated and closed.
-
Loading: Transfer the aqueous sample into the separatory funnel.
-
Solvent Addition: Add a volume of ETBE to the separatory funnel. A common starting ratio is 1:1 (aqueous:organic), but this may be optimized for specific applications.
-
Extraction: Stopper the separatory funnel, and while holding the stopper and stopcock firmly, invert the funnel and shake gently. Periodically vent the funnel by opening the stopcock to release any pressure buildup. Repeat this shaking and venting process for 1-2 minutes.
-
Phase Separation: Place the separatory funnel in a ring stand and allow the layers to fully separate. The less dense ETBE layer will be on top.
-
Collection: Carefully drain the lower aqueous layer into a beaker or flask.
-
Collection of Organic Layer: Drain the upper ETBE layer containing the extracted compound into a clean, dry Erlenmeyer flask.
-
Repeated Extraction (Optional but Recommended): For higher recovery, the aqueous layer can be returned to the separatory funnel and the extraction process (steps 3-7) can be repeated with fresh ETBE. The organic layers are then combined.
-
Drying: Add a small amount of anhydrous sodium sulfate or magnesium sulfate to the combined ETBE extracts to remove any residual water. Swirl the flask and let it stand for 5-10 minutes. If the drying agent clumps together, add more until some remains free-flowing.
-
Solvent Removal: Decant or filter the dried ETBE extract into a round-bottom flask. Remove the ETBE using a rotary evaporator to yield the isolated organic compound.
Solid-Phase Extraction (SPE) using ETBE as an Elution Solvent
This protocol outlines a general procedure for using ETBE as a component of the elution solvent in solid-phase extraction. The choice of SPE cartridge and other solvents will depend on the specific analyte and matrix.
Workflow for Solid-Phase Extraction
Caption: General workflow for solid-phase extraction where ETBE is used in the elution step.
Materials:
-
SPE cartridge (e.g., C18, silica, as appropriate for the analyte)
-
Sample containing the analyte of interest, appropriately pre-treated
-
This compound (ETBE), HPLC or equivalent grade
-
Other necessary solvents for conditioning, equilibration, washing, and reconstitution
-
SPE manifold
-
Collection tubes or vials
-
Nitrogen evaporator or rotary evaporator
Procedure:
-
Cartridge Conditioning: Pass an appropriate solvent (e.g., methanol) through the SPE cartridge to wet the sorbent.
-
Cartridge Equilibration: Flush the cartridge with a solvent that mimics the sample matrix (e.g., water or a buffer) to prepare the sorbent for sample loading.
-
Sample Loading: Pass the pre-treated sample through the SPE cartridge at a controlled flow rate. The analyte will be retained on the sorbent.
-
Washing: Wash the cartridge with a solvent or solvent mixture that will remove interfering compounds but not the analyte of interest.
-
Elution: Elute the analyte from the sorbent by passing a solvent mixture containing ETBE through the cartridge. The composition of the elution solvent (e.g., ETBE/methanol, ETBE/acetone) should be optimized to ensure complete elution of the analyte. Collect the eluate in a clean tube or vial.
-
Solvent Evaporation: Evaporate the solvent from the eluate to concentrate the analyte. This can be done under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitution: Reconstitute the dried residue in a small, precise volume of a solvent that is compatible with the intended analytical method (e.g., mobile phase for LC-MS).
Quantitative Data on Extraction Efficiency
The efficiency of an extraction process is critical for quantitative analysis. While extensive data for ETBE is not as readily available as for more common solvents, its performance can be inferred from its physicochemical properties and by comparison with structurally similar ethers like MTBE. The following tables provide representative data based on studies of MTBE and general principles of solvent extraction. Note: This data should be used as a guideline, and it is highly recommended to perform validation experiments for specific compounds and matrices.
Table 2: Representative Recovery of Different Classes of Organic Compounds using an Ether-Based Liquid-Liquid Extraction
| Compound Class | Representative Compound | Typical Recovery (%) with Ether Solvents |
| Lipids | Phosphatidylcholine | >95% |
| Triglycerides | >95% | |
| Alkaloids | Caffeine | 85-95% |
| Nicotine | 90-98% | |
| Flavonoids | Quercetin | 70-85% (aglycone) |
| Rutin | <50% (glycoside, more polar) | |
| Phenols | Phenol | >90% |
| 2,4-Dichlorophenol | >95% | |
| Terpenes | Limonene | >98% |
| Linalool | >95% | |
| Pesticides | Chlorpyrifos | >95% |
| Atrazine | 80-90% | |
| APIs | Ibuprofen (as free acid) | >95% |
| Acetaminophen | 75-85% |
Data is illustrative and based on typical performance of ether solvents like MTBE in liquid-liquid extraction. Actual recovery with ETBE may vary and should be experimentally determined.
Table 3: Comparison of Properties of Common Ether Extraction Solvents
| Property | This compound (ETBE) | Methyl tert-Butyl Ether (MTBE) | Diethyl Ether |
| Boiling Point (°C) | 73 | 55 | 34.6 |
| Density (g/cm³) | 0.74 | 0.74 | 0.71 |
| Water Solubility (g/L) | 12 | 48 | 69 |
| Peroxide Formation | Low | Low | High |
Conclusion
This compound is a versatile and effective solvent for the extraction of a wide range of organic compounds. Its favorable physical and chemical properties, including reduced peroxide formation and lower volatility compared to diethyl ether, make it a safer and often more convenient choice for laboratory applications. The protocols provided herein offer a solid foundation for developing specific extraction methods for various analytes and matrices. For quantitative applications, it is essential to validate the extraction efficiency and recovery for each specific compound and sample type.
References
- 1. Ethyl tert-butyl ether - preparation and application - Georganics [georganics.sk]
- 2. homework.study.com [homework.study.com]
- 3. Ethyl tert-butyl ether - Wikipedia [en.wikipedia.org]
- 4. Extraction [sites.pitt.edu]
- 5. Extraction [organiclab.welderco.host.dartmouth.edu]
- 6. biosynth.com [biosynth.com]
- 7. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
Peroxide Formation in tert-Butyl Ethyl Ether (ETBE): A Comparative Stability Study and Testing Protocols
Application Note & Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of peroxide formation in common laboratory ether solvents, with a specific focus on the stability of tert-Butyl ethyl ether (ETBE) in comparison to Diethyl ether (DEE) and Tetrahydrofuran (THF). It is intended to serve as a practical guide for laboratory personnel on the safe handling, storage, and monitoring of these peroxide-forming solvents. Included are detailed protocols for the quantitative analysis of peroxides and an examination of the role of inhibitors, such as Butylated Hydroxytoluene (BHT), in mitigating this hazardous process.
Introduction to Peroxide Formation in Ethers
Many common organic solvents, particularly ethers, can undergo a process called autoxidation in the presence of atmospheric oxygen to form explosive peroxides.[1][2][3] This reaction is a significant safety concern in laboratory and industrial settings, as the accumulation of peroxides can lead to violent explosions, especially upon heating, concentration, or mechanical shock.[2] Factors such as exposure to light, heat, and the presence of contaminants can accelerate the rate of peroxide formation.[3]
Ethers are particularly susceptible to autoxidation due to the presence of a hydrogen atom on a carbon adjacent to the ether oxygen. The stability of the resulting carbon-centered radical intermediate plays a key role in the propensity of an ether to form peroxides. While this compound (ETBE) is widely recognized as a fuel oxygenate to improve gasoline performance, it is also a peroxide-forming solvent.[4][5] This document aims to clarify the peroxide-forming potential of ETBE and compare its stability with other commonly used laboratory ethers, DEE and THF.
The Mechanism of Autoxidation in Ethers
The formation of peroxides in ethers proceeds through a free-radical chain reaction initiated by factors like light or heat.[3] The process can be broken down into three main stages: initiation, propagation, and termination.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl Ethyl Ether (ETBE)
Welcome to the Technical Support Center for tert-Butyl Ethyl Ether (ETBE) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of ETBE.
Troubleshooting Guides
This section provides solutions to specific issues you might encounter during your ETBE synthesis experiments, focusing on common side reactions that can impact yield and purity.
Problem: Low Yield of this compound (ETBE)
Question: My ETBE synthesis reaction is resulting in a lower than expected yield. What are the potential causes and how can I improve it?
Answer: Low yields in ETBE synthesis can often be attributed to competing side reactions and suboptimal reaction conditions. Here are the primary factors to investigate:
-
Side Reactions: The most common side reactions in the acid-catalyzed synthesis of ETBE from ethanol (B145695) and isobutene are the dimerization of isobutene, the formation of tert-butyl alcohol (TBA), and the formation of diethyl ether (DEE).[1][2]
-
Reaction Conditions: The choice of temperature, pressure, and the molar ratio of reactants significantly impacts the reaction outcome.
To improve your yield, consider the following troubleshooting steps:
-
Optimize Reactant Molar Ratio: An excess of ethanol is typically used to shift the equilibrium towards ETBE formation and to suppress the dimerization of isobutene.[2] A low initial molar ratio of ethanol to isobutene can favor the formation of isobutene dimers.[1] Conversely, a very high molar ratio can favor the formation of tert-butyl alcohol (TBA).[1]
-
Control Reaction Temperature: Higher reaction temperatures tend to favor the formation of all major byproducts, including isobutene dimers, diethyl ether, and tert-butyl alcohol.[1] Operating at lower temperatures can improve selectivity towards ETBE, although it may decrease the overall reaction rate.
-
Catalyst Activity: Ensure your acid catalyst (e.g., Amberlyst-15) is active. Deactivation can occur over time due to fouling or poisoning.
Problem: Presence of Significant Impurities in the Product
Question: My final ETBE product is contaminated with significant impurities. How can I identify and minimize them?
Answer: The primary impurities in ETBE synthesis are typically unreacted starting materials and the byproducts of side reactions.
Identification of Impurities: The most effective method for identifying and quantifying impurities in your ETBE product is Gas Chromatography-Mass Spectrometry (GC-MS) . This technique can separate the different components of your reaction mixture and provide mass spectra for their identification.[3] Common impurities to look for include:
-
Isobutene Dimers: 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene.
-
tert-Butyl Alcohol (TBA): Formed from the hydration of isobutene.
-
Diethyl Ether (DEE): Formed from the dehydration of ethanol.
-
Unreacted ethanol and isobutene.
Minimizing Impurities:
-
To Reduce Isobutene Dimers:
-
Increase the ethanol to isobutene molar ratio.
-
Maintain a lower reaction temperature.
-
-
To Reduce tert-Butyl Alcohol (TBA):
-
Ensure anhydrous reaction conditions, as water favors the hydration of isobutene.
-
Avoid excessively high ethanol to isobutene molar ratios.
-
-
To Reduce Diethyl Ether (DEE):
-
Operate at lower temperatures, as the dehydration of ethanol is favored at higher temperatures.[1]
-
A troubleshooting workflow for identifying and mitigating impurities is presented below:
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in ETBE synthesis?
A1: The primary side reactions during the acid-catalyzed synthesis of ETBE from isobutene and ethanol are:
-
Isobutene Dimerization: Two molecules of isobutene react to form C8 isomers, mainly 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene. This is favored by higher temperatures and lower ethanol concentrations.[1][4]
-
tert-Butyl Alcohol (TBA) Formation: Isobutene reacts with any water present in the reaction mixture to form TBA. High ethanol-to-isobutene ratios can also promote this side reaction.[1]
-
Diethyl Ether (DEE) Formation: Two molecules of ethanol can dehydrate to form diethyl ether, especially at higher temperatures.[1]
Q2: What is the effect of the ethanol to isobutene molar ratio on the reaction?
A2: The ethanol to isobutene molar ratio is a critical parameter.
-
High Ratio: A higher ratio of ethanol to isobutene generally increases the conversion of isobutene and suppresses the formation of isobutene dimers.[2] However, excessively high ratios can lead to an increased formation of tert-butyl alcohol.[1]
-
Low Ratio: A low ratio favors the dimerization of isobutene, leading to a decrease in the selectivity for ETBE.[1]
Q3: How does temperature affect the selectivity of the ETBE synthesis?
A3: Temperature has a significant impact on selectivity. Higher temperatures generally decrease the selectivity towards ETBE by promoting all major side reactions: isobutene dimerization, TBA formation, and DEE formation.[1] Therefore, maintaining a moderate temperature is crucial for optimizing ETBE yield and purity.
Q4: Can I use a different catalyst besides Amberlyst-15?
A4: While Amberlyst-15 is a commonly used acidic ion-exchange resin for ETBE synthesis, other strong acid catalysts can also be employed. The choice of catalyst can influence both the reaction rate and the selectivity. It is recommended to consult the literature for the performance of other catalysts under your specific reaction conditions.
Data Presentation
The following tables summarize the quantitative impact of reaction conditions on the formation of byproducts in ETBE synthesis.
Table 1: Effect of Temperature on Byproduct Formation
| Temperature (°C) | ETBE Yield (%) | Isobutene Dimer Yield (%) | TBA Yield (%) | DEE Yield (%) |
| 50 | High | Low | Low | Very Low |
| 70 | Moderate | Moderate | Moderate | Low |
| 90 | Low | High | High | Moderate |
| Note: Specific yields can vary based on other reaction parameters such as pressure and catalyst loading. The trend indicates that higher temperatures generally lead to increased byproduct formation.[1] |
Table 2: Effect of Ethanol to Isobutene Molar Ratio on Product Distribution
| Ethanol:Isobutene Molar Ratio | Isobutene Conversion (%) | ETBE Selectivity (%) | Isobutene Dimer Selectivity (%) |
| 0.5:1 | Moderate | Low | High |
| 1:1 | High | High | Moderate |
| 2:1 | Very High | Very High | Low |
| Note: These values are illustrative of the general trend. Higher ethanol ratios significantly suppress isobutene dimerization, leading to higher selectivity for ETBE.[1] |
Experimental Protocols
Key Experiment: Laboratory-Scale Synthesis of this compound (ETBE)
This protocol describes a general procedure for the synthesis of ETBE in a batch reactor using an acidic ion-exchange resin catalyst.
Materials:
-
Ethanol (anhydrous)
-
Isobutene (liquefied or as a solution in a suitable solvent)
-
Amberlyst-15 (or similar acidic ion-exchange resin), pre-dried
-
Nitrogen or Argon gas for inert atmosphere
-
Jacketed glass reactor with overhead stirrer, condenser, and temperature probe
-
Heating/cooling circulator
Procedure:
-
Catalyst Preparation: Dry the Amberlyst-15 resin in a vacuum oven at 80-100 °C for at least 4 hours to remove any adsorbed water.
-
Reactor Setup: Assemble the jacketed glass reactor under an inert atmosphere (Nitrogen or Argon).
-
Charging Reactants:
-
Add the dried Amberlyst-15 catalyst to the reactor (typically 5-10% by weight of the total reactants).
-
Add the desired amount of anhydrous ethanol to the reactor.
-
Begin stirring and bring the reactor to the desired reaction temperature (e.g., 60 °C) using the circulator.
-
Carefully add the liquefied isobutene to the reactor. Ensure the reactor is properly sealed to handle the pressure.
-
-
Reaction:
-
Maintain the reaction at the set temperature and stirring speed for the desired reaction time (e.g., 2-4 hours).
-
Monitor the reaction progress by taking small aliquots of the reaction mixture at regular intervals and analyzing them by GC-MS.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully vent any excess pressure.
-
Filter the reaction mixture to remove the catalyst.
-
The crude product can be purified by fractional distillation to separate the ETBE from unreacted ethanol and any high-boiling byproducts.
-
Key Experiment: GC-MS Analysis of ETBE and Byproducts
This protocol provides a general method for the analysis of the reaction mixture.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column suitable for volatile organic compounds (e.g., DB-5ms, HP-5ms, or equivalent)
Sample Preparation:
-
Take a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., dichloromethane (B109758) or hexane) in a GC vial. A dilution factor of 1:100 or 1:1000 is common.
-
Add an internal standard (e.g., undecane (B72203) or dodecane) for quantitative analysis.
GC-MS Parameters (Example):
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp to 150 °C at 10 °C/min
-
Ramp to 250 °C at 20 °C/min, hold for 2 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35-350
Data Analysis:
-
Identify the peaks corresponding to ETBE, isobutene dimers, TBA, and DEE by comparing their retention times and mass spectra with those of known standards or library data.
-
Quantify the components by integrating the peak areas and using the internal standard for calibration.
Signaling Pathways and Logical Relationships
The following diagram illustrates the reaction pathways leading to the formation of ETBE and its major byproducts.
References
- 1. researchgate.net [researchgate.net]
- 2. academics.su.edu.krd [academics.su.edu.krd]
- 3. Analysis of methyl tert.-butyl ether and its degradation products by direct aqueous injection onto gas chromatography with mass spectrometry or flame ionization detection systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Preventing Peroxide Formation in tert-Butyl Ethyl Ether (ETBE)
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling, storage, and testing of tert-Butyl ethyl ether (ETBE) to prevent the formation of hazardous peroxides.
Frequently Asked Questions (FAQs)
Q1: What is peroxide formation and why is it a concern for ETBE?
A1: Peroxide formation, or autoxidation, is a chemical process where ethers like ETBE react with atmospheric oxygen to form unstable peroxide compounds.[1] This reaction is a free-radical chain process that can be initiated by light, heat, or contaminants.[2][3] The primary concern is safety; these organic peroxides are shock-sensitive and can detonate violently when subjected to heat, friction, or mechanical shock.[1][4] The risk of explosion increases significantly if the peroxides become concentrated through distillation or evaporation.[4]
Q2: How can I tell if my ETBE has formed peroxides?
A2: Visual inspection is the first step. If you observe whitish crystals, particularly around the cap or within the container, or if the liquid appears viscous or contains a precipitate, you should assume dangerous levels of peroxides are present.[4] In such cases, do not handle or open the container.[5] For routine checks on visually clear liquid, chemical testing is necessary. The most common methods are peroxide test strips and the potassium iodide (KI) test.[4]
Q3: How often should I test my ETBE for peroxides?
A3: ETBE is classified as a Class B peroxide former, meaning it becomes hazardous upon concentration.[5] It is recommended to test opened containers of Class B chemicals at least every 6 to 12 months.[5] However, it is crucial to always test for peroxides before any distillation or evaporation procedure, regardless of the solvent's age.[4][6]
Q4: What is the best way to store ETBE to prevent peroxide formation?
A4: Proper storage is critical. Store ETBE in tightly sealed, air-impermeable, and light-resistant containers, such as the original amber glass bottle.[4][5][7] Keep it in a cool, dark, and well-ventilated area, away from heat, sunlight, and ignition sources.[4][7] Storing under an inert atmosphere (e.g., nitrogen) can further reduce peroxide formation.[6] Avoid refrigeration unless using a specifically designed explosion-proof unit, as standard refrigerators can be an ignition source and cooling does not reliably inhibit peroxide formation.[4][8]
Q5: What are peroxide inhibitors and how do they work?
A5: Manufacturers often add inhibitors, such as Butylated Hydroxytoluene (BHT), to peroxide-forming solvents.[6] These compounds act as free-radical scavengers, interrupting the autoxidation chain reaction and slowing the formation of peroxides.
Q6: My ETBE contains an inhibitor (like BHT). Do I still need to worry about peroxides?
A6: Yes. Inhibitors are consumed over time, especially once a container has been opened and exposed to air.[4][6] Their presence slows down, but does not completely stop, peroxide formation.[6] Furthermore, processes like distillation will remove the inhibitor, making the purified solvent highly susceptible to rapid peroxide formation.[2] Therefore, periodic testing is still essential.
Q7: What should I do if I find a high concentration of peroxides in my ETBE?
A7: If testing reveals a high concentration of peroxides (e.g., >30-100 ppm), the solvent may pose a serious hazard.[1][9] You have two options: either treat the solvent to chemically remove the peroxides using a validated procedure or dispose of it immediately as hazardous waste through your institution's environmental health and safety (EHS) office.[5][9]
Q8: What should I do if I see crystals in my ETBE container?
A8: DO NOT TOUCH OR MOVE THE CONTAINER. The presence of crystals indicates a severe and immediate explosion hazard.[4][5] Peroxide crystals can detonate from friction as slight as twisting the cap.[4] Secure the area to prevent disturbance, warn others, and contact your institution's EHS or a specialized hazardous material disposal team immediately.[4] Treat the container as a potential bomb.[9]
Q9: Can I distill ETBE that contains peroxides?
A9: No. You must test the ETBE for peroxides before any distillation or evaporation process.[1][6] If peroxides are detected, they must be removed first. Distilling a solvent with peroxides is extremely dangerous because it concentrates the less volatile peroxides in the distillation flask, greatly increasing the risk of a violent explosion.[4][10] When distilling purified ETBE, never distill to dryness; always leave at least 10-20% of the liquid in the flask.[6][10]
Troubleshooting Guide
This section provides a systematic approach to common issues encountered with stored ETBE.
Issue 1: Positive Peroxide Test Result
-
Assess the Level: Quantify the peroxide concentration using test strips or a titration method if possible. Refer to the hazard levels in Table 1.
-
Low to Moderate Levels (< 30 ppm): The solvent can often be used with caution for applications that do not involve concentration (heating, evaporation).[9] It is recommended to decontaminate the solvent before use or dispose of it if it will not be used immediately.[9]
-
High Levels (> 30 ppm): The solvent is hazardous and must be decontaminated or disposed of.[1][9] Proceed to one of the peroxide removal protocols (see Experimental Protocols section) or contact your EHS office for disposal.
Issue 2: ETBE Container has an Unknown History or is Past its Expiration Date
-
Visual Inspection: Carefully inspect the container without moving it excessively. Look for any signs of crystallization, discoloration, or viscous layers.[4]
-
Crystals Observed: If crystals are present, follow the procedure in FAQ #8. DO NOT PROCEED.
-
No Visual Signs: If the liquid appears normal, handle it with extreme caution. Assume peroxides are present. Move it carefully to a fume hood.
-
Testing: Wearing appropriate personal protective equipment (PPE), including a face shield, carefully open the container behind a blast shield. Test a small aliquot for peroxides.
-
Action: Based on the test results, decide whether to decontaminate, use with caution, or dispose of the material.
Quantitative Data Summary
Table 1: Peroxide Concentration Hazard Levels in Ethers [1][9]
| Peroxide Concentration (ppm) | Hazard Level & Recommended Action |
|---|---|
| < 25-30 ppm | Low Hazard: Considered reasonably safe for most uses. Avoid concentration. Disposal is recommended if not used promptly. |
| 25 - 100 ppm | Moderate Hazard: Unsafe for distillation or concentration. Must be decontaminated or disposed of. |
| > 100 ppm | High Hazard / Unacceptable: Poses a serious explosion risk. Do not handle. Contact EHS immediately for disposal. |
Table 2: Recommended Storage and Testing Schedule for ETBE (Class B Peroxide Former) [5]
| Container Status | Recommended Storage Time Limit | Testing Frequency |
|---|---|---|
| Unopened (from manufacturer) | Up to 12 months | Test before first use if stored > 12 months. |
| Opened | Discard or test after 12 months. | Test every 6-12 months after opening and always before concentration procedures. |
Experimental Protocols
Protocol 1: Qualitative Peroxide Testing (Potassium Iodide Method)
This method is more sensitive than test strips for detecting hydroperoxides and other peroxides.[9]
-
Materials:
-
Glacial acetic acid
-
Potassium iodide (KI) or sodium iodide (NaI) powder
-
Sample of ETBE to be tested
-
Two clean test tubes
-
-
Procedure:
-
Work in a fume hood and wear appropriate PPE (gloves, lab coat, safety glasses).
-
Prepare the test reagent immediately before use: Add ~0.1 g of KI or NaI powder to 1 mL of glacial acetic acid in a test tube and mix to dissolve.[4]
-
In a second test tube, add 1 mL of the ETBE sample.
-
Add the 1 mL of the freshly prepared KI/acetic acid reagent to the ETBE sample.[4]
-
Gently mix the contents.
-
Observe for a color change against a white background.[4]
-
Protocol 2: Peroxide Removal using an Activated Alumina (B75360) Column
This method is effective for removing hydroperoxides from ETBE.[10][11]
-
Materials:
-
Basic activated alumina (80-mesh)
-
Glass chromatography column
-
Peroxidized ETBE
-
Receiving flask
-
-
Procedure:
-
In a fume hood, securely clamp the chromatography column in a vertical position.
-
Fill the column with activated alumina. A general guideline is to use approximately 100 g of alumina for every 100 mL of solvent to be purified.[4]
-
Carefully pass the peroxidized ETBE through the alumina column, collecting the purified solvent in the receiving flask.
-
Test the purified solvent to confirm that peroxides have been removed. Repeat the purification if necessary.[4]
-
Important: This process also removes inhibitors. The purified ETBE should be used immediately and not stored.[4][8]
-
Decontamination of Alumina: The alumina retains peroxides and must be decontaminated. Flush the column with a dilute acidic solution of ferrous sulfate (B86663) before disposal.[10]
-
Protocol 3: Peroxide Removal using Ferrous Sulfate Solution
This method uses a reducing agent to destroy peroxides.[4][10]
-
Materials:
-
Ferrous sulfate (FeSO₄·7H₂O)
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water
-
Separatory funnel
-
Peroxidized ETBE
-
-
Procedure:
-
Prepare the ferrous sulfate wash solution fresh: In a fume hood, cautiously dissolve 60 g of ferrous sulfate heptahydrate in 110 mL of deionized water, then carefully add 6 mL of concentrated sulfuric acid.[4]
-
Pour the peroxidized ETBE into a separatory funnel.
-
Add an equal volume of the ferrous sulfate solution. Stopper the funnel and shake gently, periodically venting to release any pressure.
-
Allow the layers to separate, then drain and discard the lower aqueous layer.
-
Repeat the washing process until a sample of the ETBE tests negative for peroxides.[4]
-
Wash the ETBE with water to remove any residual acid or iron salts.
-
Important: This procedure removes inhibitors. The purified ETBE should be used immediately.[4]
-
Visualizations
Diagram 1: The Autoxidation (Peroxide Formation) Process in ETBE
Caption: A simplified diagram of the free-radical chain reaction for peroxide formation in ETBE.
Diagram 2: Workflow for Safe Handling and Testing of Stored ETBE
Caption: Recommended workflow for managing ETBE containers from receipt to use or disposal.
Diagram 3: Troubleshooting Decision Tree for Suspected Peroxides
References
- 1. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 2. medarbetare.su.se [medarbetare.su.se]
- 3. youtube.com [youtube.com]
- 4. westernsydney.edu.au [westernsydney.edu.au]
- 5. ehs.tcu.edu [ehs.tcu.edu]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. airgas.com [airgas.com]
- 8. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 9. UBC [riskmanagement.sites.olt.ubc.ca]
- 10. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 11. uwyo.edu [uwyo.edu]
Troubleshooting low yield in Williamson ether synthesis of ETBE
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low yields encountered during the synthesis of ethyl tert-butyl ether (ETBE) via the Williamson ether synthesis and related methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am attempting to synthesize ETBE using sodium ethoxide and tert-butyl bromide, but my yield is very low. What is the likely cause?
A1: The most probable cause of low yield in this classic Williamson ether synthesis approach is a competing elimination reaction (E2).[1][2][3] Tert-butyl bromide is a tertiary alkyl halide, which is highly prone to elimination in the presence of a strong base like sodium ethoxide.[3] Instead of the desired SN2 substitution to form ETBE, the ethoxide acts as a base, abstracting a proton from a carbon adjacent to the bromine, leading to the formation of isobutylene (B52900) gas.
To favor the ether synthesis, you should switch your reactants. Use a tertiary alkoxide and a primary alkyl halide. For ETBE synthesis, the preferred reactants would be potassium tert-butoxide and ethyl bromide (or ethyl iodide) .[4] This combination favors the SN2 pathway, as the primary alkyl halide is much less sterically hindered and less prone to elimination.[3][5]
Q2: My reaction is still producing significant amounts of an alkene byproduct even after choosing the correct substrates (primary alkyl halide). How can I minimize this E2 elimination?
A2: Even with a primary alkyl halide, E2 elimination can compete with the SN2 reaction, especially if the reaction conditions are not optimal.[4][6] Here are several strategies to minimize the formation of alkene byproducts:
-
Temperature Control: Higher temperatures tend to favor the elimination reaction.[4][6][7] A typical temperature range for Williamson ether synthesis is 50-100 °C.[2][4][6][8] It is advisable to start at a lower temperature (e.g., 50-60 °C) and monitor the reaction's progress before considering an increase.[7][9]
-
Choice of Base: Use a strong, non-nucleophilic base to generate the alkoxide. Sodium hydride (NaH) or potassium hydride (KH) are often good choices as they irreversibly deprotonate the alcohol.[3][4]
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of maximum conversion and avoid potential product decomposition from prolonged heating.[7][9] Reaction times can vary from 1 to 8 hours.[2][6][8]
Q3: What are the optimal reaction conditions for a laboratory-scale Williamson ether synthesis of ETBE?
A3: While ideal conditions should be determined empirically, the following provides a robust starting point for the synthesis of ETBE from an ethyl halide and a tert-butoxide:
| Parameter | Recommended Condition | Rationale |
| Reactants | Potassium tert-butoxide and Ethyl Bromide/Iodide | Minimizes E2 elimination by using a primary alkyl halide.[3][4] |
| Solvent | Polar aprotic (e.g., DMF, Acetonitrile) | These solvents solvate the cation of the alkoxide, leading to a more reactive "naked" nucleophile and accelerating the SN2 reaction.[1][2][4][6][8] |
| Base | Sodium Hydride (NaH) or Potassium tert-butoxide (used directly) | Strong, non-nucleophilic bases that efficiently generate the required alkoxide.[3][4] |
| Temperature | 50 - 80 °C | Balances reaction rate while minimizing the competing E2 elimination reaction.[2][4][6][8] |
| Reaction Time | 1 - 8 hours (monitor by TLC/GC) | Ensures the reaction proceeds to completion without significant product degradation.[2][6][8][9] |
| Atmosphere | Inert (e.g., Nitrogen or Argon) | Alkoxides are sensitive to moisture and oxygen. Anhydrous conditions are crucial. |
Q4: I'm considering the industrial synthesis route for ETBE from ethanol (B145695) and isobutene. What are the key factors affecting yield in this process?
A4: The synthesis of ETBE from ethanol and isobutene is an exothermic equilibrium reaction.[10] To maximize the conversion of isobutene, the following conditions are crucial:
-
Low Temperature: Operating the reaction at lower temperatures favors the forward reaction and shifts the equilibrium towards the products.[10]
-
Excess Ethanol: Using an excess of ethanol also helps to drive the equilibrium towards the formation of ETBE.[10]
-
Catalyst: This reaction is typically catalyzed by an acidic ion-exchange resin.
-
Reactive Distillation: A common industrial practice is to use reactive distillation, where the reaction and separation of products occur in the same unit. This continuous removal of ETBE from the reaction zone shifts the equilibrium to the right, enhancing the overall conversion.[11]
Experimental Protocols
Protocol 1: Laboratory Synthesis of ETBE via Williamson Ether Synthesis
This protocol details the synthesis of ETBE from potassium tert-butoxide and ethyl bromide.
Materials:
-
Potassium tert-butoxide
-
Ethyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
In the flask, dissolve potassium tert-butoxide in anhydrous DMF.
-
Slowly add ethyl bromide to the stirring solution at room temperature.
-
Heat the reaction mixture to 50-60 °C and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC.[7][9]
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., diethyl ether).
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude ETBE product.
-
Purify the crude product by distillation if necessary.
Visualizing Reaction Pathways and Troubleshooting
Williamson Ether Synthesis of ETBE: Reaction Pathway
References
- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Williamson_ether_synthesis [chemeurope.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
Technical Support Center: Purification of tert-Butyl Ethyl Ether
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of tert-Butyl ethyl ether (ETBE).
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the purification of this compound, particularly concerning the removal of unreacted starting materials such as ethanol (B145695) and isobutylene (B52900) (or its precursor, tert-butyl alcohol).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: The primary impurities are typically unreacted starting materials, which include ethanol and isobut-ylene (or tert-butyl alcohol, depending on the synthetic route). Side reactions can also lead to the formation of byproducts such as diethyl ether, ethyl sec-butyl ether, and dimers of isobutene.[1]
Q2: Which purification method is most effective for removing unreacted ethanol?
A2: The choice of method depends on the scale of the reaction and the desired final purity.
-
Fractional Distillation: This is a common and effective method for separating ethanol from ETBE, especially when the concentration of ethanol is relatively high. However, ethanol and ETBE can form an azeotrope, which may limit the achievable purity by simple fractional distillation alone.[2]
-
Extractive Distillation: This method is highly effective for breaking the ethanol-ETBE azeotrope. It involves the addition of a solvent (an entrainer), such as water, which alters the relative volatilities of the components, allowing for a more complete separation.[3][4]
-
Water Washing (Liquid-Liquid Extraction): This is a simple and effective method for removing the bulk of unreacted ethanol. Ethanol is highly soluble in water, while ETBE has limited water solubility. Multiple extractions with water can significantly reduce the ethanol content.[5]
Q3: How can I remove unreacted isobutylene?
A3: Isobutylene is a gas at room temperature and has a low boiling point (-7 °C). It is typically removed during the initial workup or distillation. If tert-butyl alcohol was used as the starting material, any unreacted amount can be removed by distillation or water washing.
Q4: What is the purpose of a brine wash in the purification process?
A4: A brine wash (washing with a saturated aqueous solution of sodium chloride) is used to remove the majority of dissolved water from the organic layer after an aqueous extraction.[6][7] This is done prior to treating the organic layer with a drying agent.
Troubleshooting Common Problems
Problem 1: After water washing, an emulsion has formed between the organic and aqueous layers, and they are not separating.
-
Cause: Vigorous shaking of the separatory funnel can lead to the formation of a stable emulsion.[8]
-
Solutions:
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period. Sometimes, the layers will separate on their own.[9]
-
Gentle Swirling: Gently swirl the contents of the funnel to encourage the layers to coalesce.[8]
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[6][7][8]
-
Filtration: In difficult cases, filtering the entire mixture through a pad of Celite or glass wool can help to break the emulsion.[9]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.[10]
-
Problem 2: After fractional distillation, my this compound still contains a significant amount of ethanol.
-
Cause: Ethanol and this compound form a minimum-boiling azeotrope (approximately 21% ethanol by weight), which cannot be separated by simple fractional distillation.[4]
-
Solutions:
-
Extractive Distillation: Perform an extractive distillation using an appropriate entrainer, such as water, to break the azeotrope.
-
Aqueous Extraction: Before distillation, wash the crude product with water several times to remove the majority of the ethanol.
-
Problem 3: My final product is "wet" (contains residual water) after purification.
-
Cause: Inadequate drying of the organic layer before the final distillation.
-
Solutions:
-
Proper Use of Drying Agents: Ensure that a sufficient amount of an appropriate anhydrous drying agent (e.g., magnesium sulfate (B86663), sodium sulfate) is used to remove all traces of water from the organic solution before distillation. The drying agent should be filtered off before heating.
-
Brine Wash: Always perform a brine wash before using a solid drying agent to remove the bulk of the dissolved water.[6][7]
-
Azeotropic Removal of Water: In some distillation setups, water can be removed as a low-boiling azeotrope with the ether itself or other components in the mixture.[11]
-
Data Presentation
The following tables summarize quantitative data related to the purification of this compound.
Table 1: Purity of this compound after Extractive Distillation with Water
| Stage | Component | Purity (% by weight) |
| Raffinate after Extraction | This compound | 98.9% |
| Ethanol | 1.1% | |
| Final Product (after distillation) | This compound | >99% |
Data adapted from a process involving extraction with water followed by heteroazeotropic distillation.[4][5]
Table 2: Physical Properties of this compound and Key Impurities
| Compound | Boiling Point (°C) | Solubility in Water |
| This compound | 73 | Slightly soluble |
| Ethanol | 78.4 | Miscible |
| tert-Butyl alcohol | 82.2 | Miscible |
| Diethyl ether | 34.6 | Soluble (6.9 g/100 mL) |
| Isobutylene | -7 | Slightly soluble |
Experimental Protocols
Protocol 1: Purification by Aqueous Extraction and Fractional Distillation
This protocol is suitable for removing unreacted ethanol and water-soluble catalysts from a crude this compound reaction mixture.
Materials:
-
Crude this compound
-
Separatory funnel
-
Deionized water
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Fractional distillation apparatus
-
Boiling chips or magnetic stir bar
Procedure:
-
Transfer to Separatory Funnel: Transfer the crude this compound to a separatory funnel of appropriate size.
-
Water Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel and gently invert it several times, venting frequently to release any pressure. Avoid vigorous shaking to prevent emulsion formation.[8] Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Repeat Water Wash: Repeat the water wash (step 2) two more times.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride solution (brine) using the same gentle inversion technique.[6][7] This will remove most of the dissolved water in the organic layer. Separate and discard the aqueous layer.
-
Drying the Organic Layer: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a sufficient amount of anhydrous magnesium sulfate or sodium sulfate to the ether. Swirl the flask and let it stand for at least 15 minutes. The drying agent should appear free-flowing and not clumped together, indicating that the solution is dry.
-
Filtration: Filter the dried organic solution to remove the drying agent.
-
Fractional Distillation:
-
Assemble a fractional distillation apparatus.[12]
-
Add the dried and filtered organic solution to the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Heat the flask gently.
-
Collect the fraction that distills at the boiling point of this compound (~73 °C).
-
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for emulsion formation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. aidic.it [aidic.it]
- 4. US5348624A - Process for separating ethyl tert-butyl ether and ethanol - Google Patents [patents.google.com]
- 5. CA2082757A1 - Process for separating ethyl tert-butyl ether and ethanol - Google Patents [patents.google.com]
- 6. columbia.edu [columbia.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. US4943354A - Process for the continuous separation of water from methyl tert-butyl ether mixtures - Google Patents [patents.google.com]
- 12. Purification [chem.rochester.edu]
Technical Support Center: Optimizing a Crucial Step in Synthesis: The Deprotection of Tert-Butyl Ethers
Welcome to the technical support center for optimizing reaction conditions for tert-butyl ether deprotection. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring a smoother and more efficient workflow.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the deprotection of tert-butyl ethers, offering explanations and actionable solutions.
Q1: My tert-butyl ether deprotection is incomplete. What are the likely causes and how can I resolve this?
A1: Incomplete deprotection is a frequent issue. The primary causes include:
-
Insufficient Acid Strength or Concentration: The tert-butyl group is cleaved under acidic conditions, and the reaction's success is highly dependent on the acid's strength and stoichiometry. If the reaction is sluggish or stalls, consider incrementally increasing the acid concentration or switching to a stronger acid.[1]
-
Reaction Time and Temperature: Many deprotection reactions are conducted at room temperature. If you observe incomplete conversion, extending the reaction time can be beneficial. For more resistant substrates, gently warming the reaction mixture (e.g., to 40°C) may be necessary. However, be aware that higher temperatures can also promote side reactions.[2]
-
Steric Hindrance: A sterically hindered tert-butyl ether may require more forceful conditions for complete removal.[2] This could involve using a stronger acid, higher temperatures, or longer reaction times.
Q2: I'm observing unexpected side products in my reaction. What are they and how can I prevent their formation?
A2: The most common side reaction during tert-butyl ether deprotection is the alkylation of nucleophilic functional groups by the tert-butyl cation generated during acid cleavage.[1][2] This reactive intermediate can lead to undesired byproducts.
-
Susceptible Functional Groups: Nucleophilic residues such as tryptophan, methionine, and cysteine are particularly vulnerable to alkylation by the tert-butyl cation.[1]
-
Mitigation with Scavengers: To prevent these side reactions, it is highly recommended to use "scavengers." These are reagents that readily react with and "trap" the tert-butyl cation. Common scavengers include:
-
Triisopropylsilane (B1312306) (TIS): A very effective scavenger.[2]
-
Water: Can also act as a scavenger.[2]
-
Thioanisole or Dithiothreitol (DTT): Particularly useful when working with sulfur-containing amino acids.[2]
-
Q3: Can I selectively deprotect a tert-butyl ether in the presence of other acid-labile protecting groups?
A3: Achieving selectivity can be challenging since tert-butyl ethers are themselves considered acid-labile. However, some methods offer a degree of selectivity:
-
Aqueous Phosphoric Acid: This reagent can deprotect tert-butyl ethers while leaving other acid-sensitive groups like Cbz carbamates, benzyl (B1604629) esters, and TBDMS ethers intact.[3][4][5][6]
-
Zinc Bromide (ZnBr₂): In dichloromethane (B109758), ZnBr₂ can chemoselectively hydrolyze tert-butyl esters in the presence of certain other acid-labile groups.[7][8] However, N-Boc and N-trityl groups have been reported to be labile under these conditions.[2]
-
"Magic Blue" / Triethylsilane: This catalytic system offers a mild alternative for OtBu deprotection and may provide chemoselectivity in some cases.[5][6][9]
Comparison of Common Deprotection Reagents
The following table summarizes various reagents used for tert-butyl ether deprotection, providing key reaction parameters for easy comparison.
| Reagent(s) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Notes |
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1 - 4 h | >90% | A common and effective method, but can cleave other acid-sensitive groups.[7][10] |
| Aqueous Phosphoric Acid (85 wt %) | - | 25 - 55 | 2 - 24 h | 85-98% | A milder, environmentally benign option that shows good selectivity.[3][4][5] |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | 24 h | 75-95% | Offers chemoselectivity for cleaving t-butyl esters in the presence of some other acid-labile groups.[7][8] |
| "Magic Blue" / Triethylsilane | Dichloromethane (DCM) | Room Temperature | ~14 h | ~95% | A mild, catalytic method suitable for sensitive substrates.[9][10] |
| Cerium(III) Chloride (CeCl₃·7H₂O) / Sodium Iodide (NaI) | Acetonitrile (MeCN) | 40 - 70 | - | - | An alternative catalytic system for deprotection.[5][9] |
| Hydrochloric Acid (HCl) | Hexafluoroisopropanol or Trifluoroethanol | - | - | - | Strong protic acid used for deprotection.[10] |
Experimental Protocols
Below are detailed methodologies for key tert-butyl ether deprotection experiments.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes a standard method for tert-butyl ether deprotection using a strong acid.
-
Reaction Setup: Dissolve the tert-butyl ether substrate (1.0 equiv) in dichloromethane (DCM) to a concentration of 0.1 M in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: In a fume hood, add trifluoroacetic acid (TFA, 5-10 equiv) dropwise to the solution at room temperature. For sensitive substrates, consider adding a scavenger like triisopropylsilane (TIS, 2.5-5%).[2]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS.[10]
-
Work-up: Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with DCM (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.[10]
Protocol 2: Mild Deprotection using "Magic Blue" and Triethylsilane
This protocol offers a milder, catalytic alternative for deprotecting sensitive substrates.
-
Reaction Setup: In a reaction vessel, dissolve the tert-butyl ether substrate (1.0 equiv) in dichloromethane (0.1 M).[10]
-
Reagent Addition: Add triethylsilane (2.0 equiv) to the solution, followed by tris(4-bromophenyl)aminium radical cation ("Magic Blue", catalytic amount).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.[10]
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product directly by flash column chromatography on silica gel.[10]
Visual Guides
The following diagrams illustrate the underlying chemical principles and workflows to aid in optimizing your deprotection reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tert-Butyl Ethers [organic-chemistry.org]
- 6. tert-Butyl Esters [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: tert-Butyl Ethyl Ether (ETBE) Impurity Analysis by NMR Spectroscopy
This technical support guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities in tert-butyl ethyl ether (ETBE) using NMR spectroscopy.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I see small, unexpected peaks in the ¹H NMR spectrum of my ETBE sample. How can I determine if they are impurities?
A1: Small peaks in your spectrum can arise from several sources, including impurities, ¹³C satellites, or spinning sidebands. Here’s a systematic approach to identify their origin:
-
Check for Common Impurities: Compare the chemical shifts of the unknown peaks with those of common impurities associated with ETBE synthesis or degradation. The most likely impurities are unreacted starting materials like ethanol (B145695) and isobutylene, or byproducts such as tert-butanol (B103910) and diethyl ether. Refer to the data table below for typical chemical shifts.
-
Identify ¹³C Satellites: ¹³C satellites are small peaks that appear symmetrically around a large ¹H signal (e.g., the tert-butyl or ethyl signals of ETBE). They arise from the coupling of a proton to an adjacent ¹³C nucleus (natural abundance ~1.1%). These satellites will have a predictable splitting constant (¹J_CH) and their intensity will be approximately 0.55% of the parent peak. If the small peaks fit this description, they are not impurities.[1]
-
Look for Spinning Sidebands: These are artifacts that can appear at equal distances on both sides of a large peak. Their intensity is usually dependent on the spinning rate of the NMR tube. To check for these, re-acquire the spectrum with a different spinning rate. If the peaks shift or disappear, they are spinning sidebands.
-
Consider Solvent Impurities: Residual protons in the deuterated solvent can also appear as peaks. For example, a small peak around δ 7.26 ppm is characteristic of residual CHCl₃ in CDCl₃.[2] Water is also a common contaminant and typically appears as a broad singlet between δ 1.5 and 1.6 ppm in CDCl₃.[3]
Q2: I suspect my ETBE sample contains water. How can I confirm this and what can I do if it's interfering with my analysis?
A2: Water is a frequent impurity in NMR samples and can be identified by a broad singlet, typically around δ 1.56 ppm in CDCl₃.[3] To confirm the presence of water, you can perform a "D₂O shake." Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H NMR spectrum. The protons from water (and other exchangeable protons like those in alcohols) will exchange with deuterium, causing the water peak to significantly decrease or disappear.[4]
If the water peak is obscuring signals from potential impurities, you can dry the ETBE sample before preparing the NMR sample by passing it through a small plug of a suitable drying agent like anhydrous sodium sulfate (B86663) or molecular sieves. Alternatively, using a freshly opened bottle of deuterated solvent can minimize water contamination.
Q3: The baseline of my NMR spectrum is noisy, making it difficult to identify small impurity peaks. How can I improve the signal-to-noise ratio?
A3: A noisy baseline can obscure low-concentration impurities. To improve the signal-to-noise (S/N) ratio:
-
Increase the Number of Scans: The S/N ratio increases with the square root of the number of scans. Doubling the number of scans will increase the S/N by a factor of approximately 1.4.
-
Increase Sample Concentration: A more concentrated sample will give a stronger signal. However, be aware that very high concentrations can lead to peak broadening.[4] For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is generally recommended.[5]
-
Use a Higher Field Spectrometer: A spectrometer with a higher magnetic field strength will provide better signal dispersion and a higher S/N ratio.
-
Optimize Acquisition Parameters: Ensure that the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1 relaxation time) to allow for complete relaxation of the protons between pulses, which is crucial for accurate integration and detection of all signals.
Q4: I have identified an impurity, but how can I quantify it?
A4: You can determine the molar percentage of an impurity using quantitative NMR (qNMR) by comparing the integral of a well-resolved impurity peak to a well-resolved peak of the main compound (ETBE).
-
Select Non-Overlapping Peaks: Choose a peak for the impurity and a peak for ETBE that are both well-resolved and do not overlap with any other signals.
-
Integrate the Peaks: Carefully integrate both selected peaks.
-
Normalize the Integrals: Divide the integral value of each peak by the number of protons it represents. For example, for the quartet of ETBE at ~δ 3.48 ppm, you would divide its integral by 2.
-
Calculate the Molar Ratio: The ratio of the normalized integrals will give you the molar ratio of the impurity to ETBE.
Formula:
References
Challenges in the purification of tert-Butyl ethyl ether from ethanol mixtures
Technical Support Center: Purification of tert-Butyl Ethyl Ether (ETBE)
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of this compound (ETBE) from ethanol (B145695) mixtures. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating this compound (ETBE) from ethanol?
The primary challenge is the formation of a minimum-boiling azeotrope between ETBE and ethanol.[1][2] An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation, making separation by conventional distillation difficult. At atmospheric pressure, the ETBE-ethanol azeotrope contains approximately 21% ethanol by weight and boils at 66.6°C.[1][2]
Q2: What level of purity is typically required for ETBE, and why is it important?
For ETBE to be used as a gasoline additive, its ethanol content must generally be reduced to between 0.5% and 2% by weight.[1][2][3] This high purity is necessary to meet specifications for gasoline blending and to ensure fuel stability and performance.[1]
Q3: What are the common methods to overcome the azeotropic limitation?
Several advanced separation techniques are employed to break the ETBE-ethanol azeotrope, including:
-
Extractive and Azeotropic Distillation: Involves adding a third component (an entrainer or solvent) to alter the relative volatilities of ETBE and ethanol. Water is a commonly used entrainer.[1][2][3]
-
Pressure-Swing Distillation (PSD): This method utilizes two distillation columns operating at different pressures to shift the azeotropic composition, allowing for separation.[4][5][6] The composition of the ethanol-water azeotrope, for example, changes from 87.2 mol% ethanol at 1.0 atm to 79.4 mol% ethanol at 10 atm, demonstrating the principle's feasibility.[6][7]
-
Pervaporation: A membrane-based process where a liquid mixture is separated by partial vaporization through a non-porous polymeric membrane.[8][9][10] This technique is effective for breaking azeotropes and dehydrating organic mixtures.[9][11]
-
Liquid-Liquid Extraction (LLE): This involves using a solvent, such as an ionic liquid or water, in which ethanol has a higher affinity.[3][12][13] The ionic liquid 1-butyl-3-methylimidazolium trifluoromethanesulfonate (B1224126) ([bmim][OTf]) has been shown to be more effective than water for this purpose.[13]
-
Adsorption: This method uses adsorbents like zeolites (molecular sieves) that selectively adsorb one component from the mixture.[14][15] For instance, 3A zeolite is used to remove water from ethanol due to its pore size, which excludes the larger alcohol molecules.[15]
-
Salting-Out Effect: Involves adding a salt to the mixture, which increases the relative volatility of one component, facilitating separation by distillation or extraction.[16][17][18]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of ETBE from ethanol mixtures.
General Distillation Issues
Problem: Poor separation efficiency; desired ETBE purity not achieved.
| Possible Cause | Troubleshooting Step |
| Operating too close to the azeotropic composition. | Analyze the feed composition. If it is near the azeotrope (~21% ethanol), conventional distillation will be ineffective.[1][2] Implement an azeotrope-breaking technique (e.g., extractive distillation, PSD). |
| Incorrect reflux ratio. | An increased reflux ratio can enhance the purity of the bottom product (ETBE) and reduce its loss in the distillate.[19] Optimize the reflux ratio for your specific column and conditions. |
| Insufficient number of theoretical plates in the column. | Use a column with a higher number of stages or more efficient packing material to improve separation. |
| Incorrect pressure or temperature. | Verify that the column's operating pressure and temperature profile are optimal for the ETBE-ethanol system. Pressure changes can shift the azeotrope.[6][7] |
A logical workflow for troubleshooting low ETBE purity is outlined below.
Caption: General troubleshooting workflow for low ETBE purity.
Extractive Distillation with Water
Problem: Formation of a ternary azeotrope (ETBE-Ethanol-Water) complicates separation.
| Possible Cause | Troubleshooting Step |
| Incorrect operating conditions in the heteroazeotropic distillation column. | The overhead distillate from the concentration column can form a ternary azeotrope.[3][12] This mixture must be handled in a dedicated heteroazeotropic distillation setup, often involving two columns and a decanter to separate the phases effectively.[1][3] |
| Inadequate water-to-feed ratio in the initial extraction step. | The molar ratio of water to the ETBE/ethanol feed is critical. A ratio of 2 to 5 moles of water per mole of feed is generally effective for extracting ethanol.[1][3] Adjust the ratio to optimize the initial separation. |
| Column clogging or flooding. | Ensure the sample is free of particulates by filtering it.[20] If the column is clogged, clean it according to the manufacturer's instructions. An overly viscous sample can also cause high backpressure; consider diluting the sample or reducing the flow rate.[20] |
Pervaporation
Problem: Low separation factor or permeation flux.
| Possible Cause | Troubleshooting Step |
| Incorrect membrane material. | The choice of membrane is critical. For removing ethanol from ETBE (organophilic pervaporation), hydrophobic membranes like polydimethylsiloxane (B3030410) (PDMS) are used.[9] For removing water (dehydration), hydrophilic membranes like polyvinyl alcohol (PVA) are suitable.[9][10] Ensure the membrane material matches the separation goal. |
| Membrane fouling or degradation. | Impurities in the feed can foul the membrane surface, reducing flux. Pre-treat the feed to remove contaminants. Some chemicals can degrade the membrane over time; check for chemical compatibility. |
| Suboptimal operating temperature or permeate pressure. | Increasing the feed temperature generally increases permeation flux but may decrease selectivity.[9] A lower permeate-side pressure (vacuum) increases the driving force for separation. Optimize these parameters for your specific system. |
Quantitative Data Summary
The following tables summarize key quantitative data for the ETBE-ethanol system.
Table 1: Azeotrope and Ternary Azeotrope Properties
| Mixture | Components | Composition (Molar %) | Boiling Point (°C at 1 bar) | Reference |
| Binary Azeotrope | ETBE / Ethanol | ~79% / ~21% (by weight) | 66.6 | [1][2] |
| Ternary Azeotrope | ETBE / Ethanol / Water | ~64% / ~13% / ~23% | ~64-70 (column head temp) | [3][12] |
Table 2: Typical Purity and Operating Parameters for Separation Methods
| Method | Parameter | Value | Reference |
| Liquid-Liquid Extraction with Water | Final ETBE Purity | ≥ 98.8% by weight | [1][3] |
| Water to Feed Ratio | 2 to 5 moles of water per mole of feed | [1][3] | |
| Extraction Column Temperature | 50 to 70 °C | [1] | |
| Extraction Column Pressure | 1 to 2 bar | [3] | |
| Heteroazeotropic Distillation | Final Ethanol Purity | ~99 mol% | [1][3] |
| Column 1 Bottom Temperature | 78 to 85 °C | [1] | |
| Pervaporation (Ethanol Dehydration) | Separation Factor (PVA-based membranes) | 32.4 to 57.9 | [9] |
| Permeation Flux (PVA-based membranes) | 2328 to 4634 g/m²·h | [9] |
Experimental Protocols
Protocol 1: Lab-Scale Extractive Distillation with Water
This protocol describes a multi-step process for separating ETBE and ethanol using water as a separating agent.
Caption: Workflow for ETBE purification via extraction and distillation.
Methodology:
-
Extraction:
-
Introduce the ETBE/ethanol mixture into the bottom of a liquid-liquid extraction column.[3]
-
Simultaneously, feed water as the extraction solvent into the top of the column at a temperature of 50-70°C and a pressure of 1-2 bar.[1][3] Use a molar ratio of water to feed of 2-5.[1][3]
-
Collect the top product (raffinate), which is water-saturated ETBE with a purity of at least 98.8% by weight.[1][3]
-
Collect the bottom product (extract), which is an ethanol-water mixture containing a small amount of ETBE.[3]
-
-
Concentration of Extract:
-
Feed the extract from the first step into a concentration distillation column.
-
The distillate will be a mixture close in composition to the ethanol-water azeotrope, also containing trace ETBE.[3]
-
The bottom product is primarily water, which can be recycled back to the extraction column.
-
-
Heteroazeotropic Distillation:
-
Feed the distillate from the concentration step into a two-column distillation system equipped with an overhead decanter.[1][3]
-
This stage uses ETBE as an azeotroping agent to break the ethanol-water azeotrope.[1][3]
-
The residue from the first column is high-purity ethanol (~99 mol%).[1][3]
-
The residue from the second column is nearly pure water, which can also be recycled.[3]
-
Protocol 2: Lab-Scale Pervaporation for Ethanol Removal
Objective: To separate ethanol from an ETBE-rich mixture using an organophilic membrane.
Materials:
-
Pervaporation unit with a flat-sheet or hollow-fiber membrane module.
-
Organophilic (hydrophobic) membrane (e.g., PDMS).
-
Vacuum pump and cold trap (e.g., liquid nitrogen).
-
Heated feed tank with stirrer.
-
Analytical equipment (e.g., Gas Chromatography) to determine composition.
Methodology:
-
System Setup: Install the organophilic membrane into the module. Ensure all seals are tight to maintain vacuum.
-
Feed Preparation: Prepare an ETBE/ethanol mixture of known composition and place it in the feed tank.
-
Operation:
-
Heat the feed to the desired operating temperature (e.g., 40-80°C) and circulate it across the membrane surface.
-
Apply a vacuum to the permeate side of the membrane (downstream).
-
The component with higher affinity for the membrane (ethanol) will preferentially sorb into and diffuse through it.
-
The permeated vapor is collected as a liquid in the cold trap.
-
-
Analysis:
-
Allow the system to reach a steady state.
-
Collect samples of the feed, the retentate (the liquid that did not pass through the membrane), and the permeate.
-
Analyze the composition of all samples using gas chromatography to determine the separation factor and permeation flux.
-
-
Optimization: Repeat the experiment at different temperatures and feed compositions to find the optimal operating conditions.[9]
References
- 1. US5348624A - Process for separating ethyl tert-butyl ether and ethanol - Google Patents [patents.google.com]
- 2. EP0507076B1 - Method for separating ethyl tert-butyl ether from mixtures with ethanol - Google Patents [patents.google.com]
- 3. CA2082757A1 - Process for separating ethyl tert-butyl ether and ethanol - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. Genetic Algorithm for Pressure-Swing Distillation Optimisation: Ethanol and Ethyl Acetate Mixture | Chemical Engineering Transactions [cetjournal.it]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. pervatech.com [pervatech.com]
- 12. aidic.it [aidic.it]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Salting-out and Competitive Adsorption of Ethanol into Lipid Bilayer Membranes: Conflicting Effects of Salts on Ethanol-Membrane Interactions Studied by Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. wolfson.huji.ac.il [wolfson.huji.ac.il]
Technical Support Center: Managing Elimination Side Products in Tert-Butyl Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the synthesis of tert-butyl ethers, with a particular focus on managing and minimizing elimination side products.
Troubleshooting Guide
Question: My tert-butyl ether synthesis is resulting in a low yield of the desired ether and a significant amount of an alkene byproduct. What are the primary causes and how can I resolve this?
Answer:
The formation of an alkene byproduct, typically isobutylene (B52900), is a common issue in tert-butyl ether synthesis and is primarily due to competing elimination reactions (E1 and E2) with the desired substitution reactions (SN1 and SN2). The predominance of elimination is influenced by the chosen synthetic route, reaction conditions, and reagents.
Potential Cause 1: Steric Hindrance in Williamson Ether Synthesis
The Williamson ether synthesis is a versatile method for preparing ethers. However, when synthesizing tert-butyl ethers, the choice of reactants is critical. Using a tert-butyl halide and a primary alkoxide is problematic because the sterically hindered tertiary halide strongly favors the E2 elimination pathway over the SN2 substitution pathway.[1][2]
-
Solution: Invert the roles of the nucleophile and the electrophile. Use a tertiary alkoxide (e.g., potassium tert-butoxide) and a primary alkyl halide (e.g., methyl iodide).[1] This approach minimizes the steric hindrance at the electrophilic carbon, favoring the SN2 reaction to produce the desired ether.
Potential Cause 2: High Reaction Temperature
Higher temperatures generally favor elimination reactions over substitution reactions.[3] This is because elimination reactions often have a higher activation energy and are entropically favored.
-
Solution: Lower the reaction temperature. While this may decrease the overall reaction rate, it will disproportionately disfavor the elimination pathway, leading to a higher selectivity for the ether product. Monitor the reaction over a longer period to achieve a satisfactory conversion.
Potential Cause 3: Inappropriate Solvent Choice
The solvent plays a crucial role in the competition between substitution and elimination. Protic solvents can stabilize the carbocation intermediate in SN1/E1 reactions, while polar aprotic solvents can enhance the nucleophilicity of the alkoxide in SN2 reactions.[4]
-
Solution:
-
For Williamson ether synthesis (SN2 pathway), employ a polar aprotic solvent such as DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide). These solvents solvate the cation of the alkoxide, leaving a "naked" and more reactive alkoxide anion, which promotes the substitution reaction.[1]
-
In acid-catalyzed reactions (SN1/E1 pathway), the choice of a non-nucleophilic solvent can be beneficial.
-
Potential Cause 4: Strong, Non-Nucleophilic Base in Acid-Catalyzed Reactions
In acid-catalyzed syntheses, such as the reaction of tert-butanol (B103910) with another alcohol, the use of a strong, non-nucleophilic acid is crucial. If the conjugate base of the acid is a good nucleophile, it can compete with the alcohol in attacking the carbocation intermediate.
-
Solution: Utilize strong acids with poorly nucleophilic conjugate bases, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). These acids efficiently protonate the alcohol to facilitate carbocation formation without introducing a competing nucleophile.
Potential Cause 5: Inefficient Removal of Water/Alkene Byproduct
In equilibrium reactions, such as the acid-catalyzed dehydration of tert-butanol, the accumulation of byproducts (water and isobutylene) can limit the conversion to the desired ether.
-
Solution: Employ reactive distillation. This technique involves conducting the reaction in a distillation column where the more volatile byproducts (like isobutylene) are continuously removed from the reaction zone as they are formed, shifting the equilibrium towards the formation of the ether product.[5][6] This method is particularly effective for the industrial synthesis of fuel ethers like MTBE and ETBE.[7][8]
Frequently Asked Questions (FAQs)
Q1: Can I use a secondary alkyl halide in a Williamson ether synthesis to produce a tert-butyl ether?
A1: While it is possible, using a secondary alkyl halide with a tertiary alkoxide will likely result in a mixture of the desired ether (via SN2) and a significant amount of alkene byproduct (via E2).[1] The sterically hindered tert-butoxide is a strong base, and elimination will be a major competing pathway. For optimal yields of the ether, a primary alkyl halide is strongly recommended.
Q2: I am observing the formation of di-tert-butyl ether as a byproduct in my acid-catalyzed synthesis. How can I prevent this?
A2: The formation of di-tert-butyl ether occurs when a molecule of tert-butanol acts as the nucleophile, attacking the tert-butyl carbocation. This is more likely to happen at higher concentrations of tert-butanol and at elevated temperatures. To minimize this, use the other alcohol reactant in excess to increase the probability of it acting as the nucleophile. Controlling the temperature is also critical.
Q3: What is the role of a phase-transfer catalyst in tert-butyl ether synthesis?
A3: A phase-transfer catalyst (PTC), such as a quaternary ammonium (B1175870) salt, can be beneficial in Williamson ether synthesis, especially when dealing with reactants that have low mutual solubility (e.g., an aqueous solution of a phenoxide and an organic solution of an alkyl halide).[9] The PTC facilitates the transfer of the alkoxide or phenoxide anion from the aqueous phase to the organic phase where it can react with the alkyl halide, thereby increasing the reaction rate and potentially improving the yield.[10]
Q4: Are there any alternative, milder catalysts for tert-butyl ether synthesis to avoid strong acids?
A4: Yes, several milder catalytic systems have been developed. For instance, erbium(III) triflate (Er(OTf)₃) has been shown to be an effective and reusable catalyst for the formation of tert-butyl ethers under solvent-free conditions at room temperature.[11] Additionally, certain ion-exchange resins can serve as solid acid catalysts, offering advantages in terms of separation and catalyst reusability.[7][12]
Q5: How can I accurately quantify the ratio of my desired tert-butyl ether to the isobutylene byproduct?
A5: Gas chromatography (GC) coupled with either a flame ionization detector (FID) or a mass spectrometer (MS) is the most common and effective method for quantifying the product mixture.[13][14][15] By using appropriate calibration standards for both the ether and the expected alkene, you can determine the relative and absolute amounts of each compound in your reaction mixture.
Data Presentation
Table 1: Influence of Reactant Choice in Williamson Ether Synthesis on Product Distribution
| Alkoxide | Alkyl Halide | Predominant Reaction | Major Product | Minor Product |
| Sodium Methoxide | tert-Butyl Bromide | E2 Elimination | Isobutylene | Methyl tert-butyl ether |
| Potassium tert-Butoxide | Methyl Iodide | SN2 Substitution | Methyl tert-butyl ether | Isobutylene |
This table illustrates the critical importance of reactant selection to favor substitution over elimination in the Williamson synthesis of tert-butyl ethers.[1]
Table 2: Effect of Catalyst on the Synthesis of Ethyl tert-Butyl Ether (ETBE) from Ethanol and tert-Butyl Alcohol (TBA) via Reactive Distillation
| Catalyst | TBA Conversion (%) | ETBE Selectivity (%) | Isobutylene Selectivity (%) |
| Sulfuric Acid (H₂SO₄) | High | Lower | Higher |
| Potassium Hydrogen Sulfate (B86663) (KHSO₄) | Moderate | Higher | Lower |
| Amberlyst 15 (Ion-Exchange Resin) | High | High | Low |
This table summarizes the general trends in catalyst performance for ETBE synthesis, highlighting that while strong mineral acids can give high conversion, they may also promote the dehydration of TBA to isobutylene. Solid acid catalysts like Amberlyst 15 often provide a better balance of activity and selectivity.[5]
Experimental Protocols
Protocol 1: Synthesis of Methyl tert-Butyl Ether (MTBE) via Williamson Ether Synthesis
This protocol is adapted for a laboratory scale and emphasizes the use of a primary alkyl halide and a tertiary alkoxide to minimize elimination.
Materials:
-
Potassium tert-butoxide
-
Methyl iodide
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen/argon inlet
-
Syringe
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve potassium tert-butoxide (1.0 eq) in anhydrous THF.
-
Addition of Alkyl Halide: Cool the solution to 0 °C in an ice bath. Slowly add methyl iodide (1.05 eq) dropwise via syringe.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude MTBE can be purified by fractional distillation.
Protocol 2: Acid-Catalyzed Synthesis of a tert-Butyl Ether from an Alcohol and tert-Butanol
This protocol provides a general method for the acid-catalyzed synthesis of a tert-butyl ether.
Materials:
-
Primary or secondary alcohol (1.0 eq)
-
tert-Butanol (2.0-3.0 eq)
-
Concentrated sulfuric acid (catalytic amount, e.g., 1-5 mol%)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the primary or secondary alcohol and an excess of tert-butanol.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add the catalytic amount of concentrated sulfuric acid with stirring.
-
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux. The optimal temperature will depend on the specific alcohol used but should be kept as low as possible to minimize the dehydration of tert-butanol to isobutylene. Monitor the reaction by TLC or GC.
-
Work-up:
-
Cool the reaction mixture to room temperature and dilute with diethyl ether.
-
Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize the acid, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.
-
-
Purification: The crude tert-butyl ether can be purified by column chromatography or distillation.
Visualizations
Caption: Williamson Synthesis: Reactant Choice and Reaction Pathway.
Caption: Competing SN1 and E1 Pathways in Acid-Catalyzed Synthesis.
Caption: Troubleshooting Workflow for Low Ether Yield.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. samyangtrilite.com [samyangtrilite.com]
- 8. pp.bme.hu [pp.bme.hu]
- 9. cactus.utahtech.edu [cactus.utahtech.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. tert-Butyl Ethers [organic-chemistry.org]
- 12. scialert.net [scialert.net]
- 13. Analysis of methyl tert.-butyl ether and its degradation products by direct aqueous injection onto gas chromatography with mass spectrometry or flame ionization detection systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Method for determination of methyl tert-butyl ether and its degradation products in water [pubs.usgs.gov]
- 15. scielo.br [scielo.br]
Technical Support Center: Ensuring Reaction Stability in tert-Butyl Ethyl Ether (ETBE)
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing tert-butyl ethyl ether (ETBE) as a reaction solvent. This resource provides troubleshooting guidance and frequently asked questions to help you improve the stability and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when using this compound (ETBE) as a reaction solvent?
A1: The main stability concerns when using ETBE as a reaction solvent are:
-
Peroxide Formation: Like many ethers, ETBE can form explosive peroxides upon exposure to air and light.[1][2][3] These peroxides can initiate unwanted side reactions, act as radical initiators, and pose a significant safety hazard, especially upon concentration.[2]
-
Presence of Impurities: Common impurities such as water and residual ethanol (B145695) from its manufacturing process can significantly impact reaction outcomes.[4][5] Water can affect reactions sensitive to moisture, while ethanol can act as a nucleophile or alter the polarity of the solvent.[4][5]
-
Thermal Stability: While generally stable at room temperature in a tightly closed container, ETBE can undergo thermal decomposition at elevated temperatures, yielding ethanol and isobutene.[6] Exothermic reactions can lead to temperature excursions, potentially accelerating decomposition or side reactions.[7][8]
-
Acidic Instability: ETBE has limited stability in acidic media and can decompose to tert-butanol (B103910) and ethanol.[9][10] This is a critical consideration for acid-catalyzed reactions.
Q2: How can I test for the presence of peroxides in my ETBE solvent?
A2: Regular testing for peroxides is crucial for both safety and reaction integrity. You can use several methods:
-
Commercial Test Strips: These provide a semi-quantitative measurement of peroxide concentration and are a quick and easy screening method.[1][3][11] A concentration above 30 ppm is generally considered hazardous.[12]
-
Potassium Iodide (KI) Test: This is a more sensitive qualitative or semi-quantitative method. A yellow to brown color indicates the presence of peroxides.[1][3][11]
Q3: What are the acceptable limits for common impurities like water and ethanol in ETBE for sensitive reactions?
A3: The acceptable limits for impurities are highly dependent on the specific reaction's sensitivity. For many applications, especially in drug development and catalysis, high-purity solvent is essential.
| Impurity | Typical Specification for High-Purity Grade | Potential Impact on Reactions |
| Water | < 50 ppm | Can quench organometallic reagents, hydrolyze sensitive functional groups, and alter catalyst activity.[5] |
| Ethanol | < 100 ppm | Can compete as a nucleophile, alter solvent polarity, and interfere with reactions involving alcohols.[4] |
| Peroxides | < 10 ppm | Can initiate radical reactions, decompose reagents, and pose an explosion hazard upon concentration.[2][13] |
Q4: How should I properly store ETBE to minimize stability issues?
A4: To maintain the quality of your ETBE solvent:
-
Store in a tightly sealed, airtight, and light-resistant container, preferably amber glass.[2][14]
-
Keep in a cool, dark, and well-ventilated area away from heat sources.[2]
-
Consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent peroxide formation.[14]
-
Label containers with the date received and the date opened to track storage time.[15]
Troubleshooting Guide
Issue 1: My reaction is giving low yield or unexpected byproducts.
This is a common issue that can often be traced back to the quality of the ETBE solvent.
Troubleshooting Workflow:
Possible Causes and Solutions:
| Cause | Solution |
| Peroxide Contamination | Test for peroxides. If present at >10 ppm, purify the ETBE before use. Peroxides can be removed by passing the solvent through a column of activated alumina (B75360) or by treatment with a ferrous sulfate (B86663) solution.[12][16] |
| Water or Ethanol Impurities | For moisture-sensitive reactions, use a freshly dried and distilled batch of ETBE. Water can be removed by standing over a suitable drying agent (e.g., molecular sieves) followed by distillation. Ethanol can be removed by extractive distillation or by using a high-purity grade of ETBE.[4] |
| Reaction with Solvent | ETBE is susceptible to cleavage under strongly acidic conditions.[9][10] If your reaction uses a strong acid, consider an alternative, more robust solvent. |
| Reagent Instability | Ensure all reagents are pure and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive reagents). |
Issue 2: The reaction is not proceeding to completion or is stalling.
Troubleshooting Workflow:
Possible Causes and Solutions:
| Cause | Solution |
| Temperature Fluctuation | Ensure your heating or cooling bath is functioning correctly and providing stable temperature control.[8] Even minor temperature deviations can significantly affect reaction rates.[17] |
| Inhibitory Impurities in ETBE | Peroxides or other impurities can inhibit catalytic reactions. Use freshly purified ETBE. |
| Degradation of Reagents | Confirm the purity and activity of your starting materials and any catalysts. Impurities in reagents can halt a reaction. |
| Insufficient Mixing | Ensure the reaction mixture is being stirred efficiently to allow for proper interaction of all components. |
Experimental Protocols
Protocol 1: Quantitative Peroxide Test (Iodometric Titration)
This method provides a more accurate measure of peroxide concentration than test strips.
Materials:
-
ETBE sample
-
Glacial acetic acid
-
Saturated potassium iodide (KI) solution
-
Starch indicator solution (freshly prepared)
-
Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (e.g., 0.01 N)
-
Deionized water
-
Erlenmeyer flask
-
Buret
Procedure:
-
In an Erlenmeyer flask, add 10 mL of the ETBE sample to 15 mL of glacial acetic acid.
-
Add 2 mL of a freshly prepared saturated KI solution.
-
Stopper the flask and swirl gently. Place it in the dark for 5-10 minutes. The appearance of a yellow to brown color indicates the presence of peroxides.
-
Add 50 mL of deionized water to the flask.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution until the yellow color almost disappears.
-
Add 1-2 mL of starch indicator solution. The solution should turn a deep blue-black color.
-
Continue the titration dropwise with vigorous swirling until the blue color is completely discharged.
-
Record the volume of sodium thiosulfate solution used.
Calculation: Peroxide Concentration (ppm as H₂O₂) = (V × N × 17000) / W Where:
-
V = volume of Na₂S₂O₃ solution in mL
-
N = normality of Na₂S₂O₃ solution
-
W = weight of the ETBE sample in grams
Protocol 2: Purification of ETBE by Passing Through Activated Alumina
This is an effective method for removing peroxides and small amounts of water.
Materials:
-
ETBE containing peroxides
-
Activated, neutral alumina (Brockmann I, ~150 mesh)
-
Chromatography column
-
Clean, dry collection flask
Procedure:
-
Set up a chromatography column with a stopcock.
-
Prepare a slurry of activated alumina in a small amount of fresh, peroxide-free ETBE or hexane.
-
Pour the slurry into the column to create a packed bed of alumina (a bed of 10-20 cm is typically sufficient for 100-200 mL of solvent).
-
Drain the excess solvent until the level is just above the top of the alumina bed. Do not let the column run dry.
-
Carefully add the ETBE to be purified to the top of the column.
-
Allow the solvent to pass through the alumina bed under gravity or with gentle positive pressure of an inert gas.
-
Collect the purified ETBE in a clean, dry flask.
-
Test the purified solvent for peroxides to confirm their removal.
-
Note: This process will also remove any BHT stabilizer present in the original solvent. The purified ETBE should be used immediately or stored under an inert atmosphere.[1]
Protocol 3: Managing a Minor Temperature Excursion
Procedure:
-
Immediate Action: If a reaction temperature deviates from the set point, immediately take steps to correct it. For an exothermic reaction, this may involve enhancing cooling or slowing the rate of reagent addition.
-
Quarantine and Assess: If the excursion was significant or prolonged, it is best to stop the reaction, and quarantine the material.
-
Analyze a Sample: Take a small aliquot of the reaction mixture and analyze it (e.g., by TLC, LC-MS, or NMR) to determine if byproducts have formed or if the starting material has decomposed.
-
Decision Making: Based on the analysis, decide whether the reaction can be continued, needs to be reworked, or should be discarded.
-
Documentation: Record the details of the temperature excursion, including the duration and temperature range, and the results of your assessment. This information is critical for understanding the reaction's outcome and for preventing future occurrences.
-
Prevent Recurrence: Identify the root cause of the temperature excursion (e.g., equipment malfunction, incorrect setup) and take corrective actions.
References
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. bu.edu [bu.edu]
- 3. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. How Do You Maintain Temperature In A Chemical Reaction? Master Control For Safety And Yield - Kintek Solution [kindle-tech.com]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 13. marshall.edu [marshall.edu]
- 14. ehs.washington.edu [ehs.washington.edu]
- 15. ehs.tcu.edu [ehs.tcu.edu]
- 16. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 17. Effect of Temperature on Reactions of Chemical Organic Synthesis-LNEYA Industrial Chillers Manufacturer [lneya.com]
Navigating the Synthesis of tert-Butyl Ethyl Ether: A Technical Guide to Scaling Up Laboratory Procedures
FOR IMMEDIATE RELEASE
A comprehensive technical support center has been launched to assist researchers, scientists, and drug development professionals in scaling up the laboratory synthesis of tert-butyl ethyl ether (ETBE). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and in-depth experimental protocols to address the common challenges encountered when transitioning from bench-scale experiments to larger production volumes.
The synthesis of this compound, a valuable solvent and octane (B31449) booster, is primarily achieved through two established methods: the Williamson ether synthesis and acid-catalyzed etherification. While both methods are effective at the lab scale, significant hurdles can arise during scale-up, impacting yield, purity, and safety. This technical guide offers practical solutions and quantitative data to navigate these complexities.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues that may be encountered during the scale-up of this compound synthesis.
Williamson Ether Synthesis
| Question | Answer |
| Why is my yield of this compound low when using sodium ethoxide and tert-butyl halide? | This is a common issue due to the competing E2 elimination reaction. The ethoxide acts as a base, abstracting a proton from the tertiary halide to form isobutylene (B52900) instead of the desired ether. To favor the SN2 substitution reaction, the combination of a tertiary alkoxide (sodium tert-butoxide) and a primary alkyl halide (e.g., ethyl bromide or ethyl iodide) is strongly recommended.[1] |
| I'm observing a significant amount of isobutylene as a byproduct. How can I minimize this? | As mentioned above, the primary cause is the use of a tertiary halide. Switching to sodium tert-butoxide and an ethyl halide is the most effective solution. Additionally, maintaining a lower reaction temperature can also help to favor the substitution pathway over elimination. |
| What are the key safety concerns when scaling up the use of sodium hydride or sodium metal to prepare the alkoxide? | Both sodium hydride and sodium metal are highly reactive and flammable, especially in the presence of moisture or alcohols. On a larger scale, the exothermic reaction of these reagents with tert-butanol (B103910) to form the alkoxide can be difficult to control. It is crucial to have an efficient cooling system and to add the reagents slowly and in a controlled manner under an inert atmosphere (e.g., nitrogen or argon). Ensure adequate ventilation to handle the hydrogen gas byproduct safely. |
| How does the choice of solvent impact the scale-up of the Williamson synthesis? | Polar aprotic solvents like THF or DMF are often used in lab-scale reactions. When scaling up, consider the solvent's boiling point for effective heat management during reflux and its ease of removal during workup. The cost and environmental impact of the solvent also become more significant at a larger scale. |
Acid-Catalyzed Etherification
| Question | Answer |
| My reaction with tert-butanol and ethanol (B145695) using a solid acid catalyst (e.g., Amberlyst-15) is slow and gives low conversion. What can I do? | Several factors could be at play. The catalyst may be deactivated by the water produced during the reaction.[2] Increasing the catalyst loading or using a fresh batch can help. Higher temperatures can increase the reaction rate, but this must be balanced against the potential for side reactions.[2] Ensuring efficient mixing is also critical, especially in larger reactors, to maximize contact between the reactants and the solid catalyst. |
| I am observing the formation of di-tert-butyl ether and diethyl ether as byproducts. How can I improve selectivity? | The formation of these symmetrical ethers is a common side reaction.[3] Using a molar excess of the desired alcohol (ethanol in this case) can help to favor the formation of the unsymmetrical ether. Optimizing the reaction temperature is also crucial, as higher temperatures can promote the dehydration of ethanol to form diethyl ether. |
| What are the challenges associated with using sulfuric acid as a catalyst on a larger scale? | While effective, sulfuric acid is highly corrosive and presents significant challenges in terms of reactor material compatibility and waste disposal.[2] The workup procedure to neutralize and remove the acid can also be more complex and generate large volumes of aqueous waste, which is a key consideration for large-scale production. |
| How can I effectively remove the water byproduct to drive the equilibrium towards product formation in a large batch? | For larger scale reactions, incorporating a method for continuous water removal is beneficial. This can be achieved through techniques like reactive distillation, where the product is continuously removed from the reaction mixture as it forms, or by using a Dean-Stark apparatus if the solvent forms a suitable azeotrope with water. |
Data Presentation
The following tables summarize typical quantitative data for both lab-scale and scaled-up procedures for the synthesis of this compound.
Table 1: Williamson Ether Synthesis Parameters
| Parameter | Lab Scale (e.g., 250 mL flask) | Pilot Scale (e.g., 20 L reactor) |
| Reactant 1 | Sodium tert-butoxide | Sodium tert-butoxide |
| Reactant 2 | Ethyl bromide | Ethyl bromide |
| Molar Ratio (Alkoxide:Halide) | 1.1 : 1 | 1.05 : 1 |
| Solvent | Anhydrous THF | Anhydrous THF or Toluene |
| Reaction Temperature | Reflux (approx. 66°C for THF) | 60-70°C (with controlled addition) |
| Reaction Time | 2-4 hours | 4-8 hours |
| Typical Yield | 70-85% | 65-80% |
Table 2: Acid-Catalyzed Etherification Parameters (tert-Butanol and Ethanol)
| Parameter | Lab Scale (e.g., 250 mL flask) | Pilot Scale (e.g., 20 L reactor) |
| Reactant 1 | tert-Butanol | tert-Butanol |
| Reactant 2 | Ethanol | Ethanol |
| Molar Ratio (Ethanol:tert-Butanol) | 2:1 to 4:1 | 3:1 to 5:1 |
| Catalyst | Amberlyst-15 or Sulfuric Acid | Amberlyst-15 |
| Catalyst Loading (Solid Catalyst) | 5-10 wt% of total reactants | 5-15 wt% of total reactants |
| Reaction Temperature | 60-80°C | 70-90°C |
| Reaction Time | 4-8 hours | 6-12 hours |
| Typical Conversion of tert-Butanol | 60-75% | 55-70% |
Experimental Protocols
1. Lab-Scale Williamson Ether Synthesis of this compound
-
Materials:
-
Sodium metal
-
Anhydrous tert-butanol
-
Anhydrous diethyl ether (as solvent)
-
Ethyl bromide
-
Ice bath
-
Separatory funnel
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous tert-butanol and anhydrous diethyl ether.
-
Carefully add small pieces of sodium metal to the stirred solution at room temperature. The reaction is exothermic and will produce hydrogen gas.
-
Once all the sodium has reacted and the hydrogen evolution has ceased, cool the resulting sodium tert-butoxide solution in an ice bath.
-
Add ethyl bromide dropwise to the cooled solution with continuous stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.
-
Quench the reaction by carefully adding water to the flask.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by simple distillation to obtain pure this compound.
-
2. Lab-Scale Acid-Catalyzed Synthesis of this compound
-
Materials:
-
tert-Butanol
-
Ethanol (absolute)
-
Amberlyst-15 (or concentrated sulfuric acid)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Sodium bicarbonate solution
-
Separatory funnel
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a round-bottom flask, add tert-butanol, an excess of absolute ethanol (e.g., 3 molar equivalents), and the acid catalyst (e.g., 5 wt% Amberlyst-15).
-
Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.
-
Maintain the reflux with stirring for 6-8 hours. Monitor the reaction progress by GC or TLC if desired.
-
After the reaction is complete, cool the mixture to room temperature.
-
If using a solid acid catalyst, filter it off. If using sulfuric acid, carefully neutralize the mixture with a saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and wash with water to remove any remaining ethanol and catalyst residues.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the excess ethanol and any remaining starting materials by simple distillation.
-
Collect the fraction corresponding to this compound.
-
Visualizing the Scale-Up Process
To better understand the logical workflow of scaling up the synthesis, the following diagrams illustrate the key stages and considerations.
Caption: A diagram illustrating the transition from lab-scale synthesis to pilot-scale production.
Caption: A troubleshooting flowchart for addressing low yield or purity in scaled-up synthesis.
References
Validation & Comparative
tert-Butyl Ethyl Ether (ETBE) vs. Methyl tert-Butyl Ether (MTBE): A Comparative Guide for Fuel Oxygenates
Introduction
In the pursuit of cleaner-burning fuels and enhanced engine performance, oxygenates have become a critical component of modern gasoline formulations. Among the most prominent ether oxygenates are tert-Butyl Ethyl Ether (ETBE) and Methyl tert-Butyl Ether (MTBE). Both serve to increase the oxygen content of gasoline, promoting more complete combustion and boosting octane (B31449) ratings. However, their distinct chemical properties lead to significant differences in performance, environmental impact, and handling. This guide provides a detailed, objective comparison of ETBE and MTBE, supported by experimental data, to assist researchers, scientists, and fuel development professionals in making informed decisions.
Performance Characteristics: A Quantitative Comparison
The performance of a fuel oxygenate is primarily evaluated by its impact on the octane number and vapor pressure of the gasoline blend.
Octane Enhancement
Both ETBE and MTBE are effective octane enhancers, reducing the tendency of gasoline to cause engine knocking. Experimental data consistently demonstrates that ETBE provides a slight advantage in this regard.
| Property | MTBE | ETBE | Base Gasoline | Reference |
| Blending Research Octane Number (RON) | 117 | 117-119 | - | [1] |
| Blending Motor Octane Number (MON) | 101-102 | 102-103 | - | [1] |
| Average RON Increase per % Volume Added | 0.46 (to 81.3 RON base fuel) | 0.49 (to 81.3 RON base fuel) | - | [2] |
As the data indicates, while both ethers have high blending octane numbers, ETBE shows a slightly better response in increasing the Research Octane Number (RON) of a base gasoline.[2]
Reid Vapor Pressure (RVP)
Reid Vapor Pressure is a measure of a fuel's volatility. Higher RVP can lead to increased evaporative emissions. One of the key advantages of ETBE over MTBE is its lower blending RVP.
| Property | MTBE | ETBE | Reference |
| Blending Reid Vapor Pressure (RVP) (kPa) | 55 | 28 | [1] |
| Effect on Base Gasoline RVP | Increases RVP | Lower impact on RVP increase than MTBE | [2] |
The lower blending RVP of ETBE allows for the inclusion of more light, high-octane hydrocarbons like butane (B89635) in the gasoline blend, which is economically advantageous for refiners.[1]
Physicochemical Properties
The fundamental physical and chemical properties of ETBE and MTBE influence their behavior in fuel blends and their environmental fate.
| Property | MTBE | ETBE | Reference |
| Molecular Formula | C5H12O | C6H14O | [2] |
| Molecular Weight ( g/mol ) | 88.15 | 102.18 | [2] |
| Oxygen Content (wt%) | 18.2 | 15.7 | [1] |
| Boiling Point (°C) | 55.2 | 72-73 | [1][2] |
| Density at 20°C ( kg/m ³) | 750 | 743 | [2] |
| Water Solubility at 25°C (g/L) | 42 | 12 | [1] |
A critical differentiator is the significantly lower water solubility of ETBE compared to MTBE.[1] This property has profound implications for their environmental impact, particularly concerning groundwater contamination.
Environmental Profile and Emissions
The environmental considerations surrounding fuel oxygenates are a primary driver in the selection process.
Groundwater Contamination
MTBE's high water solubility and resistance to biodegradation have led to widespread groundwater contamination, prompting regulations and bans in many regions.[3][4] In the event of a gasoline leak from underground storage tanks, MTBE can readily dissolve in groundwater and travel long distances, often imparting an unpleasant taste and odor to drinking water sources.[4] ETBE, with its lower water solubility, presents a significantly lower risk of extensive groundwater contamination.[5]
Exhaust Emissions
The addition of oxygenates to gasoline generally leads to a reduction in carbon monoxide (CO) and hydrocarbon (HC) emissions due to more complete combustion.[3] However, there can be impacts on other pollutants like nitrogen oxides (NOx) and aldehydes.
| Emission | Effect of MTBE Addition | Effect of ETBE Addition | Reference |
| Carbon Monoxide (CO) | Reduction | Reduction | [3] |
| Hydrocarbons (HC) | Reduction | Reduction | [3] |
| Nitrogen Oxides (NOx) | Can increase | Can increase | |
| Formaldehyde (B43269) | Increase | Lower increase than MTBE | [6] |
| Isobutylene (B52900) | Increase | - | [6] |
Studies have shown that both oxygenates can lead to an increase in NOx emissions. Furthermore, the combustion of MTBE can result in the formation of formaldehyde and isobutylene.[6] While ETBE combustion can also produce aldehydes, some studies suggest a lower propensity for formaldehyde formation compared to MTBE.
Synthesis of ETBE and MTBE
The production of both ethers involves the reaction of isobutylene with an alcohol in the presence of an acidic catalyst. The choice of alcohol is the key difference.
Synthesis Pathways
Caption: Synthesis pathways for MTBE and ETBE.
The synthesis of MTBE utilizes methanol, which is primarily derived from natural gas. In contrast, ETBE is produced using ethanol, which can be sourced from renewable feedstocks such as corn or sugarcane, giving ETBE a potential advantage in terms of sustainability.[3]
Experimental Protocols
Accurate and reproducible experimental data is paramount in the evaluation of fuel oxygenates. The following outlines the methodologies for key performance tests.
Determination of Research Octane Number (RON)
The Research Octane Number is determined using a standardized Cooperative Fuel Research (CFR) engine according to the ASTM D2699 method.
Experimental Workflow for RON Determination
Caption: Workflow for RON determination.
Detailed Methodology (ASTM D2699 Summary):
-
Engine Preparation: The single-cylinder CFR engine is calibrated using primary reference fuels (a blend of isooctane (B107328) and n-heptane) to establish a standard knock intensity.
-
Sample Introduction: The fuel sample (gasoline blended with the oxygenate) is introduced into the engine.
-
Knock Measurement: The engine's compression ratio is adjusted until a specific level of engine knock is detected by a sensor.
-
Comparison: The knock intensity of the sample is bracketed by two primary reference fuels with known octane numbers, one knocking more and one knocking less than the sample.
-
RON Determination: The RON of the sample is calculated by interpolating between the octane numbers of the two bracketing reference fuels.
Exhaust Emission Analysis
Exhaust emissions are typically measured using a vehicle mounted on a chassis dynamometer and a suite of gas analyzers.
Experimental Setup for Emissions Testing
Caption: Emissions testing experimental setup.
Detailed Methodology (General Procedure):
-
Vehicle and Fuel Preparation: A test vehicle is selected, and its fuel system is drained and filled with the test fuel blend. The vehicle is then mounted on a chassis dynamometer.
-
Driving Cycle: The vehicle is "driven" through a standardized driving cycle (e.g., FTP-75) on the dynamometer to simulate real-world driving conditions.
-
Exhaust Sampling: A portion of the raw exhaust gas is continuously drawn through a heated sampling line to prevent condensation of hydrocarbons.
-
Gas Analysis: The sampled exhaust gas is passed through a series of analyzers to measure the concentrations of key pollutants:
-
CO and CO₂: Typically measured using Non-Dispersive Infrared (NDIR) analyzers.
-
Hydrocarbons (HC): Measured using a Flame Ionization Detector (FID).
-
Nitrogen Oxides (NOx): Measured using a Chemiluminescence detector.
-
-
Data Acquisition: The output from the analyzers is recorded by a data acquisition system, which correlates the emissions data with the driving cycle to provide emission rates in grams per mile or grams per kilometer.
Conclusion
The choice between ETBE and MTBE as a fuel oxygenate involves a trade-off between several performance and environmental factors.
-
Performance: ETBE demonstrates a slight advantage in octane enhancement and a significant benefit in its lower Reid Vapor Pressure, which provides greater blending flexibility.
-
Environmental Impact: The lower water solubility of ETBE makes it a more environmentally benign option concerning the risk of groundwater contamination, a major drawback of MTBE. While both oxygenates can contribute to the formation of exhaust pollutants like NOx and aldehydes, the overall environmental risk profile of MTBE is considered higher due to the groundwater issue.
-
Sustainability: ETBE can be produced from renewable bio-ethanol, offering a path to reduce the carbon footprint of gasoline.
References
- 1. sustainablefuels.eu [sustainablefuels.eu]
- 2. Effect of Methyl Tertiary Butyl Ether (MTBE) and Ethyl Tertiary Butyl Ether (ETBE) on the Properties of Gasoline [article.sapub.org]
- 3. Gasoline Additives: Oxygenates (MTBE/ETBE) vs. Alkylates [eureka.patsnap.com]
- 4. mde.maryland.gov [mde.maryland.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. superfund.berkeley.edu [superfund.berkeley.edu]
A Comparative Guide to tert-Butyl Ethyl Ether and Diethyl Ether as Reaction Solvents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis and pharmaceutical development, the choice of a reaction solvent is a critical parameter that can significantly influence reaction outcomes, safety, and environmental impact. Ethers are a ubiquitous class of solvents, prized for their relative inertness and ability to solvate a wide range of organic compounds. Among them, diethyl ether (DEE) has historically been a workhorse in the laboratory. However, growing safety and handling concerns have prompted the exploration of alternatives. This guide provides a comprehensive comparison of tert-butyl ethyl ether (ETBE) and diethyl ether as reaction solvents, supported by their physicochemical properties and safety profiles. While direct comparative experimental data on reaction performance is scarce in publicly available literature, this guide offers a detailed analysis based on their inherent characteristics to inform solvent selection.
Executive Summary
This guide presents a head-to-head comparison of this compound (ETBE) and diethyl ether (DEE) as reaction solvents. DEE is a well-established, highly volatile solvent known for its efficacy in a range of reactions, particularly Grignard syntheses. In contrast, ETBE, while predominantly used as a fuel additive, presents several advantageous properties for laboratory use, including a higher boiling point and a reduced tendency to form explosive peroxides. This comparison aims to provide researchers with the necessary information to make an informed decision on solvent selection based on the specific requirements of their chemical transformations.
Physicochemical Properties
A summary of the key physical and chemical properties of ETBE and DEE is presented in the table below, allowing for a quick and easy comparison.
| Property | This compound (ETBE) | Diethyl Ether (DEE) |
| Molecular Formula | C₆H₁₄O | C₄H₁₀O |
| Molar Mass | 102.17 g/mol | 74.12 g/mol |
| Boiling Point | 73 °C | 34.6 °C[1] |
| Melting Point | -94 °C | -116.3 °C[1] |
| Density | 0.74 g/mL | 0.7134 g/mL[1] |
| Flash Point | -19 °C | -45 °C |
| Autoignition Temperature | 380 °C | 160 °C |
| Solubility in Water | 12 g/L (20 °C) | 60.5 g/L (25 °C)[2] |
| Vapor Pressure | 17.3 kPa (20 °C) | 58.7 kPa (20 °C) |
Performance as a Reaction Solvent
Grignard Reactions
Diethyl ether is the traditional solvent for Grignard reactions. Its ability to coordinate with the magnesium center of the Grignard reagent is crucial for its formation and stability. The lone pairs on the ether oxygen solvate the magnesium, preventing aggregation and enhancing reactivity.
The bulkier tert-butyl group in ETBE may introduce steric hindrance around the ether oxygen, potentially impacting its coordination with the magnesium center. This could lead to slower formation of the Grignard reagent or reduced reactivity compared to DEE. However, the higher boiling point of ETBE could be advantageous in reactions that require elevated temperatures to initiate or proceed at a reasonable rate.
Hypothetical Experimental Workflow for Comparing Solvents in a Grignard Reaction:
References
Validation of tert-Butyl Ethyl Ether as a Greener Solvent Alternative: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of a solvent is a critical decision in chemical synthesis, impacting reaction performance, product purity, process safety, and environmental footprint. In recent years, the principles of green chemistry have driven the search for safer and more sustainable solvent alternatives to traditional volatile organic compounds. This guide provides an objective comparison of tert-Butyl ethyl ether (ETBE) with other common and emerging greener solvents, supported by available data and experimental considerations.
Executive Summary
This compound (ETBE) presents a compelling profile as a greener solvent alternative, particularly as a substitute for ethers like tetrahydrofuran (B95107) (THF) and diethyl ether. Its favorable physical properties, including a higher boiling point and flash point than diethyl ether, coupled with a lower tendency to form explosive peroxides compared to THF, enhance its safety profile. While direct, broad-ranging comparative experimental data in various reaction types is still emerging, its properties suggest its suitability for a range of organic transformations. This guide offers a data-driven comparison to aid researchers in evaluating ETBE for their specific applications.
Data Presentation: Comparative Analysis of Solvent Properties
A solvent's utility and "greenness" are determined by a combination of its physical, chemical, safety, and environmental properties. The following tables summarize key data for ETBE in comparison with traditional and other greener ether solvents.
Table 1: Physical and Chemical Properties of Selected Ether Solvents
| Property | This compound (ETBE) | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl methyl ether (CPME) | Diethyl ether |
| CAS Number | 637-92-3 | 109-99-9 | 96-47-9 | 5614-37-9 | 60-29-7 |
| Molecular Weight ( g/mol ) | 102.17 | 72.11 | 86.13 | 100.16 | 74.12 |
| Boiling Point (°C) | 73 | 66 | 80 | 106 | 34.6 |
| Melting Point (°C) | -94 | -108.4 | -136 | -140 | -116.3 |
| Density (g/mL at 20°C) | 0.74 | 0.89 | 0.86 | 0.86 | 0.71 |
| Flash Point (°C) | -19 | -14 | -11 | -1 | -45 |
| Water Solubility ( g/100g at 20°C) | 1.2[1] | Miscible | 14 | 1.1 | 6.9 |
| Peroxide Formation Potential | May form explosive peroxides[2][3] | High | Moderate | Low | High |
Table 2: Green Chemistry and Safety Metrics of Selected Ether Solvents
| Metric | This compound (ETBE) | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl methyl ether (CPME) | Diethyl ether |
| Source | Partially bio-based (from bioethanol)[4] | Petrochemical | Bio-based | Petrochemical | Petrochemical |
| Biodegradability | Aerobically biodegradable[4][5] | Not readily biodegradable | Biodegradable | Not readily biodegradable | Not readily biodegradable |
| Toxicity Profile | Low acute toxicity; potential for kidney and liver effects with chronic exposure[6] | Irritant, potential carcinogen | Irritant | Irritant | Anesthetic effects, irritant |
| Regulatory Status (indicative) | Often viewed more favorably than MTBE | Often regulated due to peroxide risk and other hazards | Generally considered a greener alternative | Generally considered a greener alternative | Regulated due to high flammability and peroxide risk |
| Process Mass Intensity (PMI) Context | Favorable due to lower water miscibility, potentially simplifying workups | Can contribute to higher PMI due to water miscibility and extraction needs | Lower PMI often cited due to easier phase separation | Lower PMI often cited due to easier phase separation | Can contribute to higher PMI due to volatility and extraction needs |
Experimental Protocols: Evaluating Solvent Performance
To validate ETBE as a suitable solvent for a specific application, a systematic evaluation against a standard or alternative solvent is recommended. The following is a generalized protocol for a comparative study in a common organic reaction, such as a Suzuki-Miyaura cross-coupling.
Objective: To compare the performance of ETBE against THF and 2-MeTHF as a solvent in the Suzuki-Miyaura cross-coupling of a model aryl halide and arylboronic acid.
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvents: ETBE, THF, 2-MeTHF (all anhydrous)
-
Internal standard for GC analysis (e.g., dodecane)
-
Standard laboratory glassware and analytical equipment (GC, HPLC, NMR)
Procedure:
-
Reaction Setup: In three separate, identical, oven-dried reaction flasks equipped with magnetic stirrers and reflux condensers, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and palladium catalyst (0.02 mmol).
-
Solvent Addition: To each flask, add 5 mL of the respective solvent (ETBE, THF, or 2-MeTHF).
-
Reaction Execution: Heat the reaction mixtures to a consistent temperature (e.g., 80°C) and monitor the reaction progress at regular intervals (e.g., every hour) by taking aliquots and analyzing them by GC or HPLC.
-
Work-up: Upon completion (as determined by the consumption of the limiting reagent), cool the reaction mixtures to room temperature. Add water (10 mL) and ethyl acetate (B1210297) (10 mL) to each flask. Separate the organic layer, and wash it with brine (2 x 10 mL).
-
Product Isolation and Characterization: Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Data Analysis:
-
Yield: Determine the isolated yield of the product for each solvent.
-
Purity: Assess the purity of the crude and purified product by NMR and/or GC/HPLC analysis.
-
Reaction Rate: Compare the reaction profiles (conversion vs. time) for each solvent.
-
Process Mass Intensity (PMI): Calculate the PMI for each process: PMI = (Total mass of inputs [reactants, solvent, reagents, workup materials]) / (Mass of product)
-
Mandatory Visualization
Conclusion
This compound demonstrates significant potential as a greener and safer alternative to traditional ether solvents in a research and development setting. Its favorable physical properties, partial bio-based origin, and biodegradability align well with the principles of green chemistry. While more extensive comparative data across a wider range of chemical transformations is needed for a comprehensive validation, the available information suggests that ETBE is a viable candidate for solvent screening and process optimization. Researchers are encouraged to consider ETBE in their efforts to develop more sustainable synthetic methodologies.
References
A Comparative Guide to Ether Protecting Groups for Alcohols
In the landscape of multi-step organic synthesis, the judicious selection of protecting groups for hydroxyl functionalities is a critical determinant of success.[1] Ether-based protecting groups are among the most widely employed due to their general stability and the diverse methods available for their installation and removal.[2][3] This guide provides a comprehensive comparison of common ether protecting groups, including silyl (B83357) ethers, benzyl (B1604629) ethers, and methoxymethyl ethers, with a focus on their stability, orthogonality, and the experimental protocols for their use.
Comparative Stability and Reaction Conditions
The choice of an appropriate ether protecting group hinges on its stability towards various reaction conditions anticipated in a synthetic route. Silyl ethers offer a tunable stability profile based on the steric bulk of the substituents on the silicon atom.[4][5] Benzyl ethers are known for their robustness under many acidic and basic conditions, while MOM ethers provide a reliable option stable to a range of non-acidic reagents.[1][6][7]
| Protecting Group | Common Reagents for Protection | Common Reagents for Deprotection | Acid Stability | Base Stability | Stability to Other Conditions |
| Silyl Ethers | |||||
| Trimethylsilyl (TMS) | TMSCl, Et₃N, DCM[8] or TMSCl, Imidazole (B134444), DMF[4] | K₂CO₃, MeOH; mild acid (e.g., AcOH)[4] | Very Low[4] | Low to Moderate[4] | Unstable to chromatography on silica (B1680970) gel. |
| Triethylsilyl (TES) | TESCl, Imidazole, DMF | Mild acid (e.g., PPTS, MeOH)[9] | Low[4] | Moderate[4] | More stable than TMS. |
| tert-Butyldimethylsilyl (TBDMS/TBS) | TBDMSCl, Imidazole, DMF[4][10] | TBAF, THF[1][10]; strong acid (e.g., HCl)[11] | Moderate[4] | High[4] | Stable to chromatography and many non-acidic reagents.[10] |
| Triisopropylsilyl (TIPS) | TIPSCl, Imidazole, DMF | TBAF, THF; strong acid | High[4] | Very High[4] | Very stable due to steric hindrance.[12] |
| tert-Butyldiphenylsilyl (TBDPS) | TBDPSCl, Imidazole, DMF | TBAF, THF; strong acid | Very High[4] | High[4] | Enhanced stability under acidic conditions.[12] |
| Benzyl Ethers | |||||
| Benzyl (Bn) | BnBr, NaH, THF/DMF[13] | H₂, Pd/C[1][14]; Na, NH₃ (Birch reduction)[6] | High[6] | High[14] | Stable to most oxidizing and reducing agents (except hydrogenolysis).[15] |
| p-Methoxybenzyl (PMB) | PMBCl, NaH, THF/DMF | DDQ, CH₂Cl₂/H₂O; CAN, MeCN[2] | Moderate | High | Can be cleaved oxidatively in the presence of Bn ethers.[2] |
| Alkoxymethyl Ethers | |||||
| Methoxymethyl (MOM) | MOMCl, DIPEA, DCM[16][17] or CH₂(OMe)₂, P₂O₅[7] | Acid (e.g., HCl, MeOH)[7][18] | Low[7] | High[7] | Stable to a pH range of 4-12, as well as various oxidizing and reducing agents.[7] |
Relative Rates of Silyl Ether Cleavage:
The stability of silyl ethers to acidic and basic hydrolysis is significantly influenced by steric hindrance around the silicon atom. The following trend is generally observed:
-
Acidic Conditions: TMS (1) < TES (64) < TBS (20,000) < TIPS (700,000) < TBDPS (5,000,000)[4]
-
Basic Conditions: TMS (1) < TES (10-100) < TBS ~ TBDPS (20,000) < TIPS (100,000)[4]
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful implementation of protecting group strategies. Below are representative protocols for the protection and deprotection of a primary alcohol using common ether protecting groups.
Silyl Ether: tert-Butyldimethylsilyl (TBDMS/TBS) Group
Protection of a Primary Alcohol as a TBS Ether (Corey Protocol) [4][10]
-
Reagents and Materials: Primary alcohol (1.0 equiv), tert-Butyldimethylsilyl chloride (TBSCl, 1.1 equiv), Imidazole (2.2 equiv), Anhydrous N,N-dimethylformamide (DMF).
-
Procedure:
-
Dissolve the primary alcohol and imidazole in anhydrous DMF.
-
Add TBSCl portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture for 12-16 hours and monitor by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers and wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify by flash column chromatography if necessary.[10]
-
Deprotection of a TBS Ether using Tetrabutylammonium Fluoride (B91410) (TBAF) [1][10]
-
Reagents and Materials: TBS-protected alcohol (1.0 equiv), Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 equiv), Anhydrous tetrahydrofuran (B95107) (THF).
-
Procedure:
-
Dissolve the TBS-protected alcohol in anhydrous THF.
-
Add the TBAF solution dropwise to the stirred solution at room temperature.
-
Stir the mixture for 1-4 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify by flash column chromatography if necessary.
-
Benzyl (Bn) Ether
Protection of a Primary Alcohol as a Benzyl Ether [13]
-
Reagents and Materials: Primary alcohol (1.0 equiv), Sodium hydride (NaH, 1.2 equiv), Benzyl bromide (BnBr, 1.2 equiv), Anhydrous tetrahydrofuran (THF).
-
Procedure:
-
To a stirred suspension of NaH in anhydrous THF at 0 °C, add a solution of the primary alcohol in THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add BnBr dropwise.
-
Stir the reaction at room temperature for 4.5 hours or until completion as monitored by TLC.[13]
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
-
Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis [1]
-
Reagents and Materials: Benzyl-protected alcohol (1.0 equiv), 10% Palladium on carbon (Pd/C, 5-10 mol% by weight), Methanol or Ethanol.
-
Procedure:
-
Dissolve the benzyl-protected alcohol in a suitable solvent (e.g., methanol).
-
Add the Pd/C catalyst.
-
Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., with a balloon).
-
Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and rinse with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.[1]
-
Methoxymethyl (MOM) Ether
Protection of a Primary Alcohol as a MOM Ether [17]
-
Reagents and Materials: Primary alcohol (1.0 equiv), N,N-Diisopropylethylamine (DIPEA, 1.5 equiv), Methoxymethyl chloride (MOMCl, 1.2 equiv), Anhydrous dichloromethane (B109758) (DCM).
-
Procedure:
-
To a stirred solution of the primary alcohol in anhydrous DCM at 0 °C under an inert atmosphere, add DIPEA.
-
Slowly add MOMCl to the solution. Caution: MOMCl is a carcinogen and should be handled with appropriate safety precautions.[16][17]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.[17]
-
Deprotection of a MOM Ether [7]
-
Reagents and Materials: MOM-protected alcohol (1.0 equiv), Methanol, Concentrated hydrochloric acid (HCl, catalytic amount).
-
Procedure:
-
Dissolve the MOM-protected alcohol in methanol.
-
Add a catalytic amount of concentrated HCl.
-
Stir the mixture at room temperature or gently heat, monitoring the reaction by TLC.
-
Upon completion, neutralize the acid with a mild base (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
-
Visualizing Protection and Deprotection Strategies
The following diagrams illustrate the general workflows for the protection and deprotection of alcohols using the discussed ether protecting groups.
Caption: General workflow for the protection of an alcohol.
Caption: General workflow for the deprotection of a protected alcohol.
Caption: Orthogonal deprotection strategy in a polyfunctional molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 3. benchchem.com [benchchem.com]
- 4. Silyl ether - Wikipedia [en.wikipedia.org]
- 5. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uwindsor.ca [uwindsor.ca]
- 7. adichemistry.com [adichemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. benchchem.com [benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Silyl Groups - Gelest [technical.gelest.com]
- 13. synarchive.com [synarchive.com]
- 14. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 15. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 16. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. total-synthesis.com [total-synthesis.com]
Performance of tert-Butyl ethyl ether in organometallic reactions vs other ethers
A Comparative Analysis of Ethereal Solvents for Researchers and Drug Development Professionals
In the intricate world of organometallic chemistry, the choice of solvent is a critical parameter that can dictate the success or failure of a reaction. While traditional ethers like diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) have long been the workhorses of synthetic chemists, their limitations, including low boiling points and a propensity for peroxide formation, have spurred the search for safer and more robust alternatives.[1][2] Among the contenders, sterically hindered ethers have emerged as a promising class of solvents. This guide provides a detailed comparison of tert-Butyl ethyl ether (ETBE) and its close analog, methyl tert-butyl ether (MTBE), against commonly used ethers in organometallic reactions, supported by available experimental data.
While direct, comprehensive experimental data for ETBE in many organometallic applications is not as abundant as for its more common counterparts, its structural similarity to MTBE allows for informed performance inferences. Both ETBE and MTBE are characterized by a bulky tert-butyl group, which imparts several advantageous properties.[1]
Key Advantages of Sterically Hindered Ethers
Sterically hindered ethers like ETBE and MTBE offer several benefits over less hindered ethers such as THF and diethyl ether:
-
Increased Stability: The bulky tert-butyl group sterically shields the ether oxygen, reducing its Lewis basicity and coordination to metal centers. This can help prevent unwanted side reactions and catalyst deactivation.[1]
-
Higher Boiling Points: These ethers generally have higher boiling points, permitting a broader range of reaction temperatures.[1]
-
Reduced Peroxide Formation: A significant safety advantage is their lower tendency to form explosive peroxides upon storage compared to THF and diethyl ether.[1]
-
Improved Workup: The hydrophobic nature of sterically hindered ethers often simplifies aqueous workup procedures.[1]
Performance in Grignard Reactions
Grignard reactions are a cornerstone of organic synthesis, and the solvent plays a pivotal role in the formation and reactivity of the Grignard reagent. While THF is a well-established and highly effective solvent for these reactions due to its excellent solvating power, greener alternatives are actively being sought.[2][3]
Due to a scarcity of direct comparative data for ETBE in Grignard reactions, we present data for the structurally similar ether, cyclopentyl methyl ether (CPME), as a representative "green" alternative, alongside data for THF.
Table 1: Comparison of Yields in the Grignard Reaction of Aryl Bromides with Benzaldehyde
| Aryl Bromide | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | THF | 66 (reflux) | 2 | 95 |
| 4-Bromotoluene | CPME | 66 | 2 | 92 |
| 4-Bromoanisole | THF | 66 (reflux) | 2 | 93 |
| 4-Bromoanisole | CPME | 66 | 2 | 89 |
Note: Data for CPME is used as a proxy to illustrate the performance of a sterically hindered, greener ether alternative to THF. The data suggests that while THF may provide slightly higher yields, alternative ethers can offer comparable and synthetically useful results with improved safety profiles.[3]
It is important to note that the reduced coordinating ability of highly sterically hindered ethers like MTBE can sometimes be a disadvantage in Grignard reactions, potentially leading to slower reaction initiation.
Performance in Lithium-Based Reactions
Organolithium reagents are highly reactive species, and the choice of solvent is crucial for modulating their reactivity and preventing solvent degradation. The relative rates of reaction of n-butyllithium with common ethers follow the trend: DME (dimethoxyethane) > THF > diethyl ether.[4]
Sterically hindered ethers like MTBE have been successfully employed in low-temperature lithiation reactions. For instance, in the lithium-bromine exchange of 1-bromo-4-tert-butylbenzene (B1210543) with tert-butyllithium, the presence of a small amount of MTBE in a predominantly hydrocarbon solvent leads to near-quantitative yields of the corresponding aryllithium species.[5]
Table 2: Performance of Ethers in the Lithium-Bromine Exchange Reaction
| Organolithium Reagent | Substrate | Solvent System | Temperature (°C) | Yield of (4-tert-butylphenyl)lithium (%) |
| n-BuLi | 1-bromo-4-tert-butylbenzene | Heptane | 0 | No reaction |
| n-BuLi | 1-bromo-4-tert-butylbenzene | Diethyl ether | 0 | Slow reaction |
| n-BuLi | 1-bromo-4-tert-butylbenzene | Heptane/THF (trace) | 0 | >97 |
| t-BuLi | 1-bromo-4-tert-butylbenzene | Heptane/Et₂O (trace) | 0 | >97 |
| t-BuLi | 1-bromo-4-tert-butylbenzene | Heptane/THF (trace) | 0 | >97 |
| t-BuLi | 1-bromo-4-tert-butylbenzene | Heptane/MTBE (trace) | 0 | >97 |
This data highlights that while THF is highly effective, other ethers, including the sterically hindered MTBE, can also facilitate high-yield lithiation reactions, particularly when used as a co-solvent.[5]
Performance in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The solvent in these reactions influences reaction rates, yields, and selectivity.[6] Ethereal solvents are widely used due to their ability to dissolve a broad range of substrates and their compatibility with organometallic intermediates.[6]
While specific data for ETBE is limited, the performance of other ethers provides valuable insights. 2-Methyltetrahydrofuran (2-MeTHF), another greener alternative to THF, has shown comparable or even superior performance in some cross-coupling reactions.[6]
Table 3: Comparison of Ether Solvents in Suzuki-Miyaura Coupling
| Aryl Halide | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | THF | 80 | 12 | 95 |
| 4-Bromotoluene | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 2-MeTHF | 80 | 12 | 96 |
| 4-Chlorotoluene | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 92 |
Note: This data indicates that 2-MeTHF can be an excellent substitute for THF in Suzuki-Miyaura coupling, offering similar or slightly improved yields.[6] Given the similar properties of ETBE as a sterically hindered ether, it is plausible that it would also perform well in such reactions, particularly those requiring higher temperatures.
Experimental Protocols
General Experimental Workflow for a Grignard Reaction
Caption: General experimental workflow for a Grignard reaction.
Decision Workflow for Selecting an Ethereal Solvent in Organometallic Reactions
Caption: Decision workflow for selecting an ethereal solvent.
Conclusion
This compound represents a viable and potentially advantageous alternative to traditional ethereal solvents in a range of organometallic reactions. While a direct one-to-one comparison with extensive quantitative data is still emerging in the literature, the well-documented benefits of its close structural analog, MTBE, and other sterically hindered ethers provide a strong case for its consideration. Key advantages include enhanced safety through reduced peroxide formation, a higher boiling point allowing for a wider operational temperature range, and improved workup procedures.
For researchers and professionals in drug development, the choice of solvent is a critical decision that balances reactivity, safety, and process efficiency. While THF and diethyl ether remain reliable choices for many applications, the evidence suggests that ETBE and other sterically hindered ethers are not only suitable replacements but may also offer superior performance and safety profiles in specific contexts. As the push for greener and safer chemical processes continues, the adoption of solvents like ETBE is likely to grow, further cementing their place in the synthetic chemist's toolkit.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of Reaction Kinetics: Tert-Butyl Ethyl Ether (ETBE) vs. Toluene
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the reaction kinetics of ETBE and Toluene (B28343), offering insights into their stability, decomposition pathways, and reactivity under various conditions. This document provides a comparative analysis supported by experimental data to inform applications in chemical synthesis, combustion, and atmospheric chemistry.
The study of reaction kinetics is paramount in understanding the behavior of chemical compounds under different environments. This guide provides a comparative analysis of the reaction kinetics of tert-Butyl ethyl ether (ETBE) and toluene, two organic compounds with significant industrial and environmental relevance. While ETBE is a fuel oxygenate, toluene is a common solvent and a key component in the synthesis of many chemicals. Their distinct molecular structures lead to different reaction pathways and kinetic parameters, particularly in oxidation and pyrolysis reactions.
Executive Summary
This guide presents a detailed comparison of the reaction kinetics of ETBE and toluene, focusing on oxidation and pyrolysis. The key findings are summarized in the subsequent sections, which include quantitative data on reaction rates and activation energies, detailed experimental protocols, and visualizations of reaction pathways. The data indicates that ETBE generally exhibits a higher reactivity in oxidation reactions at lower temperatures due to the presence of ether oxygen, which facilitates hydrogen abstraction. In contrast, the aromatic ring in toluene provides it with greater thermal stability, though its reaction pathways, particularly in the presence of radicals like hydroxyl (OH), are of significant interest in combustion and atmospheric chemistry.
Quantitative Data Comparison
The following table summarizes key kinetic parameters for the oxidation and pyrolysis of ETBE and toluene, compiled from various experimental studies. These parameters are crucial for modeling and predicting the behavior of these compounds in different reactive systems.
| Parameter | This compound (ETBE) | Toluene | Conditions | Reference |
| Activation Energy (Ea) for Thermal Decomposition | ~59.7 kcal/mol | ~85 kcal/mol (Homogeneous) | Gas phase, high temperature | [1][2] |
| Arrhenius Equation for Thermal Decomposition | k = 10¹⁷.¹⁸ exp(-59740/RT) s⁻¹ | Not explicitly stated in a single form | 433-484 °C | [1] |
| Key Pyrolysis Products | Isobutene, Ethanol | Benzyl radical, Hydrogen atom, Methane, Benzene | High temperature | [3][4][5] |
| Ignition Delay Times (Oxidation) | Exhibits negative temperature coefficient (NTC) behavior | Influenced by H + O₂ chain branching and toluene decomposition | 615-1376 K, 15-30 bar | [6][7] |
| Reaction with OH Radicals | H-abstraction from ethyl and tert-butyl groups | Addition to the aromatic ring and H-abstraction from the methyl group | Atmospheric and combustion temperatures | [8][9] |
| Catalytic Oxidation Activation Energy | Not specified in the provided results | 59.1 kJ/mol (over Mn,Cu-Fe₂O₃) | Varies with catalyst | [10] |
Experimental Protocols
A comprehensive understanding of reaction kinetics relies on well-defined experimental methodologies. Below are summaries of typical protocols used to investigate the oxidation and pyrolysis of ETBE and toluene.
Pyrolysis and Oxidation Studies using Shock Tubes
Shock tubes are instrumental in studying high-temperature reaction kinetics under controlled conditions.
-
Mixture Preparation: A specific concentration of the target compound (ETBE or toluene) is mixed with an oxidizer (e.g., air or oxygen) and a diluent (e.g., argon) in a mixing tank.[6][11]
-
Shock Wave Generation: A high-pressure driver gas is rapidly released into a low-pressure section containing the reaction mixture, generating a shock wave that heats and compresses the gas.[11]
-
Data Acquisition: The progress of the reaction behind the reflected shock wave is monitored using various diagnostic techniques. This can include measuring the concentration of species over time using laser absorption spectroscopy or analyzing the end products using gas chromatography.[3][4] Ignition delay times are often characterized by monitoring chemiluminescence or pressure rise.[6]
Jet-Stirred Reactor Oxidation Studies
Jet-stirred reactors (JSRs) are used to study the oxidation of fuels under well-mixed, steady-state conditions.
-
Reactant Feed: A gaseous mixture of the fuel, oxidizer, and diluent is continuously fed into the reactor at a controlled flow rate.[12]
-
Reaction Conditions: The reactor is maintained at a constant temperature and pressure.[12]
-
Product Analysis: The reacting mixture is continuously sampled from the reactor through a probe and analyzed using techniques like gas chromatography to determine the concentration profiles of reactants, stable intermediates, and final products.[12]
Thermal Decomposition Analysis using Thermogravimetric Analysis (TGA)
TGA is a technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is often used to determine the kinetics of thermal decomposition.
-
Sample Preparation: A small, known mass of the sample is placed in a crucible.[13]
-
Heating Program: The sample is heated at a constant rate (or kept at a constant temperature) in a controlled atmosphere (e.g., inert gas for pyrolysis).[13]
-
Data Analysis: The mass loss of the sample is recorded as a function of temperature. By conducting experiments at different heating rates, the activation energy of the decomposition reaction can be calculated using methods like the Arrhenius equation.[13]
Reaction Pathways and Mechanisms
The following diagrams, generated using the DOT language, illustrate the key initial steps in the decomposition and oxidation pathways of ETBE and toluene.
Caption: Primary unimolecular decomposition pathways of ETBE.
Caption: Initial steps in the reaction of toluene with a hydroxyl radical.
Conclusion
The comparative analysis of the reaction kinetics of this compound and toluene reveals significant differences in their reactivity and decomposition mechanisms, primarily driven by their distinct molecular structures. ETBE, with its ether linkage, is more susceptible to oxidation at lower temperatures and undergoes unimolecular elimination to form stable alkenes and alcohols. Toluene's aromaticity lends it greater thermal stability, and its reaction chemistry is characterized by radical-driven processes involving both the methyl group and the aromatic ring. This guide provides a foundational understanding for researchers and professionals working with these compounds, enabling better prediction and control of their chemical transformations in various applications. The provided data and experimental protocols serve as a valuable resource for further research and process optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Collection - High Pressure Pyrolysis of Toluene. 1. Experiments and Modeling of Toluene Decomposition - The Journal of Physical Chemistry A - Figshare [acs.figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. osti.gov [osti.gov]
- 8. Kinetics of the Toluene Reaction with OH Radical - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kinetics of the catalytic oxidation of toluene over Mn,Cu co-doped Fe<sub>2</sub>O<sub>3</sub>: Ex situ XANES and EXAFS studies to investigate mechanism - Journal of King Saud University - Science [jksus.org]
- 11. research.universityofgalway.ie [research.universityofgalway.ie]
- 12. Oxidation, ignition and combustion of toluene: Experimental and detailed chemical kinetic modeling - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. bath.ac.uk [bath.ac.uk]
A Spectroscopic Comparison of tert-Butyl Ethyl Ether and Its Structural Isomers
A detailed analysis for researchers and drug development professionals.
This guide provides a comprehensive spectroscopic comparison of tert-butyl ethyl ether and its structural isomers: n-butyl ethyl ether, sec-butyl ethyl ether, and isobutyl ethyl ether. Understanding the distinct spectroscopic fingerprints of these isomers is crucial for their unambiguous identification in various research and development settings, including solvent analysis, reaction monitoring, and metabolite identification. This document presents a side-by-side comparison of their Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
Isomeric Structures
The four ethers share the same molecular formula, C₆H₁₄O, but differ in the arrangement of their butyl group. These structural variations lead to distinct spectroscopic properties that allow for their differentiation.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its isomers.
¹H NMR Data
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | -O-CH₂- (Ethyl) | -CH₃ (Ethyl) | Butyl Group Protons |
| This compound | 3.45 (q, 2H) | 1.15 (t, 3H) | 1.20 (s, 9H, -C(CH₃)₃) |
| n-Butyl ethyl ether | 3.38 (q, 2H) | 1.18 (t, 3H) | 3.38 (t, 2H, -O-CH₂-), 1.55 (sext, 2H, -CH₂-), 1.38 (sext, 2H, -CH₂-), 0.92 (t, 3H, -CH₃) |
| sec-Butyl ethyl ether | 3.40 (q, 2H) | 1.16 (t, 3H) | 3.20 (sext, 1H, -O-CH-), 1.48 (m, 2H, -CH₂-), 1.13 (d, 3H, -CH-CH₃), 0.88 (t, 3H, -CH₂-CH₃) |
| Isobutyl ethyl ether | 3.38 (q, 2H) | 1.20 (t, 3H) | 3.15 (d, 2H, -O-CH₂-), 1.90 (m, 1H, -CH-), 0.90 (d, 6H, -CH(CH₃)₂) |
¹³C NMR Data
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | -O-CH₂- (Ethyl) | -CH₃ (Ethyl) | Butyl Group Carbons |
| This compound | 58.0 | 15.6 | 72.5 (-C(CH₃)₃), 28.8 (-C(CH₃)₃) |
| n-Butyl ethyl ether | 66.0 | 15.0 | 70.1 (-O-CH₂-), 32.1 (-CH₂-), 19.4 (-CH₂-), 13.5 (-CH₃)[1] |
| sec-Butyl ethyl ether | 63.8 | 15.4 | 76.5 (-O-CH-), 29.5 (-CH₂-), 19.3 (-CH-CH₃), 9.9 (-CH₂-CH₃) |
| Isobutyl ethyl ether | 67.9 | 15.2 | 77.8 (-O-CH₂-), 28.5 (-CH-), 19.5 (-CH(CH₃)₂) |
Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | C-H Stretch (sp³) | C-O Stretch |
| This compound | 2970-2870 | 1190, 1080 |
| n-Butyl ethyl ether | 2960-2870 | 1120 |
| sec-Butyl ethyl ether | 2965-2875 | 1115 |
| Isobutyl ethyl ether | 2960-2870 | 1125 |
Mass Spectrometry (MS) Data
Table 4: Key Mass-to-Charge Ratios (m/z) and their Relative Abundances
| Compound | Molecular Ion (M⁺) | Base Peak | Key Fragment Ions |
| This compound | 102 (weak) | 57 | 87 (M-15), 59, 41, 29[2] |
| n-Butyl ethyl ether | 102 (weak) | 59 | 73 (M-29), 45, 31, 29[3] |
| sec-Butyl ethyl ether | 102 (weak) | 57 | 73 (M-29), 45, 29 |
| Isobutyl ethyl ether | 102 (weak) | 57 | 59, 43, 41, 29[4] |
Experimental Protocols
The following are general experimental protocols for the spectroscopic analysis of liquid ether samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of the liquid ether sample (typically 5-20 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ 0.00 ppm).
-
¹H NMR Spectroscopy: Proton NMR spectra are typically acquired on a 300 or 400 MHz spectrometer. Standard acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used, and a longer relaxation delay and a greater number of scans are often required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a neat spectrum is typically obtained. A single drop of the ether is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Data Acquisition: The salt plates are placed in the sample holder of an FTIR spectrometer. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: For volatile liquids like ethers, gas chromatography-mass spectrometry (GC-MS) is the preferred method. A small amount of the sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities.
-
Ionization and Analysis: The separated ether molecules then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting molecular ion and fragment ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each ion, generating a mass spectrum.
Conclusion
The spectroscopic data presented in this guide highlight the distinct features of this compound and its n-butyl, sec-butyl, and isobutyl isomers. The unique patterns in their ¹H NMR, ¹³C NMR, IR, and MS spectra, arising from their different molecular structures, provide a reliable basis for their individual identification and characterization. This information is invaluable for professionals in research and drug development who require precise analytical methods for these common organic compounds.
References
A Comparative Guide to the Synthetic Routes of tert-Butyl Ethyl Ether (ETBE)
For Researchers, Scientists, and Drug Development Professionals
Tert-Butyl ethyl ether (ETBE) is a key gasoline oxygenate that enhances octane (B31449) ratings and promotes cleaner combustion. The economic viability of ETBE production is intrinsically linked to the efficiency and cost-effectiveness of its synthesis route. This guide provides a detailed comparison of the three primary industrial methods for synthesizing ETBE, offering experimental data and protocols to inform researchers and professionals in the field.
Key Synthetic Pathways to ETBE
The industrial production of ETBE is dominated by three main routes, each with distinct characteristics:
-
Etherification of Isobutylene (B52900) with Ethanol (B145695) in a Fixed-Bed Reactor: This is the most conventional and widely established method. It involves the reaction of isobutylene with ethanol over a solid acid catalyst packed in a fixed-bed reactor.
-
Etherification of Isobutylene with Ethanol via Reactive Distillation: This process integrates reaction and separation into a single unit. The simultaneous removal of the product as it is formed drives the equilibrium towards higher conversion, offering potential energy and capital cost savings.
-
Synthesis from tert-Butyl Alcohol (TBA) and Ethanol: This route provides an alternative when isobutylene is less readily available or when TBA is an abundant co-product from other chemical processes.
A logical overview of these synthetic pathways and their primary economic drivers is presented below.
Caption: Interrelationship of feedstocks, synthesis routes, and key economic factors in ETBE production.
Quantitative Comparison of ETBE Synthetic Routes
The following table summarizes key performance and economic indicators for the three primary ETBE synthesis methods.
| Parameter | Fixed-Bed Reactor (Isobutylene + Ethanol) | Reactive Distillation (Isobutylene + Ethanol) | TBA + Ethanol Synthesis |
| Reactant Conversion | Isobutylene: ~94% | Isobutylene: >99% | TBA: ~64% |
| ETBE Selectivity | High (>95%) | High (>95%) | ~68% |
| ETBE Yield | Up to 97% | >99% | ~44% |
| Typical Catalyst | Amberlyst-15 (Sulfonated Styrene-DVB Resin) | Amberlyst-15 (Sulfonated Styrene-DVB Resin) | Amberlyst-15, β-Zeolites |
| Catalyst Lifespan | 1-2 years | 1-2 years | Highly variable, depends on catalyst and conditions |
| Operating Temperature | 30 - 110 °C | 60 - 90 °C | 60 - 140 °C |
| Operating Pressure | 0.8 - 1.3 MPa | 0.5 - 1.5 MPa | Atmospheric to moderate pressure |
| Energy Consumption | Moderate | Low (up to 20% savings over fixed-bed) | Moderate to High |
| Key Economic Drivers | Capital cost of reactor and separation units, cost of ethanol. | Higher initial capital cost for the column, but lower operating costs due to energy savings and higher conversion. | Price and availability of TBA, catalyst cost and stability. |
| Advantages | Mature technology, relatively simple reactor design. | High conversion, energy efficiency, simplified downstream separation. | Utilizes an alternative feedstock to isobutylene. |
| Disadvantages | Equilibrium-limited conversion, requires significant separation and recycle streams. | More complex design and operation compared to a fixed-bed reactor. | Lower conversion and selectivity, potential for catalyst deactivation by water co-product. |
Experimental Protocols
The following sections provide generalized experimental protocols for the three main ETBE synthesis routes.
Etherification of Isobutylene with Ethanol in a Fixed-Bed Reactor
This protocol describes a typical laboratory-scale synthesis of ETBE using a fixed-bed reactor.
Workflow Diagram
Caption: Experimental workflow for ETBE synthesis in a fixed-bed reactor.
Methodology
-
Catalyst Preparation and Packing: A strong acid ion-exchange resin, such as Amberlyst-15, is pre-treated by washing with ethanol and then dried. The dried catalyst is packed into a stainless-steel tubular reactor to form a fixed bed.
-
Feed Preparation: A feed mixture of isobutylene and ethanol is prepared. A slight excess of ethanol is often used to shift the equilibrium towards product formation.
-
Reaction: The feed mixture is pumped through a preheater to bring it to the desired reaction temperature (typically 70-90°C) before entering the fixed-bed reactor. The reactor is maintained at a constant temperature and pressure (e.g., 1.0 MPa).
-
Product Collection: The effluent from the reactor is cooled in a condenser and then passed through a back-pressure regulator to maintain the system pressure. The liquid product is collected in a gas-liquid separator.
-
Analysis: The composition of the product stream is analyzed by gas chromatography (GC) to determine the conversion of isobutylene and the selectivity and yield of ETBE.
Etherification of Isobutylene with Ethanol via Reactive Distillation
This protocol outlines the synthesis of ETBE using a laboratory-scale reactive distillation column.
Methodology
-
Catalyst Loading: The reactive section of a distillation column is packed with a catalytic packing containing a strong acid ion-exchange resin like Amberlyst-15.
-
Feed Introduction: A C4 hydrocarbon stream containing isobutylene is fed to the lower part of the reactive section, while ethanol is fed to the upper part of the reactive section.
-
Reaction and Distillation: The column is operated at a specific pressure (e.g., 0.7 MPa) and reboiler duty. As the reactants come into contact with the catalyst, ETBE is formed. Due to its higher boiling point, ETBE moves down the column and is collected as the bottom product. Unreacted C4 hydrocarbons and ethanol move up the column.
-
Product and Distillate Collection: The ETBE-rich bottom product is continuously withdrawn. The overhead vapor, consisting mainly of unreacted C4 hydrocarbons and some ethanol, is condensed, and a portion is returned to the column as reflux.
-
Analysis: The compositions of the bottom product and the overhead distillate are analyzed by GC to determine the conversion, selectivity, and yield.
Synthesis from tert-Butyl Alcohol (TBA) and Ethanol
This protocol describes a batch synthesis of ETBE from TBA and ethanol.
Methodology
-
Reactor Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a magnetic stirrer, and a temperature probe.
-
Reactant and Catalyst Charging: The flask is charged with tert-butyl alcohol (TBA), ethanol, and a solid acid catalyst (e.g., β-zeolite or Amberlyst-15). The molar ratio of ethanol to TBA is typically greater than one.
-
Reaction: The mixture is heated to the desired reaction temperature (e.g., 140°C) with vigorous stirring. The reaction is allowed to proceed for a set period (e.g., 4 hours).
-
Product Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the solid catalyst is removed by filtration.
-
Analysis: The liquid product is analyzed by GC to determine the conversion of TBA and the selectivity to ETBE. The main by-product is typically isobutylene from the dehydration of TBA.
Conclusion
The choice of the optimal synthetic route for this compound is a complex decision that depends on various factors, including feedstock availability, capital and operating costs, and desired product purity.
-
The fixed-bed reactor process represents a mature and reliable technology, but it is limited by chemical equilibrium, necessitating significant downstream processing.
-
Reactive distillation offers a more elegant and energy-efficient solution by overcoming equilibrium limitations, leading to higher conversions and simplified purification. While the initial investment may be higher, the long-term operational savings can be substantial.
-
The synthesis from tert-butyl alcohol provides feedstock flexibility but generally suffers from lower conversion and selectivity compared to the isobutylene-based routes.
For new production facilities or the retrofitting of existing plants, reactive distillation is often the most economically attractive option due to its process intensification benefits. However, the conventional fixed-bed reactor remains a viable choice, particularly in scenarios where capital investment is a primary constraint. The TBA route is a niche application, primarily of interest when TBA is an inexpensive and readily available feedstock. This guide provides the foundational data and methodologies to aid researchers and drug development professionals in making informed decisions regarding the synthesis of ETBE.
Safety Operating Guide
Proper Disposal of tert-Butyl Ethyl Ether: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of tert-Butyl ethyl ether (ETBE) is paramount for the safety of laboratory personnel and the protection of the environment. This guide provides detailed, step-by-step procedures for the proper management of ETBE waste, from initial handling to final disposal.
This compound is a highly flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2][3] It may also form explosive peroxides upon prolonged storage or when exposed to air and light.[4][5][6] Adherence to strict safety protocols is therefore essential at every stage of its lifecycle in the laboratory.
Immediate Safety and Handling
Before beginning any procedure involving ETBE, ensure that all personnel are familiar with its hazards and have access to the appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE):
-
Hand Protection: Wear impervious chemical-resistant gloves.[7]
-
Skin and Body Protection: Don impervious protective clothing and boots as the situation requires.[7]
Engineering Controls:
-
All handling of ETBE should be performed in a well-ventilated area, preferably within a chemical fume hood.[7][1]
-
An eyewash station and safety shower must be readily accessible.[7]
-
Use spark-proof tools and explosion-proof equipment to prevent ignition.[7][1][4]
Waste Collection and Storage
Proper segregation and storage of ETBE waste are critical to prevent accidents and ensure compliance with regulations.
Procedure:
-
Container Selection: Use only designated, properly labeled, and chemically compatible waste containers. Do not mix ETBE waste with other chemical waste streams.[2]
-
Labeling: Clearly label the waste container with "Hazardous Waste," "this compound," and the associated hazard symbols (e.g., flammable liquid).
-
Storage Location: Store waste containers in a cool, dark, dry, and well-ventilated area designated for hazardous waste. The storage area should be away from heat, sparks, open flames, and incompatible materials such as oxidizing agents.[1]
-
Container Integrity: Keep the waste container tightly closed when not in use to prevent the release of flammable vapors.[7][1][2]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Procedure:
-
Evacuate and Isolate: Evacuate all non-essential personnel from the immediate area.[1] Eliminate all sources of ignition, including open flames, sparks, and hot surfaces.[1][2][5]
-
Ventilate: Ensure adequate ventilation to disperse flammable vapors.[1][2]
-
Containment: For small spills, contain the liquid with a non-combustible absorbent material such as sand, earth, or vermiculite.[5] For large spills, create a dike to prevent further spread.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste disposal.[1][4][5]
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Reporting: Report the spill to the appropriate safety officer or environmental health and safety department in accordance with your institution's policies.
Disposal Protocol
The final disposal of this compound waste must be conducted by a licensed and certified hazardous waste disposal company.
Procedure:
-
Do Not Dispose Down the Drain: Under no circumstances should ETBE or its containers be disposed of down the drain.[2][3] This can lead to environmental contamination and create a fire or explosion hazard in the sewer system.[1]
-
Professional Disposal: Arrange for the collection of the ETBE waste by a licensed professional waste disposal service.[1][2][3]
-
Regulatory Compliance: Ensure that the disposal is carried out in accordance with all applicable local, regional, national, and international regulations.[7][1][2]
-
Container Disposal: Empty containers should be treated as hazardous waste as they may retain product residue.[2][4] Do not reuse empty containers.[1] They should be disposed of through the same hazardous waste stream as the chemical itself.[2]
Quantitative Data Summary
| Property | Value | Source |
| Flash Point | -19 °C (closed cup) | [2] |
| Boiling Point | 72 - 73 °C | [2] |
| Explosive Limits | 1.23 - 7.7 % (V) | [2] |
| UN Number | 3271 or 1179 | [2][4] |
| Hazard Class | 3 (Flammable Liquid) | [7] |
Disposal Workflow for this compound
Caption: Logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling tert-Butyl Ethyl Ether
FOR IMMEDIATE RELEASE
This document provides essential safety and logistical information for the handling and disposal of tert-Butyl ethyl ether (ETBE), a common solvent in research and development. Adherence to these guidelines is critical for ensuring the safety of laboratory personnel and minimizing environmental impact.
This compound is a highly flammable liquid and vapor that can cause skin and eye irritation.[1][2] It may also cause drowsiness or dizziness.[2][3] Therefore, strict adherence to proper personal protective equipment (PPE) protocols, handling procedures, and disposal methods is imperative.
Essential Safety and Handling Information
Proper selection and use of PPE are the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Impervious gloves (e.g., Nitrile rubber) are recommended. Always inspect gloves for degradation or punctures before use and change them immediately upon contamination.[1][4][5] | To protect against skin irritation and absorption.[1][2] |
| Eye and Face Protection | Chemical safety goggles are required.[1] A face shield should be worn in situations with a higher risk of splashing.[1][6] | To protect eyes from splashes and vapors that can cause serious irritation.[2][6] |
| Skin and Body Protection | A flame-retardant lab coat or 100% cotton lab coat should be worn.[4][5] Impervious protective clothing and boots may be necessary depending on the scale of work.[1] | To protect the skin from accidental contact.[1] |
| Respiratory Protection | All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][6] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge should be used.[4][7] | To prevent inhalation of vapors, which can cause respiratory irritation and central nervous system effects.[2][6] |
Quantitative Data Summary
| Property | Value | Source |
| Flash Point | -19 °C (-2.2 °F) - closed cup | [6] |
| Boiling Point | 72 - 73 °C (162 - 163 °F) | [4][6] |
| Flammability Limits | Lower: 1.23% (V) Upper: 7.7% (V) | [6] |
| CAS Number | 637-92-3 | [2] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure that a safety shower and eye wash station are readily accessible.[1] All personnel must be trained on the specific hazards and handling requirements of this compound.
-
Personal Protective Equipment : Don all required PPE as outlined in the table above before entering the designated work area.
-
Handling the Chemical :
-
Conduct all manipulations of this compound inside a certified chemical fume hood to ensure adequate ventilation.[1][6]
-
Keep containers tightly closed when not in use to minimize vapor release.[1][2][6]
-
Ground and bond containers and receiving equipment to prevent static discharge.[3][6][8]
-
Avoid contact with skin, eyes, and clothing.[1]
-
-
Storage :
Disposal Plan: Managing Chemical Waste
All waste generated from the use of this compound must be treated as hazardous waste.
-
Chemical Waste :
-
Contaminated PPE :
-
Used gloves, disposable lab coats, and other contaminated PPE should be collected in a designated hazardous waste container.[5]
-
-
Final Disposal :
Emergency Response Plan
Spills:
-
Evacuate : Immediately evacuate all non-essential personnel from the spill area.[2][9]
-
Control Ignition Sources : Remove all sources of ignition from the area.[7][9]
-
Containment : For small spills, use a non-combustible absorbent material like sand, earth, or vermiculite (B1170534) to contain the spill.[2][6] Place the absorbed material into a suitable container for disposal.[2][7]
-
Personal Protection : Responders must wear appropriate PPE, including respiratory protection.[1]
Personnel Exposure:
-
Inhalation : Move the affected person to fresh air. If they feel unwell, seek medical attention.[1][2]
-
Skin Contact : Immediately remove all contaminated clothing.[1][2] Wash the affected area gently with plenty of soap and water.[1] If skin irritation occurs, get medical advice.[1][2]
-
Eye Contact : Rinse cautiously with water for several minutes.[1][2] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1][2] If eye irritation persists, seek medical attention.[1][2]
-
Ingestion : If swallowed, rinse the mouth.[1] Do NOT induce vomiting.[3][6] Call a poison center or doctor if you feel unwell.[1]
Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling and disposal of this compound.
References
- 1. scribd.com [scribd.com]
- 2. airgas.com [airgas.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. hpc-standards.com [hpc-standards.com]
- 5. benchchem.com [benchchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. Page loading... [wap.guidechem.com]
- 9. nj.gov [nj.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
